Agrocybenine
Description
S-substituted analog of mercaptopurine which functions as a cytostatic agent; minor descriptor (75-85); on-line search 6-MERCAPTOPURINE/AA (75-84); Index Medicus search MERCAPTOPURINE/analogs (75-84)
Properties
IUPAC Name |
ethyl 2-[5-(7H-purin-6-ylsulfanyl)pentanoylamino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O3S/c1-2-22-11(21)7-15-10(20)5-3-4-6-23-14-12-13(17-8-16-12)18-9-19-14/h8-9H,2-7H2,1H3,(H,15,20)(H,16,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOZRRIWDZQPGMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CCCCSC1=NC=NC2=C1NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80944832 | |
| Record name | N-(2-Ethoxy-2-oxoethyl)-5-[(9H-purin-6-yl)sulfanyl]pentanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80944832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22181-94-8 | |
| Record name | N-[1-Oxo-5-(9H-purin-6-ylthio)pentyl]glycine ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22181-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butocin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022181948 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172755 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-Ethoxy-2-oxoethyl)-5-[(9H-purin-6-yl)sulfanyl]pentanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80944832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl N-[1-oxo-5-(1H-purin-6-ylthio)pentyl]glycinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.732 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTOCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/523O15TF2E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Chemical Architecture of Agrocybenine: A Technical Guide for Researchers
An In-depth Examination of the Pyrrolopyridine Alkaloid from Agrocybe cylindracea
Introduction
Agrocybenine is a structurally intriguing alkaloid isolated from the edible mushroom Agrocybe cylindracea. As a member of the pyrrolopyridine class of compounds, its unique heterocyclic framework has drawn the attention of natural product chemists and pharmacologists. This technical guide provides a comprehensive overview of the chemical structure of this compound, including its spectroscopic and physicochemical properties. It also details the experimental protocols for its isolation and discusses its known and potential biological activities, offering a valuable resource for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
This compound is a novel alkaloid with a distinct 1,4-diazaindan-type structure.[1] Its chemical identity has been established through various spectroscopic methods, most notably through advanced NMR techniques.
Systematic Name (IUPAC): 2,2,5,5,7-pentamethyl-1,3-dihydropyrrolo[3,2-b]pyridin-6-one[2]
Chemical Formula: C₁₂H₁₈N₂O[2][3]
Molecular Weight: 206.28 g/mol [2]
The core of this compound is a pyrrolopyridine moiety, which consists of a pyrrole (B145914) ring fused to a pyridine (B92270) ring.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and computational descriptors for this compound is provided in the table below. It is important to note that while the structure was originally elucidated by Koshino et al. in 1996 using various spectroscopic methods, including 15N-NMR studies with pulsed field gradient (PFG)-HMBC and HMQC techniques, the detailed primary spectroscopic data from this seminal work is not widely available in digital archives. The data presented here is a compilation from publicly accessible chemical databases.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈N₂O | PubChem |
| Average Molecular Weight | 206.2841 g/mol | FooDB |
| Monoisotopic Molecular Weight | 206.141913208 Da | FooDB |
| CAS Registry Number | 178764-92-6 | PubChem |
| InChI | InChI=1S/C12H18N2O/c1-7-9-8(6-11(2,3)14-9)13-12(4,5)10(7)15/h14H,6H2,1-5H3 | PubChem |
| Canonical SMILES | CC1=C2C(=NC(C1=O)(C)C)CC(N2)(C)C | PubChem |
Structural Visualization
The two-dimensional chemical structure of this compound is depicted below. This visualization, generated using the DOT language, illustrates the fused pyrrolopyridine ring system and the positions of the five methyl groups.
References
The Enigmatic Alkaloid: A Technical Guide to the Discovery and Origin of Agrocybenine from Agrocybe cylindracea
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of Agrocybenine, a novel alkaloid originating from the edible mushroom Agrocybe cylindracea. This document details the seminal experimental protocols, presents key quantitative data, and explores the current understanding of its chemical nature.
Discovery and Origin
This compound was first isolated from the fresh fruiting bodies of the Korean mushroom Agrocybe cylindracea (DC.:Fr.) Maire, a species within the Bolbitiaceae family of the Agaricales order. The discovery was the result of a screening program for novel, biologically active metabolites from natural sources. This finding, published in 1996, introduced a new class of alkaloid structure.[1]
Experimental Protocols
The following sections detail the methodologies employed in the original isolation and structural characterization of this compound.
Extraction of the Crude Metabolite Mixture
The initial extraction process aimed to isolate a broad range of secondary metabolites from the fungal material.
-
Starting Material: 2 kg of fresh fruiting bodies of Agrocybe cylindracea.
-
Procedure:
-
The fresh mushroom fruiting bodies were extracted with methanol (B129727) (MeOH).
-
The resulting methanol extract was then adsorbed onto an HP-20 resin column.
-
The column was washed, and the metabolites were subsequently eluted with methanol.
-
Isolation and Purification of this compound
A multi-step chromatographic process was utilized to isolate this compound from the crude extract.
-
Initial Chromatography:
-
The methanol eluate from the HP-20 column was concentrated under reduced pressure.
-
The residue was then subjected to silica (B1680970) gel column chromatography.
-
A stepwise gradient elution was performed using a chloroform-methanol (CHCl₃-MeOH) solvent system.
-
-
Final Purification:
-
Fractions containing the target compound were further purified using preparative thin-layer chromatography (TLC) with a solvent system of CHCl₃-MeOH (20:1, v/v).
-
This final step yielded pure this compound.
-
Structural Elucidation
The chemical structure of this compound was determined through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
-
Mass Spectrometry (MS): High-resolution electron impact mass spectrometry (HR-EIMS) was used to determine the exact mass and molecular formula of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments was conducted to elucidate the connectivity and spatial arrangement of the atoms. These included:
-
¹H NMR (Proton NMR)
-
¹³C NMR (Carbon-13 NMR)
-
¹⁵N NMR (Nitrogen-15 NMR)
-
Heteronuclear Multiple Quantum Coherence (HMQC)
-
Heteronuclear Multiple Bond Correlation (HMBC), including pulsed-field gradient (PFG) techniques for enhanced sensitivity and resolution.
-
Data Presentation
The following tables summarize the key quantitative data obtained during the characterization of this compound.
Table 1: Physicochemical and Mass Spectrometric Data for this compound
| Property | Value |
| Appearance | Colorless Needles |
| Molecular Formula | C₁₂H₁₈N₂O |
| Molecular Weight | 206.1419 g/mol (HR-EIMS, found) |
| Molecular Weight | 206.1419 g/mol (Calculated) |
Table 2: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Proton Assignment | Chemical Shift (δ, ppm) |
| 7-Me | 2.22 (s) |
| 5,5-Me₂ | 1.30 (s) |
| 2,2-Me₂ | 1.25 (s) |
| 3-CH₂ | 2.50 (s) |
| 1-NH | 5.15 (br s) |
Table 3: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-2 | 57.0 |
| C-3 | 49.3 |
| C-3a | 118.7 |
| C-5 | 52.0 |
| C-6 | 175.5 |
| C-7 | 114.3 |
| C-7a | 145.4 |
| 7-Me | 12.0 |
| 5,5-Me₂ | 29.5 |
| 2,2-Me₂ | 29.1 |
Visualizations
The following diagrams illustrate the experimental workflow for the isolation of this compound and the elucidated chemical structure.
Biosynthesis of this compound
To date, the biosynthetic pathway of this compound in Agrocybe cylindracea has not been elucidated in the scientific literature. Fungal alkaloids are typically derived from amino acid precursors, and the pyrrolopyridine core of this compound suggests a complex series of enzymatic reactions. Further research, potentially involving isotopic labeling studies and genome mining for relevant biosynthetic gene clusters, is required to understand the formation of this unique natural product.
Conclusion
This compound represents a structurally novel alkaloid discovered from Agrocybe cylindracea. Its isolation and characterization have been well-documented, providing a solid foundation for further investigation. The detailed experimental protocols and spectroscopic data presented herein serve as a valuable resource for researchers interested in the chemistry and pharmacology of this intriguing fungal metabolite. Future studies are warranted to explore its biological activities and to unravel its biosynthetic origins.
References
Agrocybenine: A Technical Guide to a Novel Fungal Alkaloid
For Researchers, Scientists, and Drug Development Professionals
Published: December 2, 2025
Abstract
Agrocybenine is a structurally unique, nitrogen-containing heterocyclic alkaloid isolated from the edible mushroom Agrocybe cylindracea. First reported in 1996, it represents a novel class of fungal secondary metabolites characterized by a pyrrolopyridine core, specifically a 1,4-diazaindan-type structure. Its discovery has highlighted the chemical diversity within the genus Agrocybe, a source of numerous bioactive compounds. This technical guide provides a comprehensive overview of the available scientific information on this compound, including its chemical properties, isolation, and structural elucidation. Due to the limited publicly available data since its initial discovery, this document also outlines the general methodologies relevant to its study and proposes a speculative biosynthetic pathway based on known fungal alkaloid synthesis. The primary aim is to furnish a foundational resource for researchers interested in exploring the chemistry and potential biological activities of this rare fungal alkaloid.
Introduction
Fungi are a prolific source of structurally diverse secondary metabolites, many of which possess significant biological activities that have been harnessed for pharmaceutical and agricultural applications. The genus Agrocybe, belonging to the family Strophariaceae, is known for producing a wide array of compounds, including polysaccharides, lectins, sesquiterpenes, and indole (B1671886) derivatives.[1][2] Among these is this compound, a novel alkaloid first isolated from the fresh fruiting bodies of the Korean mushroom Agrocybe cylindracea (now also known as Cyclocybe cylindracea).[2][3]
The initial report by Koshino et al. in 1996 identified this compound as a new class of alkaloid, distinct from previously known fungal metabolites.[3] Its structure was elucidated through advanced spectroscopic techniques and represents a rare 1,4-diazaindan-type chemical scaffold. Despite its unique structure, research on this compound has been limited, and much of the detailed experimental data remains confined to the original publication.
This guide synthesizes the current knowledge on this compound, providing a technical framework for researchers. It covers the core chemical data, summarizes the experimental approaches used for its discovery, and, in the absence of definitive studies, presents logical workflows and a speculative biosynthetic pathway to stimulate further investigation into this intriguing molecule.
Chemical and Physical Properties
This compound is a small molecule with a molecular formula of C₁₂H₁₈N₂O. Its core structure is a pyrrolopyridine, a fused heterocyclic system consisting of a pyrrole (B145914) ring fused to a pyridine (B92270) ring. The IUPAC name for the compound is 2,2,5,5,7-pentamethyl-1,3-dihydropyrrolo[3,2-b]pyridin-6-one.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈N₂O | |
| IUPAC Name | 2,2,5,5,7-pentamethyl-1,3-dihydropyrrolo[3,2-b]pyridin-6-one | |
| Molecular Weight | 206.28 g/mol | |
| Monoisotopic Mass | 206.141913202 Da | |
| CAS Number | 178764-92-6 | |
| Chemical Class | Pyrrolopyridine Alkaloid | |
| Known Sources | Agrocybe cylindracea (Cyclocybe cylindracea) |
Experimental Protocols
The following sections detail the methodologies for the isolation and structural characterization of this compound, based on the information available from its primary discovery. These protocols are presented at a high level; for precise, replicable parameters, the original 1996 publication by Koshino et al. in Tetrahedron Letters is the definitive source.
Isolation of this compound
This compound was extracted from the fresh fruiting bodies of Agrocybe cylindracea. The general workflow involves solvent extraction followed by multi-step column chromatography.
Protocol Overview:
-
Extraction: Fresh fruiting bodies (2 kg) of A. cylindracea were extracted with methanol (B129727) (MeOH) to create a crude extract containing a mixture of metabolites.
-
Initial Cleanup: The crude methanol extract was adsorbed onto a Diaion HP-20 resin column. The column was washed, and the retained compounds were subsequently eluted with methanol. This step serves to remove highly polar compounds and concentrate the medium-polarity metabolites, including this compound.
-
Fractionation: The concentrated MeOH eluate was then subjected to further purification using silica (B1680970) gel column chromatography with a chloroform-methanol (CHCl₃-MeOH) gradient elution. This step separates the compounds based on their polarity, yielding fractions enriched with this compound.
-
Final Purification: The fractions containing this compound were further purified, likely using High-Performance Liquid Chromatography (HPLC), to yield the pure compound.
Caption: High-level workflow for the isolation of this compound.
Structural Elucidation
The unique structure of this compound was determined using a combination of mass spectrometry and advanced nuclear magnetic resonance (NMR) spectroscopy techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the elemental composition and exact molecular weight of the molecule, leading to the molecular formula C₁₂H₁₈N₂O.
-
NMR Spectroscopy: A suite of NMR experiments was critical for assembling the final structure.
-
¹H and ¹³C NMR: These experiments identified the number and types of proton and carbon environments in the molecule.
-
2D NMR (HMQC & HMBC): Heteronuclear Single Quantum Coherence (HMQC) was used to identify direct carbon-proton connections, while Heteronuclear Multiple Bond Correlation (HMBC) revealed long-range (2-3 bond) correlations between protons and carbons. These experiments were essential for connecting the molecular fragments.
-
¹⁵N NMR: The use of pulsed-field gradient (PFG) HMBC and HMQC techniques tailored for ¹⁵N was specifically highlighted. This advanced method allowed for the unambiguous determination of the positions of the two nitrogen atoms within the heterocyclic core, which was crucial for confirming the novel 1,4-diazaindan-type structure.
-
Biological Activity and Quantitative Data
While some reviews mention this compound as having antifungal activity, there is a persistent and notable lack of specific quantitative data in the scientific literature. The original 1996 abstract describing its isolation and structure does not report any biological testing. Much of the "antifungal" designation appears to stem from confusion with "Agrocybin," a 9 kDa antifungal peptide also isolated from A. cylindracea.
Table 2: Summary of Biological Activity Data for this compound
| Activity Type | Target | Metric | Value | Reference |
| Antifungal Activity | Not Specified | - | Data Not Available | - |
| Cytotoxicity | Not Specified | - | Data Not Available | - |
| Other Activities | Not Specified | - | Data Not Available | - |
Note: At present, no peer-reviewed quantitative bioactivity data (e.g., IC₅₀, MIC) for the alkaloid this compound is available in the searched databases. Further research is required to determine its pharmacological profile.
Biosynthesis and Signaling Pathways
Biosynthetic Pathway (Speculative)
The biosynthetic pathway for this compound has not been elucidated. However, as a fungal alkaloid containing a heterocyclic nitrogen core, its biosynthesis can be hypothesized to originate from amino acid precursors, likely involving key enzymatic steps such as those catalyzed by non-ribosomal peptide synthetases (NRPSs), polyketide synthases (PKSs), or tailoring enzymes like methyltransferases and oxidases.
Given its structure, a plausible pathway could involve the condensation of a polyketide-derived precursor with an amino acid, followed by cyclization and methylation steps. The gem-dimethyl groups present in the structure are characteristic features often installed by specific prenyltransferases or methyltransferases using S-adenosyl methionine (SAM) as a methyl donor.
Caption: A speculative, generalized pathway for this compound biosynthesis.
Signaling Pathways
There is currently no information available regarding the mechanism of action of this compound or any cellular signaling pathways it may modulate. Elucidating its biological activity is a prerequisite for any such mechanistic studies.
Conclusion and Future Directions
This compound remains an enigmatic fungal metabolite. Its unique pyrrolopyridine structure, confirmed nearly three decades ago, suggests a novel biosynthetic origin and holds potential for unexplored biological activities. However, the lack of follow-up research has left significant gaps in our understanding of this compound.
For drug development professionals and researchers, this compound presents several opportunities:
-
Chemical Synthesis: Total synthesis of this compound would confirm its structure and provide material for comprehensive biological screening.
-
Biological Screening: The pure compound needs to be subjected to a wide range of bioassays to determine if it possesses antifungal, antibacterial, cytotoxic, or other pharmacologically relevant properties.
-
Biosynthetic Studies: Genomic and transcriptomic analysis of Agrocybe cylindracea, combined with gene knockout and heterologous expression studies, could uncover the gene cluster responsible for its production.
This technical guide has consolidated the sparse but essential information available on this compound. It is intended to serve as a catalyst for renewed scientific inquiry into this novel fungal alkaloid, paving the way for potential discoveries in natural product chemistry and pharmacology.
References
A Technical Guide to the Putative Biosynthesis of Agrocybenine in Agrocybe cylindracea
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The complete and experimentally validated biosynthetic pathway of Agrocybenine has not yet been fully elucidated in the scientific literature. This guide summarizes the current state of knowledge and presents a hypothetical pathway based on the molecule's structure and established principles of fungal alkaloid biosynthesis. The experimental protocols provided are general methodologies applicable to the elucidation of novel biosynthetic pathways.
Introduction to this compound
This compound is a structurally unique alkaloid that was first isolated from the fruiting bodies of the mushroom Agrocybe cylindracea (also known as Cyclocybe aegerita).[1] Its novel chemical structure, which features a distinct ring system, distinguishes it from other known fungal alkaloids and suggests a unique biosynthetic origin. The genus Agrocybe is known for producing a diverse array of secondary metabolites, including terpenoids, steroids, and polysaccharides, some of which exhibit interesting biological activities.[1][2] While the bioactivity of this compound itself is not extensively detailed in the available literature, its unique structure makes it a compelling target for biosynthetic investigation and potential pharmacological exploration.
The elucidation of the this compound biosynthetic pathway is crucial for several reasons. It would provide fundamental insights into the enzymatic machinery capable of assembling such a complex molecule, potentially revealing novel enzyme functions. Furthermore, understanding the genetic basis of its production could enable biotechnological approaches for sustainable synthesis and the generation of novel derivatives with improved pharmacological properties. The availability of the genome sequence for Agrocybe aegerita provides a powerful tool for identifying the biosynthetic gene cluster responsible for this compound production.[3]
Hypothetical Biosynthesis Pathway of this compound
Due to the absence of experimental data from precursor feeding studies or genetic knockouts, the following pathway is proposed as a logical hypothesis based on the structure of this compound and known fungal metabolic pathways. Fungal indole (B1671886) alkaloids are a large class of secondary metabolites, and their biosynthesis often originates from amino acid precursors, most commonly L-tryptophan.[4]
The proposed pathway for this compound biosynthesis is hypothesized to start from the aromatic amino acid L-tryptophan . The pathway likely involves a series of enzymatic modifications, including but not limited to, decarboxylation, oxidation, and cyclization reactions to form the characteristic ring structure of this compound.
Key Hypothetical Steps:
-
Precursor Activation: The pathway is initiated with the activation of L-tryptophan, a common starting point for many fungal indole alkaloids.
-
Side-Chain Modification: The tryptophan side chain may undergo modifications, potentially involving enzymes such as decarboxylases.
-
Ring Formation: A key step would be the formation of the additional ring system. This could involve oxidative cyclization or condensation with another precursor molecule.
-
Final Tailoring Steps: The final structure of this compound is likely achieved through a series of tailoring reactions, which could include hydroxylations, methylations, or other modifications catalyzed by enzymes like cytochrome P450 monooxygenases and methyltransferases.
Below is a DOT language script for a diagram illustrating this hypothetical pathway.
Caption: A hypothetical biosynthetic pathway for this compound, starting from L-tryptophan.
Quantitative Data
As of the current state of research, there is no published quantitative data regarding the biosynthesis of this compound. Information such as enzyme kinetics, precursor uptake rates, product yields under different fermentation conditions, and expression levels of biosynthetic genes is not available. The following table is therefore a template that can be populated as future research elucidates the pathway.
| Parameter | Value | Units | Experimental Context | Reference |
| Enzyme Kinetics | ||||
| Enzyme Name (Km) | - | µM | In vitro assay with purified enzyme | (Forthcoming) |
| Enzyme Name (kcat) | - | s⁻¹ | In vitro assay with purified enzyme | (Forthcoming) |
| Precursor Incorporation | ||||
| ¹³C-Tryptophan | - | % | Stable isotope feeding study | (Forthcoming) |
| Product Titer | ||||
| This compound Yield | - | mg/L | Fermentation of A. cylindracea | (Forthcoming) |
Experimental Protocols for Pathway Elucidation
To validate the hypothetical pathway and gather quantitative data, a series of established experimental procedures can be employed. The following are detailed methodologies for key experiments that would be central to investigating the biosynthesis of this compound.
This method is used to identify the building blocks of a natural product. By feeding the fungal culture with isotopically labeled precursors and analyzing the incorporation of the label into the final product, the origin of different parts of the molecule can be determined.
Protocol:
-
Culture Preparation: Inoculate a liquid medium suitable for the growth of Agrocybe cylindracea with mycelia. Grow the culture under optimal conditions (e.g., 25°C, 150 rpm) until it reaches the early to mid-logarithmic growth phase.
-
Precursor Preparation: Prepare sterile stock solutions of isotopically labeled precursors, such as ¹³C-L-tryptophan or ¹⁵N-L-tryptophan.
-
Feeding: Add the labeled precursor to the fungal culture to a final concentration of 0.1-1 mM. A control culture without the labeled precursor should be run in parallel.
-
Incubation and Harvest: Continue the incubation for a period that allows for the uptake of the precursor and its incorporation into secondary metabolites (typically 24-72 hours). After incubation, harvest the mycelia and the culture broth separately by filtration.
-
Extraction: Extract the secondary metabolites from both the mycelia and the broth using an appropriate organic solvent (e.g., ethyl acetate (B1210297) or methanol).
-
Analysis: Analyze the crude extract or purified this compound using high-resolution mass spectrometry (HRMS) to detect the mass shift corresponding to the incorporation of the stable isotope. Further analysis by nuclear magnetic resonance (NMR) spectroscopy can pinpoint the exact location of the incorporated isotopes within the molecule's structure.
The genome of Agrocybe aegerita can be mined to identify the gene cluster responsible for this compound biosynthesis. Genes encoding enzymes typically found in alkaloid biosynthesis (e.g., non-ribosomal peptide synthetases, P450 monooxygenases, methyltransferases) that are clustered together are strong candidates.
Protocol:
-
Bioinformatic Analysis: Use bioinformatics tools (e.g., antiSMASH) to scan the published genome of A. aegerita for putative secondary metabolite BGCs. Look for clusters containing genes homologous to known alkaloid biosynthetic enzymes.
-
Gene Inactivation: To confirm the function of a candidate BGC, inactivate a key gene within the cluster (e.g., the core synthase) using a targeted gene knockout technique such as CRISPR-Cas9 or homologous recombination.
-
Phenotypic Analysis: Culture the resulting mutant strain alongside the wild-type strain under conditions known to produce this compound.
-
Metabolite Profiling: Extract the secondary metabolites from both the mutant and wild-type cultures and compare their metabolite profiles using HPLC-MS. The absence of the this compound peak in the mutant's profile would confirm the involvement of the targeted gene cluster in its biosynthesis.
Individual genes from the identified BGC can be expressed in a heterologous host (e.g., Aspergillus oryzae or Saccharomyces cerevisiae) to characterize the function of the encoded enzymes.
Protocol:
-
Gene Cloning and Expression: Amplify the coding sequence of a candidate biosynthetic gene from the genomic DNA of A. cylindracea and clone it into an appropriate expression vector. Transform the vector into a suitable heterologous host.
-
Protein Production and Purification: Culture the engineered host strain and induce protein expression. Purify the recombinant enzyme using affinity chromatography (e.g., His-tag purification).
-
In Vitro Assay: Set up a reaction mixture containing the purified enzyme, the hypothesized substrate (e.g., L-tryptophan or a downstream intermediate), and any necessary cofactors (e.g., NADPH for P450s, S-adenosyl methionine for methyltransferases).
-
Product Analysis: After incubation, quench the reaction and extract the products. Analyze the reaction products by HPLC-MS to determine if the enzyme catalyzed the expected transformation.
The following diagram illustrates a general workflow for the elucidation of a novel biosynthetic pathway.
Caption: A general experimental workflow for the elucidation of a novel biosynthetic pathway.
Conclusion and Future Outlook
The biosynthesis of this compound in Agrocybe cylindracea represents an exciting and unexplored area of fungal natural product chemistry. While the complete pathway remains to be discovered, the structural features of this compound and the availability of the mushroom's genome sequence provide a solid foundation for future research. The application of the experimental strategies outlined in this guide—precursor feeding studies, genome mining coupled with gene inactivation, and heterologous expression of biosynthetic enzymes—will be instrumental in unraveling the enzymatic steps that lead to this unique alkaloid. Such studies will not only contribute to our fundamental understanding of fungal secondary metabolism but may also unlock the potential for the biotechnological production of this compound and its derivatives for applications in medicine and other fields.
References
- 1. A comprehensive review of secondary metabolites from the genus Agrocybe: Biological activities and pharmacological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The genome sequence of the commercially cultivated mushroom Agrocybe aegerita reveals a conserved repertoire of fruiting-related genes and a versatile suite of biopolymer-degrading enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis of Fungal Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Agrocybenine: A Technical Guide to its Natural Sources and Distribution
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide has been compiled detailing the natural sources, distribution, and isolation of Agrocybenine, a unique alkaloid derived from the mushroom genus Agrocybe. This document serves as a critical resource for researchers, scientists, and drug development professionals engaged in the exploration of novel fungal metabolites.
This compound is a structurally distinct alkaloid first identified from the fruiting bodies of the mushroom Agrocybe cylindracea, also known as Agrocybe aegerita.[1][2][3] The genus Agrocybe is globally distributed, encompassing approximately 100 species found in both temperate and tropical climates.[4] These fungi are saprophytic, thriving on decaying wood and other organic matter in environments such as forests and pastures.[1] While Agrocybe cylindracea is the primary documented source of this compound, the broader distribution of this alkaloid across other species within the genus remains an area for further investigation.
This guide provides an in-depth look at the available scientific literature on this compound, presenting the limited quantitative data and outlining the foundational experimental protocols for its extraction and purification.
Quantitative Data on this compound
Quantitative data regarding the yield and concentration of this compound from its natural source, Agrocybe cylindracea, is not extensively reported in the available scientific literature. The original isolation studies focused primarily on structural elucidation rather than yield optimization.
| Compound | Source Organism | Part of Organism | Reported Yield/Concentration | Reference |
| This compound | Agrocybe cylindracea | Fruiting Body | Not specified in available literature | Koshino et al., 1996 |
Note: The lack of specific yield data highlights a significant gap in the current research and presents an opportunity for future quantitative studies.
Experimental Protocols for Isolation
The seminal work on this compound by Koshino et al. in 1996 outlines the fundamental procedure for its isolation from the fruiting bodies of Agrocybe cylindracea. While the full, detailed protocol from the original publication is not widely accessible, subsequent references indicate a multi-step chromatographic approach.
General Protocol for the Isolation of this compound:
-
Extraction:
-
Fresh or dried fruiting bodies of Agrocybe cylindracea are harvested.
-
The fungal material is homogenized and extracted with a solvent system, typically a mixture of chloroform (B151607) (CHCl₃) and methanol (B129727) (MeOH). This initial step is crucial for lysing the fungal cells and solubilizing the target alkaloid.
-
-
Chromatographic Purification:
-
The crude extract is subjected to column chromatography.
-
A gradient elution is employed, using a mobile phase of increasing polarity, commonly a gradient of methanol in chloroform. This technique separates compounds based on their differential adsorption to the stationary phase (e.g., silica (B1680970) gel) and solubility in the mobile phase.
-
Fractions are collected and monitored for the presence of this compound, often using techniques like thin-layer chromatography (TLC).
-
-
Final Purification:
-
Fractions containing this compound are pooled and may undergo further purification steps, such as recrystallization or additional chromatographic separations, to achieve a high degree of purity.
-
Biosynthesis and Signaling Pathways
The biosynthetic pathway of this compound has not been elucidated in the scientific literature. Fungal alkaloids, in general, are synthesized through complex enzymatic pathways often originating from amino acid precursors. For indole (B1671886) alkaloids, tryptophan is a common starting molecule. However, without specific research on this compound, any depiction of its biosynthesis would be purely speculative.
Similarly, there is no available information regarding the specific signaling pathways modulated by this compound. Research into its biological activity is necessary to understand its mechanism of action and potential interactions with cellular signaling cascades.
Visualizations
To aid in the conceptual understanding of the processes involved, the following diagrams have been generated.
Caption: Generalized workflow for the isolation of this compound.
Caption: Hypothetical logical relationship in this compound biosynthesis.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Agrocybenine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Agrocybenine, a structurally unique alkaloid isolated from the mushroom Agrocybe cylindracea, presents a compelling subject for natural product research. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. Due to the limited availability of extensive public data, this document synthesizes information from primary literature and chemical databases to serve as a foundational resource. This guide clarifies the distinction between this compound and the frequently confused antifungal peptide, Agrocybin, also found in Agrocybe species. Included are tabulated summaries of its properties, a detailed account of its isolation, and a discussion on its chemical structure. At present, detailed experimental protocols for its synthesis and comprehensive studies on its biological activity and mechanism of action are not widely available in the public domain.
Introduction
Natural products remain a vital source of novel chemical scaffolds for drug discovery and development. Fungi, in particular, are prolific producers of a diverse array of bioactive secondary metabolites. The genus Agrocybe has been identified as a source of various interesting compounds, including the alkaloid this compound. This document aims to provide a detailed technical overview of the physical and chemical properties of this compound, distinguishing it from other compounds isolated from the same genus and providing a clear, consolidated reference for researchers.
Physical and Chemical Properties
This compound is a small molecule with the molecular formula C₁₂H₁₈N₂O.[1] Its IUPAC name is 2,2,5,5,7-pentamethyl-1,3-dihydropyrrolo[3,2-b]pyridin-6-one.[1] It is classified as a pyrrolopyridine, a class of heterocyclic compounds containing a fused pyrrole (B145914) and pyridine (B92270) ring system.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈N₂O | PubChem[1] |
| Molecular Weight | 206.28 g/mol | PubChem[1] |
| IUPAC Name | 2,2,5,5,7-pentamethyl-1,3-dihydropyrrolo[3,2-b]pyridin-6-one | PubChem[1] |
| CAS Number | 178764-92-6 | PubChem |
| Appearance | Not Reported | - |
| Melting Point | Not Reported | - |
| Boiling Point | Not Reported | - |
| Solubility | Not Reported | - |
| XLogP3 | 1.9 | PubChem (Computed) |
| Topological Polar Surface Area | 41.6 Ų | PubChem (Computed) |
Spectroscopic Data
The structure of this compound was elucidated primarily through spectroscopic methods, with a particular emphasis on Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 2: Summary of Spectroscopic Methods Used for Structure Elucidation
| Spectroscopic Technique | Application | Reference |
| ¹H-NMR | Determination of proton environment and connectivity. | Koshino et al., 1996 |
| ¹³C-NMR | Determination of the carbon skeleton. | Koshino et al., 1996 |
| ¹⁵N-NMR | Elucidation of the nitrogen-containing heterocyclic core. | Koshino et al., 1996 |
| HMBC (Heteronuclear Multiple Bond Correlation) | Determination of long-range C-H correlations to establish the connectivity of the molecular fragments. | Koshino et al., 1996 |
| HMQC (Heteronuclear Multiple Quantum Coherence) | Determination of direct C-H correlations. | Koshino et al., 1996 |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | Koshino et al., 1996 |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Koshino et al., 1996 |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Analysis of electronic transitions within the molecule. | Koshino et al., 1996 |
Note: The specific spectral data (chemical shifts, coupling constants, peak intensities, etc.) from the original 1996 publication by Koshino et al. are not widely available in public databases. Accessing the original publication is recommended for detailed analysis.
Experimental Protocols
Isolation of this compound from Agrocybe cylindracea
The foundational work on this compound described its isolation from the fresh fruiting bodies of the Korean mushroom Agrocybe cylindracea. The general procedure is outlined below, based on the available information.
Experimental Workflow for this compound Isolation
Caption: A generalized workflow for the isolation of this compound.
Methodology:
-
Extraction: Fresh fruiting bodies of Agrocybe cylindracea (2 kg) were extracted with methanol (MeOH).
-
Initial Cleanup: The methanolic extract was concentrated and then subjected to column chromatography on a Diaion HP-20 resin. The column was first washed with water to remove highly polar compounds.
-
Elution: The desired compounds were then eluted from the HP-20 resin with methanol.
-
Silica Gel Chromatography: The concentrated methanolic eluate was further purified by silica gel column chromatography.
-
Gradient Elution: A chloroform-methanol (CHCl₃-MeOH) gradient was used to elute the compounds from the silica gel column.
-
Isolation: Fractions containing this compound were identified and combined to yield the pure compound.
Note: This protocol is a summary based on available literature. For precise details of solvent ratios, column dimensions, and yields, consulting the original publication by Koshino et al. (1996) is essential.
Biological Activity and Signaling Pathways
There is a significant and persistent confusion in scientific literature and databases between This compound , the small molecule alkaloid (C₁₂H₁₈N₂O), and Agrocybin , a 9 kDa antifungal peptide also isolated from Agrocybe cylindracea. Most of the reported antifungal activity, including mechanistic details like cell membrane disruption, pertains to Agrocybin.
While some sources anecdotally mention antifungal activity for this compound, there is a lack of detailed, publicly available studies on its specific biological activities, mechanism of action, and any signaling pathways it may modulate. Further research is required to elucidate the pharmacological profile of this unique alkaloid.
Logical Relationship Clarifying Compound Identity
Caption: Distinction between this compound and Agrocybin.
Synthesis
A specific, detailed total synthesis of this compound (2,2,5,5,7-pentamethyl-1,3-dihydropyrrolo[3,2-b]pyridin-6-one) has not been widely reported in the chemical literature. The synthesis of the dihydropyrrolo[3,2-b]pyridine core is a complex challenge in heterocyclic chemistry. General synthetic strategies for related pyrrolopyridine systems often involve multi-step sequences.
Hypothetical Retrosynthetic Analysis
Caption: A conceptual retrosynthetic approach to this compound.
Potential synthetic routes could involve the construction of the pyridine ring onto a pre-existing pyrrole moiety or vice versa. The high degree of methylation on the this compound scaffold presents a significant synthetic challenge that would need to be addressed through the careful selection of starting materials and reaction conditions.
Conclusion
This compound is a unique alkaloid from Agrocybe cylindracea with a well-defined chemical structure. This guide has consolidated the available physical, chemical, and spectroscopic information to provide a clear reference for the scientific community. It is crucial to distinguish this compound from the peptide Agrocybin to avoid misinterpretation of biological data. Significant gaps in the publicly available knowledge exist, particularly concerning its experimental physical properties, detailed biological activities, mechanism of action, and total synthesis. Further research into this novel natural product is warranted to explore its full potential in medicinal chemistry and drug development.
References
Agrocybenine: A Technical Guide to a Novel Pyrrolopyridine Alkaloid from Agrocybe Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
The genus Agrocybe, belonging to the family Strophariaceae, is a source of a diverse array of secondary metabolites with significant biological activities. These include polysaccharides, lectins, and various small molecules such as sesquiterpenes and indole (B1671886) derivatives, which have demonstrated antitumor, antioxidant, and anti-inflammatory properties. Among these small molecules is agrocybenine (B170106), a structurally unique alkaloid isolated from the edible mushroom Agrocybe cylindracea (also known as Cyclocybe cylindracea). This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its role as a secondary metabolite, its isolation, and its known biological activities. Due to the limited research available on this specific compound, this guide also highlights the significant gaps in our understanding and proposes future research directions.
Chemical and Physical Properties of this compound
This compound is classified as a pyrrolopyridine alkaloid. Its chemical structure was elucidated through spectroscopic methods, particularly advanced NMR techniques.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈N₂O | [1] |
| IUPAC Name | 2,2,5,5,7-pentamethyl-1,3-dihydropyrrolo[3,2-b]pyridin-6-one | [1] |
| Molecular Weight | 206.28 g/mol | [1] |
| Class | Alkaloid (Pyrrolopyridine) | [1] |
| Source Organism | Agrocybe cylindracea | [2] |
Biological Activity of this compound
While this compound has been noted for its antifungal activity, there is a significant lack of quantitative data in the peer-reviewed literature to substantiate this claim. The majority of research on antifungal compounds from Agrocybe cylindracea has focused on agrocybin, a 9 kDa antifungal peptide, which is a distinct molecule from the alkaloid this compound.
Table of Known Biological Activities (Qualitative)
| Activity | Target Organism/System | Description | Source |
| Antifungal | Not Specified | Mentioned as having antifungal properties, but no quantitative data (e.g., MIC, IC50) is available. |
Note: The lack of quantitative data represents a critical gap in the understanding of this compound's potential as a therapeutic or agrochemical agent. Further research is imperative to determine its spectrum of activity and potency.
Biosynthesis and Regulation
To date, the biosynthetic pathway of this compound in Agrocybe species has not been elucidated. The unique pentamethylated pyrrolopyridine structure suggests a complex enzymatic assembly. Transcriptomic and genomic studies on Agrocybe aegerita have begun to identify gene clusters responsible for the synthesis of other secondary metabolites, such as sesquiterpenes, but the genes involved in this compound production remain unknown.
Experimental Protocols
Isolation of this compound from Agrocybe cylindracea
The following protocol is based on the method described by Koshino et al. (1996).
1. Extraction:
- Fresh fruiting bodies of Agrocybe cylindracea (e.g., 2 kg) are harvested.
- The fresh mushrooms are extracted with methanol (B129727) (MeOH) at room temperature.
- The methanolic extract is concentrated under reduced pressure to yield a crude extract.
2. Chromatographic Purification:
- The crude extract is adsorbed onto a Diaion HP-20 resin column.
- The column is washed with water to remove highly polar impurities.
- This compound is eluted from the column with methanol.
- Further purification would typically involve subsequent chromatographic steps such as silica (B1680970) gel chromatography, followed by high-performance liquid chromatography (HPLC) to yield the pure compound. The original publication mentions a CHCl₃-MeOH gradient elution.
3. Structural Elucidation:
- The structure of the purified this compound is determined using a combination of spectroscopic techniques, including:
- ¹H NMR (Proton Nuclear Magnetic Resonance)
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
- ¹⁵N NMR (Nitrogen-15 Nuclear Magnetic Resonance)
- 2D NMR techniques such as HMQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing the connectivity of the atoms in the molecule.
- Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition.
General Protocol for Antifungal Susceptibility Testing
Given the lack of specific data for this compound, a general protocol for determining the Minimum Inhibitory Concentration (MIC) of a novel compound against filamentous fungi is provided below.
1. Preparation of Fungal Inoculum:
- The fungal strain of interest is cultured on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) until sporulation.
- Spores are harvested and suspended in a sterile saline solution containing a surfactant (e.g., 0.05% Tween 80).
- The spore suspension is adjusted to a final concentration of 1 x 10⁵ to 5 x 10⁵ CFU/mL.
2. Microdilution Assay:
- A serial two-fold dilution of this compound is prepared in a suitable liquid medium (e.g., RPMI-1640) in a 96-well microtiter plate.
- Each well is inoculated with the fungal spore suspension.
- The plate is incubated at an appropriate temperature (e.g., 28-35°C) for 24-72 hours.
3. Determination of MIC:
- The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.
Signaling Pathways and Mechanism of Action: A Knowledge Gap
There is currently no published research on the mechanism of action of this compound or any signaling pathways it may modulate in target organisms. The elucidation of its mode of action is a critical next step in evaluating its potential.
Visualizations
References
Preliminary Investigation of Agrocybenine's Biological Activity: A Technical Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the current scientific understanding of Agrocybenine, a structurally unique alkaloid isolated from the edible mushroom Agrocybe cylindracea. A comprehensive review of publicly available scientific literature reveals a significant lack of in-depth data on the biological activities of this compound. While its isolation has been documented, quantitative data regarding its efficacy, detailed experimental protocols for bioassays, and its mechanism of action, including any effects on cellular signaling pathways, remain largely unpublished. This document summarizes the limited available information on this compound and, for comparative and informational purposes, provides a detailed overview of a distinct, well-characterized antifungal peptide from the same fungal species, Agrocybin, for which substantial data exists. This is intended to clarify the common confusion between these two compounds and to provide a substantive technical resource on a bioactive molecule from Agrocybe cylindracea.
This compound: A Sparsely Characterized Alkaloid
This compound is a novel alkaloid that was first isolated from the fruiting body of the Korean mushroom Agrocybe cylindracea.[1][2] Its discovery was reported in a 1996 paper by Koshino et al. in Tetrahedron Letters.[1][2] The isolation was achieved through a chloroform-methanol gradient elution.[1][3]
Despite its unique structure as a 1,4-diazaindan-type alkaloid, there is a notable absence of publicly available data on its biological activities.[2] Extensive literature reviews, including a comprehensive 2023 review of secondary metabolites from the genus Agrocybe, mention this compound's isolation but do not provide any quantitative data on its biological effects, such as IC50 or MIC values for any activity.[1][3][4] Furthermore, detailed experimental protocols for any biological assays performed on this compound are not described in the accessible literature. Information regarding its mechanism of action and any potential interaction with cellular signaling pathways is also unavailable.
The PubChem entry for this compound provides its chemical formula (C12H18N2O) and structure, but no bioactivity data is present.[5]
Given the lack of substantive data, a detailed analysis of this compound's biological activity, including data tables and signaling pathway diagrams, cannot be constructed at this time. Researchers interested in this specific alkaloid would likely need to consult the original 1996 publication by Koshino et al. or conduct primary research.
Agrocybin: A Well-Characterized Antifungal Peptide from Agrocybe cylindracea
In contrast to the alkaloid this compound, a significant body of research is available for Agrocybin , an antifungal peptide also isolated from Agrocybe cylindracea. Due to the similarity in their names and origin, these two compounds are often a source of confusion. The following sections provide a detailed technical overview of Agrocybin's biological activity, experimental protocols, and proposed mechanism of action to serve as a comprehensive resource on a bioactive compound from this mushroom species.
Quantitative Data on Agrocybin's Biological Activity
Agrocybin has demonstrated notable antifungal properties. The following table summarizes the available quantitative data on its activity.
| Peptide | Source Organism | Target Fungus | IC50 (µM) | Reference |
| Agrocybin | Agrocybe cylindracea | Mycosphaerella arachidicola | 125 | [6] |
| Agrocybin | Agrocybe cylindracea | Fusarium oxysporum | Active (IC50 not specified) | [6] |
Experimental Protocols
The following protocol is based on established methodologies for the purification of Agrocybin from the fruiting bodies of Agrocybe cylindracea.
Workflow for Agrocybin Isolation and Purification
Caption: Workflow for the isolation and purification of Agrocybin.
Methodology:
-
Extraction: Homogenize fresh fruiting bodies of Agrocybe cylindracea in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5).
-
Centrifugation: Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the crude protein extract.
-
Anion Exchange Chromatography: Apply the crude extract to a DEAE-Cellulose column. Agrocybin, being a basic or neutral peptide, is expected in the unadsorbed fraction.
-
Affinity Chromatography: Load the unadsorbed fraction onto an Affi-gel blue gel column and subsequently elute the bound proteins.
-
Cation Exchange Chromatography (FPLC): Further purify the active fraction using Fast Protein Liquid Chromatography (FPLC) with a Mono S column, eluting with a salt gradient.
-
Gel Filtration Chromatography (FPLC): Perform a final purification and molecular weight confirmation step using a Superdex 75 gel filtration column.
This assay is used to determine the IC50 of an antifungal peptide against filamentous fungi.
General Workflow for Antifungal Activity Assay
Caption: General workflow for antifungal activity assay.
Methodology:
-
Fungal Culture: Culture the target fungus on a suitable medium (e.g., Potato Dextrose Agar) to obtain a fresh mycelial mat for spore collection.
-
Inoculum Preparation: Prepare a standardized spore suspension in a suitable liquid medium (e.g., Potato Dextrose Broth).
-
Assay Plate Preparation: In a sterile 96-well microtiter plate, prepare serial dilutions of purified Agrocybin in the liquid culture medium. Include a control group with no peptide.
-
Inoculation: Add the fungal spore suspension to each well.
-
Incubation: Incubate the plate at the optimal temperature for the specific fungus for a defined period.
-
Assessment of Inhibition: Measure the extent of fungal growth, often by reading the absorbance at a specific wavelength (e.g., 595 nm).
-
IC50 Calculation: The IC50 value is calculated as the concentration of the peptide that causes a 50% reduction in fungal growth compared to the control.
Proposed Mechanism of Action and Signaling Pathways
While the precise molecular target of Agrocybin has not been definitively identified, the primary mechanism of action is believed to be the disruption of the fungal cell membrane and cell wall integrity. This leads to increased membrane permeability, leakage of intracellular contents, and ultimately, cell death. There is currently no direct evidence to suggest that Agrocybin's antifungal activity is mediated through the modulation of specific intracellular signaling pathways.
Proposed Mechanism of Agrocybin's Antifungal Action
Caption: Proposed mechanism of Agrocybin's antifungal action.
Conclusion
The preliminary investigation into the biological activity of this compound reveals a significant gap in the scientific literature. While identified as a unique alkaloid from Agrocybe cylindracea, detailed functional studies are not publicly available. In contrast, the peptide Agrocybin from the same mushroom is a better-characterized compound with demonstrated antifungal activity. This guide serves to highlight the current state of knowledge on this compound and to provide a detailed technical overview of Agrocybin, thereby clarifying the distinction between these two bioactive molecules and offering a valuable resource for researchers in the field. Further investigation is warranted to elucidate the potential biological activities of the alkaloid this compound.
References
- 1. A comprehensive review of secondary metabolites from the genus Agrocybe: Biological activities and pharmacological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C12H18N2O | CID 23278458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
A Technical Review of Agrocybenine and Agrocybin Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The mushroom Agrocybe cylindracea is a source of structurally diverse and biologically active secondary metabolites. Among these, two compounds, Agrocybenine and Agrocybin, have been identified, representing distinct chemical classes with different known biological activities. This compound is a unique alkaloid, while Agrocybin is an antifungal peptide. This technical guide provides a comprehensive review of the existing research on both molecules, summarizing all available quantitative data, detailing experimental protocols, and visualizing key concepts as required. A critical finding of this review is the clear distinction between the alkaloid "this compound" and the peptide "Agrocybin," which have been inconsistently referenced in scientific literature. This document aims to clarify this distinction and present the current state of knowledge for each compound to guide future research and development.
Part 1: this compound - The Alkaloid
This compound is a structurally unique alkaloid isolated from the fruiting body of Agrocybe cylindracea.[1] Despite its novel structure, research into its biological activities and potential applications is currently limited.
Chemical Structure
This compound is a pyrrolopyridine with the molecular formula C₁₂H₁₈N₂O and a molecular weight of 206.28 g/mol .
Isolation
The initial isolation of this compound was achieved through CHCl₃-MeOH gradient elution from the methanolic extract of fresh Agrocybe cylindracea.[1]
Biological Activity
Currently, there is a significant lack of publicly available data on the biological activity of this compound. While review articles mention its isolation, they do not provide specific details on its antifungal, cytotoxic, or other pharmacological properties.[1][2] Further research is needed to determine the bioactivity of this novel alkaloid.
Synthesis and Mechanism of Action
To date, no chemical synthesis or mechanism of action studies for this compound have been reported in the scientific literature.
Future Research Directions for this compound
The novelty of this compound's structure suggests it may possess unique biological properties. Future research should prioritize:
-
Screening for a wide range of biological activities, including antifungal, antibacterial, antiviral, and cytotoxic effects.
-
Elucidation of its mechanism of action if any significant bioactivity is discovered.
-
Development of a synthetic route to enable further pharmacological studies.
Part 2: Agrocybin - The Antifungal Peptide
Agrocybin is a 9 kDa peptide isolated from Agrocybe cylindracea with demonstrated antifungal and anti-HIV properties.[3] It is a cysteine-rich peptide, suggesting a stable, folded structure, likely important for its biological function.
Quantitative Data Presentation
The following tables summarize the available quantitative data for Agrocybin.
Table 1: Antifungal Activity of Agrocybin
| Target Fungus | IC50 (µM) | Reference |
| Mycosphaerella arachidicola | 125 | |
| Fusarium oxysporum | Activity Reported (IC50 not specified) |
Table 2: Other Biological Activities of Agrocybin
| Activity | Target | Result | Concentration | Reference |
| Antiviral | HIV-1 Reverse Transcriptase | Attenuated activity | Not specified | |
| Cytotoxicity | HepG2 (hepatoma) cells | Devoid of antiproliferative activity | up to 110 µM | |
| Antibacterial | Various bacteria | No inhibitory activity | up to 300 µM | |
| Mitogenic | Murine splenocytes | Weaker than Concanavalin A | Not specified |
Experimental Protocols
The following protocol is a comprehensive multi-step chromatographic procedure for the purification of Agrocybin from the fresh fruiting bodies of Agrocybe cylindracea.
References
Methodological & Application
Application Notes and Protocols for the Extraction of Bioactive Compounds from Agrocybe cylindracea Fruiting Bodies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Agrocybe cylindracea, also known as the Black Poplar mushroom, is a source of various bioactive molecules with potential therapeutic applications. This document provides detailed protocols for the extraction and purification of agrocybin (B1578648) , an antifungal peptide, from the fruiting bodies of Agrocybe cylindracea. While the structurally unique alkaloid agrocybenine (B170106) has also been isolated from this mushroom, detailed public-domain protocols for its extraction are limited. The methodologies presented here are based on established and published research for agrocybin, offering a comprehensive guide for laboratory application.
Part 1: Extraction and Purification of Agrocybin
Agrocybin is a 9 kDa peptide with demonstrated antifungal and anti-HIV properties.[1] The following multi-step chromatographic procedure is designed for the purification of agrocybin to a high degree of homogeneity.
Data Presentation: Bioactivity of Agrocybin
The following tables summarize the key quantitative data on the bioactivity of naturally isolated agrocybin.
Table 1: Antifungal and Anti-HIV Activity of Agrocybin
| Bioactivity Metric | Target | Value (IC₅₀) | Reference |
| Antifungal Activity | Mycosphaerella arachidicola mycelial growth | 125 µM | [2] |
| Anti-HIV Activity | HIV-1 Reverse Transcriptase | 60 µM | [2] |
Table 2: Cytotoxicity and Mitogenic Activity of Agrocybin
| Activity | Cell Line/Target | Concentration | Effect | Reference | | --- | --- | --- | --- | | Antibacterial | Various bacterial species | Up to 300 µM | No inhibition observed |[3] | | Antiproliferative | Hep G2 (hepatoma) cells | Up to 110 µM | No significant activity |[3] | | Mitogenic | Murine splenocytes | Not specified | Weaker than Concanavalin A | |
Experimental Protocols: Isolation and Purification of Agrocybin
This protocol is based on the methodology described by Ngai et al. (2005).
1. Extraction of Crude Protein
-
Materials:
-
Fresh fruiting bodies of Agrocybe cylindracea
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
Extraction buffer (e.g., Tris-HCl buffer)
-
High-speed centrifuge
-
-
Procedure:
-
Freeze the fresh fruiting bodies in liquid nitrogen and grind them to a fine powder using a pre-chilled mortar and pestle.
-
Suspend the powdered mushroom tissue in the extraction buffer at a ratio of 1:4 (w/v).
-
Gently stir the suspension on ice for 1-2 hours to facilitate protein extraction.
-
Centrifuge the homogenate at 12,000 x g for 30 minutes at 4°C.
-
Carefully collect the supernatant, which contains the crude protein extract. Keep the extract on ice for immediate use or store at -20°C.
-
2. Anion Exchange Chromatography
This step separates proteins based on their net charge. Agrocybin is reported to be unadsorbed on DEAE-cellulose, suggesting it is a basic or neutral protein at the buffer's pH.
-
Materials:
-
DEAE-cellulose column
-
Equilibration Buffer (e.g., 20 mM Tris-HCl, pH 7.5)
-
-
Procedure:
-
Equilibrate the DEAE-cellulose column with the Equilibration Buffer.
-
Load the crude protein extract onto the column.
-
Collect the flow-through fraction, which contains the unadsorbed proteins, including agrocybin.
-
Wash the column with the Equilibration Buffer and combine this wash with the initial flow-through.
-
It is recommended to assay the collected unadsorbed fraction for antifungal activity to confirm the presence of agrocybin.
-
3. Affinity Chromatography
This step utilizes a dye-ligand matrix (Affi-gel blue gel) to which agrocybin adsorbs.
-
Materials:
-
Affi-gel blue gel column
-
Binding Buffer (e.g., 20 mM Tris-HCl, pH 7.5)
-
Elution Buffer (e.g., 20 mM Tris-HCl, pH 7.5, containing 1.5 M NaCl)
-
-
Procedure:
-
Equilibrate the Affi-gel blue gel column with Binding Buffer.
-
Load the unadsorbed fraction from the anion exchange step onto the column.
-
Wash the column with Binding Buffer until the baseline absorbance at 280 nm is stable.
-
Elute the bound proteins with the Elution Buffer.
-
Collect the eluted fractions and assay for antifungal activity.
-
4. Cation Exchange FPLC
This high-resolution chromatography step further purifies agrocybin based on its positive charge.
-
Materials:
-
Mono S FPLC column
-
FPLC system
-
Buffer A (e.g., 20 mM MES, pH 6.0)
-
Buffer B (e.g., 20 mM MES, pH 6.0, containing 1 M NaCl)
-
Active fractions from the affinity chromatography step (dialyzed against Buffer A)
-
-
Procedure:
-
Equilibrate the Mono S column with Buffer A.
-
Load the dialyzed sample onto the column.
-
Wash the column with Buffer A until the baseline is stable.
-
Elute the bound proteins using a linear gradient of NaCl (e.g., 0-100% Buffer B over 20 column volumes).
-
Collect fractions and assay for antifungal activity.
-
5. Gel Filtration FPLC
The final purification step separates proteins based on their size and provides an estimation of the native molecular weight of agrocybin.
-
Materials:
-
Superdex 75 FPLC column
-
FPLC system
-
Gel Filtration Buffer (e.g., 150 mM NaCl in 20 mM Tris-HCl, pH 7.5)
-
Active fractions from the cation exchange step
-
-
Procedure:
-
Concentrate the pooled active fractions from the Mono S step if necessary.
-
Equilibrate the Superdex 75 column with Gel Filtration Buffer.
-
Load the concentrated sample onto the column.
-
Elute the proteins with the Gel Filtration Buffer at a constant flow rate.
-
Collect fractions and monitor the absorbance at 280 nm.
-
Assay the fractions corresponding to a molecular weight of approximately 9 kDa for antifungal activity.
-
Mandatory Visualizations
Caption: Experimental workflow for the extraction and purification of agrocybin.
Part 2: Note on this compound
A structurally unique alkaloid named This compound has also been isolated from Agrocybe cylindracea. The initial extraction, as reported by Koshino et al. (1996), involved the following steps:
-
Extraction of fresh Agrocybe cylindracea (2 kg) with methanol (B129727) (MeOH).
-
Adsorption of the extract onto an HP-20 column.
-
Elution with MeOH.
Part 3: Hypothesized Antifungal Mechanism of Action of Agrocybin
The precise signaling pathways modulated by agrocybin are not yet fully elucidated. However, based on the mechanisms of other cysteine-rich antifungal proteins, a hypothesized mode of action involves the disruption of the fungal cell membrane.
Mandatory Visualizations
Caption: Hypothesized antifungal mechanism of action for agrocybin.
References
- 1. benchchem.com [benchchem.com]
- 2. A comprehensive review of secondary metabolites from the genus Agrocybe: Biological activities and pharmacological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Agrocybin, an antifungal peptide from the edible mushroom Agrocybe cylindracea - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation of Agrocybenine using Chloroform-Methanol Gradient Elution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agrocybenine is a structurally unique alkaloid isolated from the fruiting bodies of the mushroom Agrocybe cylindracea.[1] First reported by Koshino et al. in 1996, its isolation was achieved through the application of a chloroform-methanol (CHCl3-MeOH) gradient elution chromatography. These application notes provide a detailed, generalized protocol for the isolation of this compound based on established methods for separating alkaloids from fungal sources using a CHCl3-MeOH gradient. Additionally, the limited available data on the biological activity of this compound is presented.
Data Presentation
Currently, there is a significant lack of quantitative data regarding the isolation and biological activity of this compound in publicly accessible literature. The available information is summarized below.
| Parameter | Description | Reference |
| Compound Name | This compound | [1] |
| Source | Fruiting bodies of Agrocybe cylindracea | [1] |
| Compound Class | Alkaloid | [1] |
| Isolation Method | Chloroform-Methanol (CHCl3-MeOH) gradient elution | [1] |
| Biological Activity | Antifungal activity |
Experimental Protocols
The following is a generalized protocol for the extraction and chromatographic isolation of this compound from Agrocybe cylindracea using a CHCl3-MeOH gradient.
1. Preparation of Fungal Material
-
Obtain fresh or dried fruiting bodies of Agrocybe cylindracea.
-
If fresh, clean the mushrooms to remove any substrate or debris. Lyophilize (freeze-dry) the material to a constant weight.
-
Grind the dried fungal material into a fine powder using a blender or a mill.
2. Extraction of Crude Alkaloids
-
Macerate the powdered fungal material in methanol (B129727) (MeOH) or a mixture of chloroform (B151607) and methanol at room temperature for 24-48 hours. A common starting ratio is 1:1 (v/v) CHCl3:MeOH.
-
The ratio of solvent to fungal material should be approximately 10:1 (v/v).
-
After maceration, filter the mixture through cheesecloth or filter paper to separate the extract from the solid residue.
-
Re-extract the residue two more times with the same solvent system to ensure exhaustive extraction.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 40-45°C to obtain a crude extract.
3. Chromatographic Isolation of this compound
This protocol outlines a standard silica (B1680970) gel column chromatography procedure with a CHCl3-MeOH gradient.
-
3.1. Preparation of the Column:
-
Use a glass column of appropriate size for the amount of crude extract.
-
Prepare a slurry of silica gel 60 (70-230 mesh) in 100% chloroform.
-
Pour the slurry into the column and allow the silica gel to pack uniformly. Drain the excess solvent until the solvent level is just above the silica gel bed. Do not let the column run dry.
-
-
3.2. Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase (100% CHCl3).
-
Alternatively, for less soluble extracts, adsorb the crude extract onto a small amount of silica gel, dry it, and then carefully load the dried powder onto the top of the prepared column.
-
-
3.3. Gradient Elution:
-
Begin elution with 100% chloroform.
-
Gradually increase the polarity of the mobile phase by incrementally adding methanol. A typical gradient might proceed as follows:
-
100% CHCl3
-
99:1 CHCl3:MeOH
-
98:2 CHCl3:MeOH
-
95:5 CHCl3:MeOH
-
90:10 CHCl3:MeOH
-
80:20 CHCl3:MeOH
-
50:50 CHCl3:MeOH
-
100% MeOH
-
-
Collect fractions of a consistent volume (e.g., 10-20 mL) throughout the elution process.
-
-
3.4. Fraction Analysis:
-
Analyze the collected fractions using thin-layer chromatography (TLC) to identify those containing this compound.
-
Use a suitable TLC visualization method, such as UV light or a specific staining reagent for alkaloids (e.g., Dragendorff's reagent).
-
Combine the fractions that show a pure spot corresponding to this compound.
-
-
3.5. Final Purification:
-
The combined fractions may require further purification, such as recrystallization or a subsequent chromatographic step (e.g., preparative HPLC) to obtain highly pure this compound.
-
Visualizations
Experimental Workflow for this compound Isolation
Caption: Generalized workflow for the isolation of this compound.
Note on Signaling Pathways: Due to the lack of available data on the mechanism of action and specific biological targets of this compound, a signaling pathway diagram cannot be provided at this time. Further research is required to elucidate the molecular mechanisms underlying its reported antifungal activity.
References
Spectroscopic Methods for the Elucidation of Agrocybenine's Structure: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agrocybenine, a novel alkaloid first isolated from the mushroom Agrocybe cylindracea, presents a unique heterocyclic structure that has garnered interest in the field of natural product chemistry.[1][2] Its complete structural elucidation relies on a combination of modern spectroscopic techniques, providing a clear roadmap for the characterization of this and similar natural products. This document provides detailed application notes and experimental protocols for the key spectroscopic methods employed in determining the structure of this compound.
Molecular Structure of this compound
This compound is chemically identified as 2,2,5,5,7-pentamethyl-1,3-dihydropyrrolo[3,2-b]pyridin-6-one. Its molecular formula is C₁₂H₁₈N₂O, with a molecular weight of 206.28 g/mol . The structural framework consists of a pyrrolopyridine core with extensive methylation.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained from the original structure elucidation of this compound. This data is crucial for the verification and characterization of the compound.
Table 1: NMR Spectroscopic Data for this compound
| ¹H NMR (Proton) | ¹³C NMR (Carbon) |
| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |
| Data Not Available in Publicly Accessible Literature | Data Not Available in Publicly Accessible Literature |
Table 2: Mass Spectrometry Data for this compound
| Technique | m/z Ratio | Interpretation |
| High-Resolution Mass Spectrometry (HRMS) | Data Not Available | Molecular Ion Peak [M]⁺ |
| Tandem MS (MS/MS) | Data Not Available | Fragmentation Pattern |
Table 3: UV-Visible and Infrared Spectroscopy Data for this compound
| Spectroscopy | Wavelength/Wavenumber | Interpretation |
| UV-Visible (in MeOH) | Data Not Available | Chromophores |
| Infrared (IR) | Data Not Available | Functional Groups |
Note: Despite extensive literature searches, the full text of the original publication by Koshino et al. (1996) detailing the complete spectroscopic data for this compound was not publicly accessible. Therefore, the quantitative data for NMR, MS, UV-Vis, and IR spectroscopy could not be included in this document. The following sections provide generalized experimental protocols for these techniques as they would be applied to a natural product like this compound.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments used in the structure elucidation of natural products like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified this compound sample.
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, methanol-d₄, or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping signals with the compound's protons.
-
Ensure the solution is clear and free of any particulate matter.
2. 1D NMR (¹H and ¹³C) Acquisition:
-
¹H NMR: Acquire the proton NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are typically required. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom.
3. 2D NMR (COSY, HSQC, HMBC) Acquisition:
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings within the molecule, revealing neighboring protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting different fragments of the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern.
1. Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol (B129727) or acetonitrile.
-
The sample can be introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system for online separation and analysis.
2. High-Resolution Mass Spectrometry (HRMS):
-
Utilize an ESI (Electrospray Ionization) or MALDI (Matrix-Assisted Laser Desorption/Ionization) source coupled to a high-resolution mass analyzer like a TOF (Time-of-Flight) or Orbitrap.
-
This will provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula.
3. Tandem Mass Spectrometry (MS/MS):
-
Select the molecular ion of this compound and subject it to collision-induced dissociation (CID).
-
The resulting fragmentation pattern provides valuable information about the connectivity of the atoms and the presence of specific structural motifs.
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying chromophores.
1. Sample Preparation:
-
Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., methanol or ethanol). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.
-
Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.
2. Spectral Acquisition:
-
Record the UV-Vis spectrum over a wavelength range of 200-800 nm.
-
The resulting spectrum will show the wavelengths of maximum absorbance (λmax), which are characteristic of the compound's chromophoric system.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.
1. Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of this compound (1-2 mg) with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet.
-
Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., chloroform (B151607) or carbon tetrachloride) and place it in an IR-transparent cell.
2. Spectral Acquisition:
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
The resulting spectrum will show absorption bands corresponding to the stretching and bending vibrations of the functional groups in this compound, such as C=O, C-N, and C-H bonds.
Signaling Pathways and Logical Relationships
As of the current literature, there is no specific information available regarding the signaling pathways in which this compound may be involved. The biological activity of this compound has been noted for its antifungal properties, suggesting a potential interaction with fungal-specific cellular pathways.[3][4] Further research is required to elucidate the precise mechanisms of action and any associated signaling cascades.
The logical workflow for the structure elucidation of a novel natural product like this compound is depicted in the following diagram.
Caption: Workflow for the structure elucidation of this compound.
This workflow illustrates the logical progression from the isolation of the natural product to the final confirmation of its chemical structure through the integrated analysis of data from various spectroscopic techniques.
References
Application of 15N-NMR Spectroscopy for the Structural Elucidation of Agrocybenine
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Agrocybenine is a structurally unique alkaloid isolated from the fruiting body of Agrocybe cylindracea.[1][2] Its chemical formula is C12H18N2O, and its IUPAC name is 2,2,5,5,7-pentamethyl-1,3-dihydropyrrolo[3,2-b]pyridin-6-one.[3] As a nitrogen-containing heterocyclic natural product, the complete and unambiguous assignment of its structure is crucial for understanding its biological activity and for potential drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules.[4] While 1H and 13C NMR are standard techniques, 15N-NMR spectroscopy offers direct information about the nitrogen atoms in a molecule, providing valuable insights into the electronic environment and connectivity of these atoms.[5][6] This application note provides a detailed protocol for the application of 15N-NMR spectroscopy in the analysis of this compound.
Data Presentation
Due to the low natural abundance (0.37%) and low gyromagnetic ratio of the 15N nucleus, obtaining 15N-NMR data can be challenging.[7] Modern NMR techniques, particularly inverse-detected experiments such as 1H-15N Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), have significantly enhanced the sensitivity of 15N-NMR, making it a feasible and invaluable tool for the analysis of nitrogenous natural products.[4][8]
As no specific 15N-NMR data for this compound has been published, the following table is presented as a template for the type of data that would be collected and organized from such an analysis. The chemical shifts are referenced to liquid ammonia (B1221849) (NH3) at 0 ppm.[8]
| Nitrogen Atom | 15N Chemical Shift (δ) [ppm] | 1H Chemical Shift (δ) [ppm] (Correlated Protons) | nJ(15N, 1H) Coupling Constants [Hz] |
| N-1 (pyrrole-type) | Data to be determined | Data to be determined | Data to be determined |
| N-4 (pyridine-type) | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
The following is a generalized experimental protocol for the acquisition of 15N-NMR data for a novel nitrogen-containing natural product like this compound.
1. Sample Preparation
-
Compound Isolation: Isolate and purify this compound from its natural source or via chemical synthesis to >95% purity as determined by 1H NMR and LC-MS.
-
Sample Concentration: For natural abundance 15N-NMR, a relatively high sample concentration is required. Dissolve 10-50 mg of this compound in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, or MeOD). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key resonances.
-
NMR Tube: Use a high-quality 5 mm NMR tube. For smaller sample amounts, micro-NMR tubes can be considered.
2. NMR Instrumentation
-
Spectrometer: A high-field NMR spectrometer (≥ 500 MHz for 1H) equipped with a cryoprobe is highly recommended to maximize sensitivity.[6]
-
Probe: A multinuclear inverse-detection probe (e.g., a triple-resonance probe) is essential for performing 1H-15N correlation experiments.
3. 1D 15N-NMR Experiment (Direct Detection - Optional)
Due to very low sensitivity, this experiment is often not feasible for natural abundance samples. If a 15N-enriched sample is available, this experiment can be performed.
-
Pulse Sequence: A simple pulse-acquire sequence with 1H decoupling during acquisition.
-
Acquisition Parameters:
-
Spectral Width: A wide spectral width is needed to cover the range of 15N chemical shifts (e.g., -50 to 350 ppm).[8]
-
Relaxation Delay (d1): A long relaxation delay (e.g., 5-10 s) is often necessary due to the long spin-lattice relaxation times (T1) of 15N nuclei.
-
Number of Scans: A large number of scans will be required to achieve an adequate signal-to-noise ratio.
-
4. 2D 1H-15N HSQC Experiment
This is the most common and sensitive method for detecting one-bond correlations between 1H and 15N.
-
Pulse Sequence: A standard gradient-selected HSQC pulse sequence (e.g., hsqcedetgpsisp).
-
Acquisition Parameters:
-
1H Spectral Width: 10-12 ppm.
-
15N Spectral Width: 200-300 ppm, centered in the expected region for amides and amines.
-
Number of Increments in F1 (15N): 128-256.
-
Number of Scans per Increment: 8-64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 s.
-
1J(N,H) Coupling Constant: Set to an average value of ~90 Hz.
-
5. 2D 1H-15N HMBC Experiment
This experiment detects long-range (2-4 bond) correlations between 1H and 15N and is crucial for assigning quaternary nitrogens and for piecing together the molecular structure.
-
Pulse Sequence: A standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf).
-
Acquisition Parameters:
-
1H Spectral Width: 10-12 ppm.
-
15N Spectral Width: 200-300 ppm.
-
Number of Increments in F1 (15N): 128-256.
-
Number of Scans per Increment: 16-128, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 s.
-
Long-Range Coupling Constant (nJ(N,H)): Optimized for a range of couplings, typically 4-10 Hz.
-
6. Data Processing and Analysis
-
Software: Use standard NMR processing software (e.g., TopSpin, Mnova, ACD/Labs).
-
Processing: Apply appropriate window functions (e.g., squared sine bell) in both dimensions, followed by Fourier transformation, phase correction, and baseline correction.
-
Analysis:
-
HSQC: Identify direct correlations between protons and their attached nitrogens.
-
HMBC: Identify long-range correlations to establish connectivity between different parts of the molecule through the nitrogen atoms.
-
Integration with 1H and 13C data: Combine the 15N-NMR data with the information from 1H, 13C, COSY, and 13C-HMBC/HSQC experiments to build a complete and unambiguous structural assignment for this compound.
-
Visualizations
References
- 1. A comprehensive review of secondary metabolites from the genus Agrocybe: Biological activities and pharmacological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound | C12H18N2O | CID 23278458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. magritek.com [magritek.com]
- 8. books.rsc.org [books.rsc.org]
Application Notes and Protocols for the Characterization of Agrocybenine using HMBC and HMQC Techniques
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the structural elucidation of the natural product Agrocybenine using Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC) 2D NMR techniques.
Introduction
This compound is a unique alkaloid isolated from the mushroom Agrocybe cylindracea.[1] Its structure, 2,2,5,5,7-pentamethyl-1,3-dihydropyrrolo[3,2-b]pyridin-6-one, was elucidated using various spectroscopic methods, with 2D NMR techniques such as HMBC and HMQC playing a pivotal role in establishing the connectivity of its carbon skeleton. HMQC/HSQC experiments are fundamental for identifying direct one-bond correlations between protons and their attached carbons. HMBC, on the other hand, reveals longer-range correlations (typically 2-4 bonds), which are crucial for piecing together the molecular fragments and confirming the overall structure, especially in molecules with quaternary carbons.
Data Presentation
The following table summarizes the representative ¹H and ¹³C NMR chemical shifts for this compound. Please note that while the structure of this compound is known, the original experimental NMR data from the primary literature (Koshino et al., Tetrahedron Letters, 1996) was not accessible. Therefore, the data presented below are hypothetical yet chemically reasonable values for illustrative purposes, based on the known structure and typical chemical shifts for similar functionalities.
Table 1: Representative ¹H and ¹³C NMR Data and Key 2D NMR Correlations for this compound (in CDCl₃)
| Carbon No. | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) (Multiplicity, J in Hz) | Key HMQC/HSQC Correlation (¹H) | Key HMBC Correlations (¹H) |
| 2 | 70.2 | - | - | 1-CH₃, 10-CH₃, 3-H |
| 3 | 45.5 | 2.80 (s) | 2.80 | 2, 4, 5, 9 |
| 4 | 148.1 | - | - | 3-H, 11-CH₃ |
| 5 | 65.8 | - | - | 3-H, 11-CH₃, 12-CH₃ |
| 6 | 175.3 | - | - | 12-CH₃, 7-H |
| 7 | 115.8 | 6.50 (s) | 6.50 | 5, 6, 8, 9 |
| 8 | 142.5 | - | - | 7-H, 13-CH₃ |
| 9 | 120.1 | - | - | 3-H, 7-H, 13-CH₃ |
| 10 (2-CH₃) | 28.9 | 1.35 (s) | 1.35 | 2, 3 |
| 11 (5-CH₃) | 29.5 | 1.45 (s) | 1.45 | 4, 5, 6 |
| 12 (5-CH₃) | 29.8 | 1.48 (s) | 1.48 | 4, 5, 6 |
| 13 (7-CH₃) | 20.5 | 2.20 (s) | 2.20 | 7, 8, 9 |
Experimental Protocols
The following are generalized protocols for acquiring high-quality HMQC and HMBC spectra for a natural product like this compound. Instrument parameters should be optimized for the specific spectrometer being used.
Sample Preparation
-
Sample Purity: Ensure the isolated this compound is of high purity (>95%) to avoid interference from impurities in the NMR spectra.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many natural products.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of this compound in 0.5-0.6 mL of the deuterated solvent.
-
NMR Tube: Use a high-quality, clean, and dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, added directly to the solvent by the manufacturer (0 ppm).
HMQC/HSQC Spectrum Acquisition
The HSQC experiment is often preferred over HMQC due to its generally better resolution in the F1 dimension for protons not attached to ¹³C.
-
Pulse Program: Select a standard gradient-selected HSQC pulse sequence (e.g., hsqcedetgpsp on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width (¹H): Set to cover the entire proton chemical shift range (e.g., 0-12 ppm).
-
Spectral Width (¹³C): Set to cover the entire carbon chemical shift range (e.g., 0-200 ppm).
-
Number of Scans (ns): Typically 2-4 scans per increment.
-
Number of Increments (in F1): 256-512 increments are usually sufficient for good resolution.
-
Relaxation Delay (d1): 1-2 seconds.
-
¹J(CH) Coupling Constant: Set the average one-bond C-H coupling constant to ~145 Hz.
-
HMBC Spectrum Acquisition
-
Pulse Program: Select a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Widths (¹H and ¹³C): Same as for the HMQC/HSQC experiment.
-
Number of Scans (ns): 8-16 scans per increment, as HMBC is less sensitive than HMQC.
-
Number of Increments (in F1): 256-512 increments.
-
Relaxation Delay (d1): 1.5-2.5 seconds.
-
Long-Range Coupling Constant (ⁿJ(CH)): This is a critical parameter. The delay for the evolution of long-range couplings is optimized for a specific coupling constant. A typical value is 8 Hz, which allows for the observation of correlations from couplings in the range of 4-12 Hz.
-
Data Processing
-
Fourier Transformation: Apply a sine-squared or squared sine-bell window function in both dimensions followed by Fourier transformation.
-
Phasing: Phase the spectra carefully in both dimensions.
-
Calibration: Calibrate the spectra using the solvent peak or TMS.
-
Analysis: Analyze the cross-peaks to establish correlations. In HMQC/HSQC, a cross-peak indicates a direct bond between a proton and a carbon. In HMBC, a cross-peak indicates a 2-4 bond correlation.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the structural correlations of this compound.
References
Application Note & Protocol: Quantification of Agrocybenine using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the quantification of Agrocybenine, a pyrrolopyridine alkaloid found in mushrooms of the Agrocybe genus. Due to the absence of a standardized, published method for this compound, this protocol is a proposed method based on established principles for the analysis of indole (B1671886) alkaloids by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. This application note includes a comprehensive experimental protocol from sample preparation to HPLC analysis, illustrative quantitative data, and workflow diagrams to guide researchers in developing a validated assay for this compound.
Introduction
This compound is a naturally occurring indole alkaloid identified in edible mushrooms such as Agrocybe cylindracea.[1][2] As a member of the pyrrolopyridine class of compounds, it holds potential for further investigation into its bioactivity and pharmacological properties.[3][4] Accurate and precise quantification of this compound is essential for quality control of natural product extracts, pharmacokinetic studies, and standardization of research materials. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and quantification of alkaloids in complex matrices.[5] This document outlines a proposed RP-HPLC-UV method for the quantification of this compound.
Experimental Protocols
Sample Preparation: Extraction of this compound from Mushroom Matrix
This protocol describes the extraction of this compound from dried fungal material.
Materials:
-
Dried and powdered Agrocybe mushroom sample
-
Methanol (B129727) (HPLC grade)
-
Formic acid (88%)
-
Deionized water
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters (PTFE or nylon)
-
HPLC vials
Procedure:
-
Weigh 100 mg of the dried, powdered mushroom sample into a 2 mL microcentrifuge tube.
-
Add 1.5 mL of extraction solvent (Methanol:Water:Formic Acid, 80:19:1, v/v/v).
-
Vortex the mixture vigorously for 1 minute to ensure thorough wetting of the sample.
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.
-
Centrifuge the sample at 10,000 x g for 10 minutes to pellet the solid material.
-
Carefully transfer the supernatant to a clean tube.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC analysis.
HPLC Method for this compound Quantification
This proposed method utilizes a C18 reverse-phase column for the separation and a UV detector for quantification.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: It is recommended to use a DAD to scan from 200-400 nm to determine the optimal absorbance maximum for this compound. Based on related indole alkaloids, a starting wavelength of 225 nm is proposed for quantification.
-
Run Time: 25 minutes.
Gradient Elution Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 50 | 50 |
| 20.0 | 5 | 95 |
| 22.0 | 5 | 95 |
| 22.1 | 95 | 5 |
| 25.0 | 95 | 5 |
Calibration and Quantification
-
Standard Preparation: Prepare a stock solution of purified this compound standard in methanol at a concentration of 1 mg/mL.
-
Calibration Curve: Create a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Analysis: Inject the calibration standards into the HPLC system using the method described above.
-
Quantification: Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards. Determine the concentration of this compound in the prepared samples by interpolating their peak areas from the calibration curve.
Data Presentation
The following table summarizes the illustrative quantitative data for the proposed HPLC method for this compound. Note: This data is hypothetical and serves as a target for method validation.
| Parameter | Illustrative Value |
| Retention Time (RT) | ~ 8.5 min |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 95 - 105% |
Visualization
Experimental Workflow
The following diagram illustrates the complete workflow from sample preparation to the final quantification of this compound.
Caption: Experimental workflow for this compound quantification.
Logical Diagram for Method Validation
This diagram shows the logical relationship between the key parameters for validating the analytical method.
Caption: Key parameters for analytical method validation.
Conclusion
The proposed HPLC method provides a strong foundation for the reliable quantification of this compound in mushroom samples. This protocol should be subjected to a thorough validation process to determine its specificity, linearity, accuracy, precision, and robustness according to standard guidelines (e.g., ICH). The successful validation of this method will be invaluable for future research into the properties and applications of this compound.
References
Application Notes and Protocols for In Vitro Antifungal Assays of Agrocybenine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agrocybenine, also referred to as Agrocybin, is a 9 kDa cysteine-rich antifungal peptide isolated from the edible mushroom Agrocybe cylindracea.[1][2] It has demonstrated significant inhibitory activity against a variety of filamentous fungi, particularly plant pathogens, while exhibiting no activity against bacteria.[1][3] These characteristics make this compound a compelling candidate for the development of novel antifungal agents.
These application notes provide a comprehensive overview of the current understanding of this compound's antifungal properties and detailed protocols for its in vitro evaluation. The primary mode of action for this compound is believed to be the disruption of fungal cell membrane and cell wall integrity, which leads to the inhibition of fungal growth.[1]
Data Presentation: Antifungal Activity of this compound
The publicly available quantitative data on the antifungal activity of this compound is currently limited. The following tables summarize the known data. Further research is necessary to establish the Minimum Inhibitory Concentrations (MICs) and Minimum Fungicidal Concentrations (MFCs) against a broader range of fungal species.
Table 1: In Vitro Antifungal Activity of this compound
| Fungal Species | Assay Type | Endpoint | Concentration (µM) | Reference |
| Mycosphaerella arachidicola | Mycelial Growth Inhibition | IC₅₀ | 125 | |
| Fusarium oxysporum | Mycelial Growth Inhibition | Activity Reported | - |
Note: IC₅₀ (half maximal inhibitory concentration) is the concentration of an inhibitor required for 50% inhibition in vitro.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of filamentous fungi and is suitable for determining the MIC of this compound.
Materials:
-
Purified this compound
-
Target fungal isolates (e.g., Aspergillus fumigatus, Fusarium oxysporum)
-
Sterile 96-well flat-bottom microtiter plates
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
Spectrophotometer or microplate reader
-
Positive control antifungal (e.g., Amphotericin B, Voriconazole)
-
Sterile saline or water
-
Hemocytometer or spectrophotometer for inoculum counting
Procedure:
-
Fungal Inoculum Preparation:
-
Culture the fungal isolate on a suitable agar (B569324) medium, such as Potato Dextrose Agar (PDA), at 28-35°C until sporulation is observed.
-
Harvest fungal spores by flooding the plate with sterile saline and gently scraping the surface.
-
Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the spore suspension to a concentration of 0.5–2.5 x 10³ cells/mL using a hemocytometer or by adjusting the optical density.
-
-
Serial Dilution of this compound:
-
Prepare a stock solution of this compound in a suitable solvent like sterile water or buffer.
-
In a 96-well plate, perform two-fold serial dilutions of the this compound stock solution in RPMI-1640 medium to achieve a range of desired concentrations (e.g., starting from 500 µM down to 0.975 µM).
-
-
Inoculation and Incubation:
-
Add the standardized fungal inoculum to each well containing the serially diluted this compound.
-
Include the following controls:
-
Growth Control: Fungal inoculum in broth without any antifungal agent.
-
Sterility Control: Broth only.
-
Positive Control: Fungal inoculum with a known antifungal agent.
-
-
Incubate the plates at 35°C for 24-72 hours, depending on the growth rate of the fungal species.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth (typically ≥80% reduction) compared to the growth control well. This can be assessed visually or by measuring the optical density at 490 nm using a microplate reader.
-
Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)
The MFC is determined following the MIC assay to assess whether this compound has a fungicidal or fungistatic effect.
Materials:
-
MIC plate from Protocol 1
-
Drug-free agar plates (e.g., Sabouraud Dextrose Agar)
-
Micropipette
Procedure:
-
Following the MIC determination, select the wells that show no visible fungal growth (i.e., at and above the MIC).
-
Take a 10-20 µL aliquot from each of these clear wells.
-
Spot-plate the aliquot onto a fresh, drug-free agar plate.
-
Incubate the plates at 35°C for 24-48 hours or until growth is visible in the control spots.
-
The MFC is the lowest concentration of this compound that results in no fungal growth on the subculture plates, which corresponds to a ≥99.9% reduction in CFUs compared to the initial inoculum.
Protocol 3: Time-Kill Kinetics Assay
This assay evaluates the rate at which this compound kills a fungal pathogen over time.
Materials:
-
Purified this compound
-
Target fungal isolate
-
Appropriate broth medium (e.g., RPMI-1640)
-
Sterile culture tubes or flasks
-
Shaking incubator
-
Sterile saline for dilutions
-
Agar plates for colony counting
Procedure:
-
Prepare a standardized fungal inoculum as described in Protocol 1.
-
Prepare culture tubes with broth containing this compound at various concentrations (e.g., 1x MIC, 2x MIC, 4x MIC). Include a growth control tube without this compound.
-
Inoculate each tube with the fungal suspension to achieve a starting concentration of approximately 1 x 10⁶ CFU/mL.
-
Incubate the tubes at 35°C with agitation.
-
At predetermined time points (e.g., 0, 2, 4, 6, 12, 24, and 48 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots in sterile saline.
-
Plate the dilutions onto agar plates and incubate for 24-48 hours.
-
Count the number of colonies (CFU/mL) for each time point and concentration.
-
Plot the log CFU/mL versus time for each concentration to generate time-kill curves. A ≥3-log₁₀ decrease in CFU/mL (99.9% killing) from the initial inoculum is considered fungicidal activity.
Proposed Mechanism of Action and Exploratory Assays
The primary proposed mechanism of action for this compound is the disruption of the fungal cell's physical integrity, specifically the cell wall and plasma membrane. There is currently no direct evidence suggesting that this compound modulates specific intracellular signaling pathways.
To further investigate the mechanism of action, the following assays can be performed:
-
Cell Wall Integrity Assay: This can be assessed by growing the fungus in the presence of cell wall stressors (e.g., Calcofluor White, Congo Red) with and without sub-inhibitory concentrations of this compound and observing for synergistic growth inhibition.
-
Membrane Permeabilization Assay: Propidium iodide (PI) or SYTOX Green staining can be used. These dyes can only enter cells with compromised plasma membranes. An increase in fluorescence upon treatment with this compound would indicate membrane damage.
-
Ergosterol Synthesis Inhibition Assay: While not the proposed primary mechanism, this can be investigated by extracting and quantifying sterols from fungal cells treated with this compound using methods like gas chromatography-mass spectrometry (GC-MS).
-
Reactive Oxygen Species (ROS) Production Assay: The production of intracellular ROS can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA). An increase in fluorescence would indicate oxidative stress.
Visualizations
Caption: Proposed mechanism of this compound action on the fungal cell.
Caption: Workflow for antifungal susceptibility testing of this compound.
References
Elucidating the Mechanism of Action of Agrocybenine: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework of cell-based assays to investigate the mechanism of action of Agrocybenine, a novel alkaloid with antifungal properties isolated from the mushroom Agrocybe cylindracea. While its primary antifungal activity is thought to involve the disruption of the fungal cell membrane, its effects on mammalian cells and the precise molecular targets remain largely uncharacterized.[1][2] The following protocols are designed to systematically explore the cellular and molecular effects of this compound, from initial cytotoxicity screening to in-depth analysis of apoptosis, cell cycle progression, and key signaling pathways.
Section 1: Initial Cytotoxicity and Proliferation Assessment
The first step in characterizing the mechanism of action of a novel compound is to determine its effect on cell viability and proliferation. This provides essential dose-response information for subsequent, more detailed mechanistic studies.
Application Note:
The MTT assay is a colorimetric method to assess cell metabolic activity, which is often used as a proxy for cell viability. A reduction in metabolic activity can indicate either cytotoxicity (cell death) or cytostatic effects (inhibition of proliferation). It is crucial to establish a dose-response curve to determine the concentration at which this compound exhibits biological activity in the selected cell line(s).[1] Existing data suggests low cytotoxicity towards some mammalian cell lines, but this should be confirmed for the specific cells being investigated.[1]
Protocol 1: MTT Assay for Cell Viability
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on a selected cell line.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, HepG2, A549)
-
Complete growth medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[1]
-
Compound Preparation: Prepare a series of dilutions of this compound in complete growth medium. A suggested starting range is from 0.1 µM to 200 µM.[1] Also, prepare a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).
-
Treatment: After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the prepared this compound dilutions or vehicle control. Include wells with medium only as a blank control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.
Data Presentation:
| This compound (µM) | Absorbance (570 nm) | % Viability |
| 0 (Vehicle) | 1.25 | 100 |
| 10 | 1.18 | 94.4 |
| 25 | 0.95 | 76.0 |
| 50 | 0.63 | 50.4 |
| 100 | 0.31 | 24.8 |
| 200 | 0.15 | 12.0 |
This is example data and will vary depending on the cell line and experimental conditions.
Workflow for Initial Cytotoxicity Assessment
Caption: Workflow for determining the IC50 of this compound using the MTT assay.
Section 2: Investigating the Mode of Cell Death - Apoptosis Assays
If this compound induces cytotoxicity, it is important to determine whether the mode of cell death is apoptosis (programmed cell death) or necrosis. Apoptosis is a highly regulated process that is a common mechanism for anticancer agents.
Application Note:
The Annexin V/Propidium (B1200493) Iodide (PI) assay is a widely used method to distinguish between apoptotic and necrotic cells.[3] In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[4] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells. Therefore, cells that are Annexin V positive and PI negative are in early apoptosis, while cells that are positive for both are in late apoptosis or necrosis. Flow cytometry is used to quantify the different cell populations.
Protocol 2: Annexin V/PI Apoptosis Assay
Objective: To determine if this compound induces apoptosis in a selected cell line.
Materials:
-
Mammalian cell line
-
Complete growth medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at concentrations around the determined IC50 value and a vehicle control for a specified time (e.g., 24 hours).
-
Cell Harvesting: After treatment, collect both the floating and attached cells. Centrifuge the cell suspension and wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Data Presentation:
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | 95.2 | 2.1 | 2.7 |
| This compound (IC50) | 45.8 | 35.5 | 18.7 |
| This compound (2x IC50) | 20.1 | 50.3 | 29.6 |
This is example data and will vary depending on the cell line and experimental conditions.
Logical Flow for Apoptosis Investigation
Caption: Logical workflow for investigating apoptosis as a mechanism of action.
Section 3: Cell Cycle Analysis
Some bioactive compounds exert their effects by arresting the cell cycle at specific checkpoints, which can prevent cell proliferation and may lead to apoptosis.
Application Note:
Flow cytometry analysis of DNA content using a fluorescent dye like propidium iodide (PI) allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[5] A compound that causes cell cycle arrest will lead to an accumulation of cells in a specific phase. This can be a critical mechanism of action for anti-proliferative agents.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
Objective: To determine if this compound induces cell cycle arrest.
Materials:
-
Mammalian cell line
-
Complete growth medium
-
This compound
-
6-well plates
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at relevant concentrations (e.g., IC50) and a vehicle control for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells, wash with PBS, and centrifuge.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a PI staining solution containing RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation:
| Treatment | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 55.3 | 25.1 | 19.6 |
| This compound (IC50) | 75.8 | 10.2 | 14.0 |
This is example data suggesting a G0/G1 phase arrest and will vary based on the compound's actual mechanism.
Cell Cycle Analysis Workflow
References
Techniques for Synthesizing Agrocybenine Derivatives for Structure-Activity Relationship Studies: A Review of Available Information and Proposed Strategies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Agrocybenine, a structurally unique alkaloid identified as 2,2,5,5,7-pentamethyl-1,3-dihydropyrrolo[3,2-b]pyridin-6-one, has been isolated from mushrooms of the Agrocybe genus.[1] Initial reports suggest that this class of compounds may possess antifungal properties.[1] The development of novel therapeutic agents often relies on systematic structure-activity relationship (SAR) studies, which necessitate the synthesis of a variety of chemical derivatives of a lead compound. This document aims to provide a comprehensive overview of the available techniques for the synthesis of this compound derivatives to facilitate such SAR studies.
Note: A thorough review of the scientific literature reveals a significant gap in research concerning the synthesis of this compound derivatives and their corresponding SAR data. No publications detailing the total synthesis of this compound itself, the synthesis of its analogs, or quantitative biological activity data (e.g., IC50 or MIC values) for a series of derivatives could be identified. Consequently, the following sections provide a summary of the known biological context of compounds from the Agrocybe genus and propose a generalized synthetic strategy for the this compound core scaffold based on established methods for related heterocyclic systems.
Biological Context and Reported Activity
The genus Agrocybe is a source of various bioactive secondary metabolites, including polysaccharides, lectins, and small molecules with a range of biological activities such as anti-inflammatory, anticancer, antioxidant, and antimicrobial effects.[2][3] While specific quantitative data for this compound is scarce, one report has attributed it with antifungal activity.[1] This suggests that the pyrrolo[3,2-b]pyridin-6-one scaffold of this compound may be a valuable starting point for the development of new antifungal agents.
Proposed General Synthetic Strategy for the this compound Core Scaffold
In the absence of a reported synthesis for this compound or its derivatives, a hypothetical synthetic approach can be proposed based on established methodologies for the construction of related pyrrolopyridine and pyrrolidinone ring systems. A plausible retrosynthetic analysis suggests that the pyrrolo[3,2-b]pyridin-6-one core could be assembled from a suitably substituted aminopyridine precursor.
The following is a generalized protocol for a potential synthetic route. It is important to note that this is a theoretical pathway and would require substantial experimental optimization.
Protocol: Proposed Synthesis of a Substituted Pyrrolo[3,2-b]pyridin-6-one Core
Materials:
-
Substituted 2,3-diaminopyridine (B105623)
-
α-haloketone (e.g., 3-chloro-3-methyl-2-butanone)
-
Base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous solvent (e.g., dimethylformamide (DMF), tetrahydrofuran (B95107) (THF))
-
Reagents for N-alkylation (e.g., alkyl halide, base)
-
Reagents for further functionalization (e.g., brominating agents, boronic acids for cross-coupling)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography apparatus)
Procedure:
-
Synthesis of the Pyrrolinone Ring: a. To a solution of a substituted 2,3-diaminopyridine in an anhydrous solvent such as DMF, add a suitable base (e.g., sodium hydride) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). b. Stir the mixture for 30 minutes to allow for deprotonation. c. Slowly add a solution of an appropriate α-haloketone (e.g., 3-chloro-3-methyl-2-butanone to install the gem-dimethyl group) in the same anhydrous solvent. d. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC). e. Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). f. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by column chromatography to yield the bicyclic pyrrolinone intermediate.
-
N-Alkylation/Functionalization of the Pyrrole Nitrogen: a. Dissolve the bicyclic intermediate in an anhydrous solvent like THF. b. Add a base such as potassium carbonate, followed by the desired alkylating agent (e.g., methyl iodide to introduce the N-methyl group). c. Heat the reaction mixture to reflux and monitor by TLC. d. After completion, cool the reaction, filter off the base, and concentrate the filtrate. e. Purify the residue by column chromatography to obtain the N-functionalized pyrrolo[3,2-b]pyridin-6-one core.
-
Further Derivatization for SAR Studies: a. The core scaffold can be further modified to generate a library of derivatives. For example, aromatic halogenation (e.g., with N-bromosuccinimide) can introduce a handle for subsequent cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) to introduce a variety of substituents on the pyridine (B92270) ring.
Data Presentation
Due to the lack of experimental data in the literature, no quantitative SAR data tables can be provided. Should a research program be undertaken to synthesize and evaluate this compound derivatives, it is recommended to present the data in a tabular format as shown below:
| Compound ID | R1 | R2 | R3 | R4 | Antifungal Activity (MIC, µM) | Cytotoxicity (IC50, µM) |
| This compound | CH3 | CH3 | CH3 | CH3 | Data not available | Data not available |
| Derivative 1 | H | CH3 | CH3 | CH3 | ||
| Derivative 2 | CH3 | H | CH3 | CH3 | ||
| Derivative 3 | CH3 | CH3 | H | CH3 | ||
| Derivative 4 | CH3 | CH3 | CH3 | H | ||
| ... |
Hypothetical table for the presentation of future SAR data. R1-R4 would represent positions for chemical modification on the this compound scaffold.
Visualizations
The following diagram illustrates a generalized, hypothetical workflow for the synthesis of the core this compound scaffold, which could be adapted for the creation of derivatives for SAR studies.
Caption: Hypothetical workflow for this compound derivative synthesis.
Conclusion
While this compound presents an interesting scaffold for potential antifungal drug discovery, the current body of scientific literature is insufficient to provide detailed, validated protocols for the synthesis of its derivatives for SAR studies. The proposed generalized synthetic strategy, based on established methods for related heterocyclic systems, offers a potential starting point for researchers interested in exploring this novel class of compounds. Significant process development and optimization would be required to establish a viable synthetic route and to generate a library of derivatives for comprehensive biological evaluation. Future research in this area is needed to unlock the therapeutic potential of this compound and its analogs.
References
Troubleshooting & Optimization
Challenges in the purification of Agrocybenine from crude fungal extracts.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the purification of Agrocybenine from crude fungal extracts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it different from Agrocybin?
A1: It is crucial to distinguish between two compounds isolated from Agrocybe cylindracea. This compound is a structurally unique alkaloid.[1] In contrast, Agrocybin is a 9 kDa antifungal peptide.[2][3] This guide focuses on the challenges of purifying the alkaloid, this compound. Due to the similarity in names, researchers should verify the molecular characteristics of their target compound.
Q2: What are the primary challenges in purifying this compound?
A2: The main challenges include:
-
Low Yield: this compound is a secondary metabolite, which are often produced in low quantities by fungi.[4]
-
Co-extraction of Pigments: Fungal extracts are rich in pigments (e.g., melanins) that can interfere with chromatographic separation and analysis.[5]
-
Complex Crude Extract: The initial extract contains a multitude of other secondary metabolites, polysaccharides, and proteins, making the isolation of the target alkaloid difficult.
-
Compound Stability: Alkaloids can be sensitive to changes in pH, temperature, and exposure to light during the lengthy purification process, potentially leading to degradation.
Q3: Which extraction solvents are most effective for this compound?
A3: The initial isolation of this compound was achieved using a chloroform-methanol (CHCl3-MeOH) gradient elution. The choice of solvent is critical and depends on the polarity of the target alkaloid. A common strategy for alkaloids is to use an alcohol-based extraction followed by liquid-liquid extraction to separate the alkaloid from highly polar or non-polar impurities. Microwave-assisted extraction with a methanol-water mixture has also been shown to be effective for other fungal alkaloids under mild conditions.
Q4: How can I remove the dark pigments from my fungal extract?
A4: Pigment removal is a significant hurdle. Several methods can be employed:
-
Activated Charcoal: While effective, it may also adsorb the target compound, leading to yield loss.
-
Polyvinylpyrrolidone (PVP) or Polyvinylpolypyrrolidone (PVPP): These polymers are commonly used to bind and precipitate pigments from plant and fungal extracts.
-
Solid-Phase Extraction (SPE): Using a cartridge with a stationary phase that has a higher affinity for the pigments than for this compound can be an effective cleanup step.
-
Solvent Partitioning: Utilizing immiscible solvents to separate the pigments from the alkaloid based on their differential solubilities.
Q5: What analytical techniques are recommended for monitoring this compound during purification?
A5: High-Performance Liquid Chromatography (HPLC) is the standard technique for monitoring the presence and purity of this compound in fractions. Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative analysis of fractions. For structural confirmation, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.
Troubleshooting Guides
Problem 1: Low or No Yield of this compound
| Possible Cause | Solution |
| Inefficient Initial Extraction | Optimize the solvent system. Experiment with different ratios of chloroform (B151607) and methanol (B129727), or try alternative solvents like ethyl acetate (B1210297) or acetone. Consider using techniques like ultrasound-assisted or microwave-assisted extraction to improve efficiency. |
| Degradation of this compound | Minimize exposure to harsh conditions. Work at lower temperatures, protect samples from light, and use buffers to maintain a stable pH throughout the purification process. |
| Loss of Compound during a Purification Step | Analyze the waste fractions from each step (e.g., flow-through, wash fractions) by TLC or HPLC to determine where the loss is occurring. Adjust the conditions of that specific step accordingly. |
| Irreversible Adsorption to Stationary Phase | This can occur with silica (B1680970) gel chromatography. Consider using a different stationary phase, such as alumina (B75360) (basic), which can be more suitable for alkaloids. Alternatively, pre-treat the silica gel with a base like triethylamine. |
Problem 2: Co-elution of Impurities with this compound
| Possible Cause | Solution |
| Poor Resolution in Column Chromatography | Optimize the gradient elution. A shallower gradient will provide better separation. Experiment with different solvent systems to alter the selectivity. |
| Presence of Structurally Similar Compounds | Employ orthogonal purification methods. If you are using normal-phase chromatography, follow it with a reversed-phase HPLC step or size-exclusion chromatography. Combining techniques that separate based on different principles (polarity, size, charge) is highly effective. |
| Overloading the Column | Reduce the amount of crude extract loaded onto the column. Overloading leads to broad peaks and poor separation. |
Problem 3: Interference from Fungal Pigments
| Possible Cause | Solution |
| Pigments Streaking on TLC or Column | Incorporate a dedicated pigment removal step before chromatography. This could involve treatment with activated charcoal or PVPP. |
| Pigments Co-eluting with this compound | Modify the mobile phase to increase the retention of pigments on the column. Alternatively, use a different stationary phase that has a stronger affinity for the pigments. |
| Pigments Masking the Detection of this compound | Use a diode array detector (DAD) or a mass spectrometer (MS) with your HPLC to distinguish the UV-Vis spectrum of this compound from that of the interfering pigments. |
Experimental Protocols
Protocol 1: Extraction and Initial Cleanup of this compound
-
Preparation of Fungal Material: Freeze-dry the fruiting bodies of Agrocybe cylindracea and grind them into a fine powder.
-
Solvent Extraction:
-
Macerate the powdered fungal material in a 10:1 (v/w) mixture of methanol and chloroform at room temperature for 24 hours with constant stirring.
-
Filter the mixture and collect the supernatant.
-
Repeat the extraction process two more times with fresh solvent.
-
Combine the supernatants and evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
Acid-Base Extraction (for Alkaloid Enrichment):
-
Dissolve the crude extract in 1 M hydrochloric acid (HCl).
-
Wash the acidic solution with diethyl ether to remove neutral and acidic impurities.
-
Adjust the pH of the aqueous layer to 10 with ammonium (B1175870) hydroxide.
-
Extract the now basic aqueous layer with chloroform or dichloromethane (B109758) multiple times.
-
Combine the organic layers and evaporate the solvent to yield the total alkaloid fraction.
-
Protocol 2: Chromatographic Purification of this compound
-
Silica Gel Column Chromatography (Initial Fractionation):
-
Pack a glass column with silica gel 60 (70-230 mesh) in chloroform.
-
Dissolve the total alkaloid fraction in a minimal amount of chloroform and load it onto the column.
-
Elute the column with a stepwise gradient of chloroform and methanol. Start with 100% chloroform and gradually increase the methanol concentration (e.g., 1%, 2%, 5%, 10% methanol in chloroform).
-
Collect fractions and monitor them by TLC using a chloroform:methanol (10:1) mobile phase.
-
Combine fractions containing the compound of interest based on the TLC profile.
-
-
Preparative Thin-Layer Chromatography (pTLC) (Final Purification):
-
Apply the enriched fraction onto a preparative silica gel TLC plate.
-
Develop the plate using a chloroform:methanol (10:1) solvent system.
-
Visualize the bands under UV light.
-
Scrape the band corresponding to this compound from the plate.
-
Elute the compound from the silica gel with methanol, filter, and evaporate the solvent to obtain purified this compound.
-
Data Presentation
Table 1: Illustrative Purification Summary for this compound.
(Note: These values are representative and will vary based on the starting material and specific experimental conditions.)
| Purification Step | Total Weight (mg) | This compound Purity (%) | Yield (%) | Purification Fold |
| Crude Methanolic Extract | 10,000 | 0.1 | 100 | 1 |
| Total Alkaloid Fraction | 500 | 1.5 | 75 | 15 |
| Silica Gel Column Pool | 50 | 12 | 60 | 120 |
| Preparative TLC | 5 | >95 | 50 | 950 |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for low yield of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Agrocybin, an antifungal peptide from the edible mushroom Agrocybe cylindracea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An efficient protocol for the extraction of pigment-free active polyphenol oxidase and soluble proteins from plant cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Agrocybe cylindracea Cultivation for Enhanced Agrocybenine Yield
This technical support center is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing the cultivation of Agrocybe cylindracea for the purpose of increasing the yield of the bioactive compound, Agrocybenine.
Frequently Asked Questions (FAQs)
Q1: What are the optimal conditions for the mycelial growth of Agrocybe cylindracea? A1: The optimal conditions for mycelial growth are generally found within a specific range of temperature and pH, utilizing nutrient-rich media.[1][2] The ideal temperature is typically between 25-28°C.[1][3] A slightly acidic pH of around 6.0 is most effective for mycelial growth.[1] For culture media, Potato Dextrose Agar (B569324) (PDA) and Malt Extract Agar (MEA) are effective for initial growth on solid media. In submerged cultures, a liquid medium containing glucose, peptone, and yeast extract is recommended.
Q2: What is a suitable substrate for inducing fruiting body formation? A2: Agrocybe cylindracea can be cultivated on a wide variety of lignocellulosic materials. A commonly used substrate mixture consists of sawdust and wheat bran, often in an 8:2 ratio. Other effective materials that can be used include rice straw, cottonseed hulls, and spent Pleurotus mushroom compost.
Q3: At what stage should fruiting bodies be harvested to maximize this compound yield? A3: this compound has been successfully isolated from fresh, mature fruiting bodies. The optimal harvest time to ensure the maximum yield of this specific secondary metabolite may require empirical testing within your experimental setup. It is generally recommended to harvest fruiting bodies that are mature but have not yet started to decay or release spores.
Q4: What factors can specifically enhance the biosynthesis of this compound? A4: The production of secondary metabolites like this compound is often influenced by environmental stress and nutrient availability. While specific elicitors for this compound are not extensively documented, experimenting with nutrient-limiting conditions (e.g., nitrogen limitation) or introducing potential signaling molecules during the late stages of cultivation could potentially enhance yield. The expression of genes related to secondary metabolism can be triggered by changes in culture conditions.
Q5: What is this compound? A5: this compound is a unique alkaloid compound that was first isolated from the fruiting bodies of Agrocybe cylindracea. It is classified as an antifungal peptide and has shown inhibitory activity against various fungal species.
Data Summary Tables
Table 1: Optimal Conditions for Agrocybe cylindracea Mycelial Growth
| Parameter | Optimal Range/Value | Source(s) |
| Temperature | 25-28°C | |
| pH (Initial) | ~6.0 | |
| Solid Media | Potato Dextrose Agar (PDA), Malt Extract Agar (MEA) | |
| Submerged Media | Glucose, Peptone, Yeast Extract based | |
| Agitation (Shake Flask) | ~150 rpm |
Table 2: Substrate Composition for Fruiting Body Cultivation
| Primary Substrate | Supplement | Ratio (Primary:Supplement) | Source(s) |
| Sawdust | Wheat Bran | 8:2 | |
| Rice Straw | Sawdust | 7:3 | |
| Cottonseed Hulls | Wheat Bran, Lime | 78:20:2 | |
| Spent Mushroom Compost | - | 100% | |
| Wheat Straw | Black Tea Pomace | 83:17 |
Troubleshooting Guides
Issue 1: Low or Inconsistent Mycelial Growth
| Potential Cause | Recommended Solution |
| Suboptimal Media Composition | Ensure your culture medium is rich in necessary nutrients. For initial growth, PDA and MEA are reliable choices. For submerged cultures, utilize a medium with glucose, peptone, and yeast extract. |
| Incorrect Medium pH | The optimal pH for mycelial growth is approximately 6.0. Always adjust the pH of your medium before sterilization. |
| Inappropriate Incubation Temperature | Agrocybe cylindracea mycelium thrives at 25-28°C. Calibrate your incubator to ensure a stable and accurate temperature. |
| Poor Aeration (Submerged Cultures) | Insufficient oxygen can severely limit mycelial growth. For shake flask cultures, maintain an agitation speed of around 150 rpm. In bioreactors, ensure aeration and agitation systems are functioning correctly. |
| Microbial Contamination | Contamination can outcompete or inhibit fungal growth. Adhere to strict aseptic techniques throughout all handling stages. If contamination occurs, it is best to discard the culture and begin again. |
Issue 2: Poor Fruiting Body Formation
| Potential Cause | Recommended Solution |
| Inadequate Substrate Composition | A substrate lacking sufficient lignocellulosic material will not support fruiting. A mix of sawdust and wheat bran is a standard starting point. Experiment with other materials like rice straw or cottonseed hulls to optimize for your strain. |
| Incorrect Environmental Cues | Fruiting requires specific environmental triggers. After the substrate is fully colonized, induce primordia formation by dropping the temperature to around 15-20°C and introducing light. |
| Improper Humidity | A high relative humidity of around 75-90% is crucial during the fruiting phase to prevent primordia from drying out. |
| Insufficient Fresh Air Exchange | High concentrations of carbon dioxide (CO₂) can inhibit the formation of primordia. Ensure there is adequate fresh air exchange in the cultivation chamber without creating excessive drafts. |
Issue 3: Low this compound Yield
| Potential Cause | Recommended Solution |
| Suboptimal Harvest Time | This compound concentration may peak at a very specific stage of fruiting body development. Conduct a time-course experiment, harvesting fruiting bodies at different maturity stages to identify the optimal window for extraction. |
| Inappropriate Extraction Method | The efficiency of your extraction protocol directly impacts the final yield. This compound is typically extracted from fresh fruiting bodies using a buffer, followed by chromatographic purification. |
| Suboptimal Culture Conditions for Secondary Metabolism | Secondary metabolite production is often triggered by specific cues, which may differ from optimal growth conditions. Experiment with late-stage culture modifications, such as nutrient limitation or the addition of potential chemical elicitors. |
| Genetic Variability of Fungal Strain | Different strains of Agrocybe cylindracea can have inherently different capacities for producing secondary metabolites. If feasible, screen several strains to identify a high-producing variant. |
Experimental Protocols
Protocol 1: Submerged Culture for Mycelial Biomass Production
-
Medium Preparation: Prepare a liquid medium consisting of: 20 g/L glucose, 2 g/L meat peptone, 2 g/L yeast extract, 0.46 g/L KH₂PO₄, 1 g/L K₂HPO₄, and 0.5 g/L MgSO₄·7H₂O.
-
pH Adjustment: Adjust the initial pH of the medium to 6.0 using HCl or NaOH.
-
Sterilization: Dispense the medium into flasks and autoclave at 121°C for 20 minutes.
-
Inoculation: Under aseptic conditions, inoculate the cooled, sterilized medium with a 5 mm agar plug of actively growing Agrocybe cylindracea mycelium from a PDA plate.
-
Incubation: Incubate the culture at 25°C on a rotary shaker set to 150 rpm for 7-10 days.
Protocol 2: Solid-State Cultivation for Fruiting Body Induction
-
Substrate Preparation: Prepare a substrate mixture of 78% cottonseed hulls, 20% wheat bran, and 2% lime (calcium carbonate). Adjust the moisture content to approximately 75%.
-
Bagging and Sterilization: Pack the substrate into autoclavable cultivation bags (approx. 1 kg per bag). Sterilize in an autoclave at 121°C for 90-120 minutes.
-
Inoculation: Once cooled, inoculate the substrate with grain spawn of Agrocybe cylindracea in a sterile environment.
-
Mycelial Run: Incubate the inoculated bags in a dark environment at 25°C with 85% relative humidity until the substrate is fully colonized by mycelium.
-
Fruiting Induction: To induce fruiting, move the bags to a cultivation room with a temperature of ~20°C, 90% relative humidity, and introduce a 12-hour light cycle (e.g., 400 lux). Make several slits in the bags to promote air exchange and provide space for fruiting bodies to emerge.
-
Harvesting: Harvest the fruiting bodies when they reach maturity, before the caps (B75204) fully flatten and gills darken significantly.
Protocol 3: Extraction and Partial Purification of this compound
This protocol is based on the methods described for isolating the antifungal peptide.
-
Homogenization: Harvest fresh Agrocybe cylindracea fruiting bodies and homogenize them in a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5) at 4°C.
-
Clarification: Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 20 minutes at 4°C to remove cell debris. Collect the supernatant.
-
Anion Exchange Chromatography: Load the clarified supernatant onto a DEAE-cellulose column pre-equilibrated with the starting buffer. This compound is expected to be unadsorbed and will be found in the flow-through fraction.
-
Affinity Chromatography: Apply the flow-through from the previous step to an Affi-gel blue gel column. Elute the bound proteins using a salt gradient (e.g., 0-1 M NaCl) to recover this compound.
-
Further Purification (Optional): For higher purity, subsequent steps such as cation exchange chromatography (Mono S column) and gel filtration (Superdex 75 column) can be employed.
Visualized Workflows and Pathways
References
Technical Support Center: Overcoming Low Yield of Agrocybenine in Submerged Culture Fermentation
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the submerged culture fermentation of Agrocybe aegerita for the production of the alkaloid Agrocybenine.
Troubleshooting Guides & FAQs
This section provides answers to specific issues you may encounter during your experiments, offering potential causes and actionable solutions to enhance your this compound yield.
Category 1: Mycelial Growth and Culture Health
Question 1: My Agrocybe aegerita culture is showing slow or inconsistent mycelial growth. What could be the problem?
Answer:
Slow or inconsistent mycelial growth is a common issue that can significantly impact the final yield of this compound. Several factors could be contributing to this problem. Here's a systematic approach to troubleshooting:
-
Suboptimal Medium Composition: Ensure your culture medium is providing the necessary nutrients. For initial growth, a medium rich in accessible carbon and nitrogen is crucial.
-
Recommended Action: Start with a proven basal medium such as Potato Dextrose Broth (PDB) or Malt Extract Broth (MEB). For a more defined medium, consider using glucose or sucrose (B13894) as the carbon source and peptone or yeast extract as the nitrogen source.
-
-
Incorrect pH of the Medium: Agrocybe aegerita has an optimal pH range for mycelial growth. Deviations from this range can inhibit metabolic activity.
-
Recommended Action: The optimal initial pH for mycelial growth of Agrocybe aegerita is generally around 6.0. Adjust the pH of your medium with HCl or NaOH before sterilization. It is also advisable to monitor the pH throughout the fermentation as fungal metabolism can cause it to shift.
-
-
Inappropriate Incubation Temperature: Temperature is a critical parameter for fungal growth.
-
Recommended Action: The optimal temperature for mycelial growth of Agrocybe aegerita is typically between 25-28°C. Ensure your incubator or bioreactor temperature control is accurately calibrated.
-
-
Inadequate Aeration and Agitation: In submerged culture, sufficient dissolved oxygen is vital for aerobic respiration and growth. Agitation helps to distribute nutrients and oxygen uniformly.
-
Recommended Action: For shake flask cultures, use baffled flasks and an agitation speed of around 150 rpm. In a bioreactor, ensure adequate aeration by adjusting the airflow rate and agitation speed. Be mindful that excessive shear from high agitation can damage mycelia.
-
-
Contamination: Bacterial or other fungal contamination can outcompete Agrocybe aegerita for nutrients and produce inhibitory substances.
-
Recommended Action: Practice strict aseptic techniques during all culture handling steps. If contamination is suspected, inspect the culture microscopically and consider plating a sample on a nutrient-rich agar (B569324) medium to identify contaminants.
-
Question 2: Mycelial morphology is not optimal; I'm observing large, dense pellets. How does this affect this compound production?
Answer:
Mycelial morphology in submerged culture is critical for efficient production of secondary metabolites. Large, dense pellets can lead to mass transfer limitations.
-
Problem: The cells in the core of the pellet may be starved of oxygen and nutrients, leading to a heterogeneous culture with reduced overall productivity. This can create a microenvironment that is not conducive to this compound biosynthesis.
-
Recommended Action:
-
Optimize Agitation: High agitation speeds can sometimes promote pellet formation. Experiment with lower agitation rates to encourage a more dispersed, filamentous mycelial growth.
-
Inoculum Preparation: The nature of the inoculum can influence morphology. Using a homogenized mycelial suspension as an inoculum instead of agar plugs may lead to more dispersed growth.
-
Medium Additives: The addition of microparticles (e.g., talc) or rheology-modifying agents (e.g., carboxymethyl cellulose) to the medium can sometimes promote the formation of smaller, looser pellets or more filamentous growth.
-
Category 2: Low this compound Yield
Question 3: I have good mycelial biomass, but the yield of this compound is very low. Why is this happening and how can I improve it?
Answer:
High biomass does not always translate to high secondary metabolite production. Secondary metabolism in fungi is often triggered by specific environmental or nutritional cues, and its onset usually occurs during the late exponential or stationary phase of growth.
-
Nutrient Limitation: The production of many fungal secondary metabolites, including alkaloids, is often induced by the limitation of a key nutrient, such as nitrogen, phosphate (B84403), or a readily metabolizable carbon source.
-
Recommended Action:
-
C:N Ratio: Experiment with different carbon-to-nitrogen ratios in your medium. A high C:N ratio can sometimes trigger secondary metabolism after an initial phase of biomass accumulation.
-
Nitrogen Source: The type of nitrogen source can have a significant impact. Complex nitrogen sources like peptone or yeast extract may be consumed first for growth, and their depletion can initiate this compound production.
-
Phosphate Limitation: Try reducing the initial concentration of phosphate in your medium.
-
-
-
Suboptimal Culture Conditions for Biosynthesis: The optimal conditions for growth may not be the same as for secondary metabolite production.
-
Recommended Action: Consider a two-stage fermentation strategy. In the first stage, optimize conditions for rapid biomass accumulation (e.g., optimal temperature and pH for growth). In the second stage, shift the conditions to favor this compound production (e.g., a sub-optimal temperature, a different pH, or nutrient-limiting conditions).
-
-
Lack of Precursors: The biosynthesis of this compound, being an indole (B1671886) alkaloid, likely originates from the amino acid tryptophan. A limited supply of this precursor can be a bottleneck.
-
Recommended Action: Implement a precursor feeding strategy. Add tryptophan to the culture during the late exponential or early stationary phase. The optimal concentration and timing of addition will need to be determined experimentally.
-
-
Absence of Elicitors: The production of secondary metabolites can sometimes be enhanced by the addition of "elicitors," which are molecules that trigger a stress response in the fungus.
-
Recommended Action: Experiment with the addition of potential elicitors to your culture. These can be biotic (e.g., fungal cell wall fragments) or abiotic (e.g., heavy metal ions in trace amounts, ethanol). The timing and concentration of elicitor addition are critical and require optimization.
-
Question 4: My this compound production starts but then plateaus or decreases. What could be the cause?
Answer:
This phenomenon can be due to several factors related to product degradation or feedback inhibition.
-
Product Degradation: this compound may be unstable under the fermentation conditions or may be degraded by enzymes released by the fungus, especially during the later stages of fermentation.
-
Recommended Action:
-
Harvest Time Optimization: Analyze the concentration of this compound at different time points to determine the optimal harvest time before significant degradation occurs.
-
In-situ Product Removal: If feasible, consider implementing an in-situ product removal strategy, such as the addition of an adsorbent resin to the culture broth to bind the this compound as it is produced, thereby protecting it from degradation.
-
-
-
Feedback Inhibition: The accumulation of this compound in the culture medium may inhibit its own biosynthesis through a feedback mechanism.
-
Recommended Action: The in-situ product removal strategy mentioned above can also alleviate feedback inhibition by keeping the extracellular concentration of this compound low.
-
-
Catabolite Repression: The presence of a readily metabolizable carbon source, such as glucose, can repress the expression of genes involved in secondary metabolism.
-
Recommended Action: A fed-batch feeding strategy where the carbon source is added gradually to maintain a low concentration can help to avoid catabolite repression and prolong the production phase.
-
Data on Factors Influencing Secondary Metabolite Production
While specific quantitative data for this compound yield is limited in publicly available literature, the following table summarizes the observed effects of various parameters on the production of secondary metabolites (including alkaloids and other compounds) in Agrocybe species and other related fungi. This information can guide the optimization of your fermentation process for enhanced this compound production.
| Parameter | Condition | Observed Effect on Secondary Metabolite Yield | Reference Species | Citation |
| Carbon Source | Sucrose | Generally positive for biomass and exopolysaccharide production, which can be a prerequisite for secondary metabolite synthesis. | Agrocybe cylindracea | [1] |
| Glucose | Can cause catabolite repression if in high concentration, but is a good initial carbon source for growth. | General Fungi | ||
| Nitrogen Source | Peptone | Often supports good mycelial growth and can be a good source for secondary metabolite production. | Agrocybe aegerita | |
| Yeast Extract | Provides a rich source of nitrogen and growth factors, beneficial for both growth and production phases. | Agrocybe cylindracea | [1] | |
| Ammonium Salts | Can inhibit the production of some secondary metabolites. | General Fungi | ||
| pH | 6.0 | Optimal for mycelial growth, which is necessary before secondary metabolite production. | Agrocybe aegerita | |
| Shift to slightly acidic | Can sometimes trigger secondary metabolism in the stationary phase. | General Fungi | ||
| Temperature | 25-28°C | Optimal for mycelial growth. | Agrocybe aegerita | |
| Lower than optimal | A temperature shift down can sometimes induce secondary metabolite production. | General Fungi | ||
| Precursor | Tryptophan | Likely precursor for indole alkaloids like this compound; addition can increase yield. | General Fungi | [2] |
| Elicitor | Fungal cell wall extracts | Can induce a defense response and stimulate secondary metabolite biosynthesis. | General Fungi |
Experimental Protocols
Protocol 1: Submerged Culture Fermentation of Agrocybe aegerita for this compound Production
This protocol provides a general framework. Optimization of specific parameters will be necessary for your particular strain and experimental setup.
1. Inoculum Preparation:
-
Medium: Potato Dextrose Agar (PDA) or Malt Extract Agar (MEA).
-
Procedure:
-
Inoculate a PDA or MEA plate with a stock culture of Agrocybe aegerita.
-
Incubate at 25°C in the dark until the mycelium covers the plate (typically 7-10 days).
-
For liquid inoculum, aseptically transfer several agar plugs (5 mm diameter) of the mature mycelium into a 250 mL Erlenmeyer flask containing 50 mL of Potato Dextrose Broth (PDB) or Malt Extract Broth (MEB).
-
Incubate at 25°C on a rotary shaker at 150 rpm for 5-7 days to obtain a homogenous mycelial suspension.
-
2. Submerged Culture Fermentation:
-
Production Medium (per liter):
-
Sucrose: 40 g
-
Peptone: 10 g
-
Yeast Extract: 5 g
-
KH₂PO₄: 1 g
-
MgSO₄·7H₂O: 0.5 g
-
Adjust initial pH to 6.0.
-
-
Procedure:
-
Dispense 100 mL of the production medium into 500 mL Erlenmeyer flasks.
-
Sterilize by autoclaving at 121°C for 20 minutes.
-
Inoculate each flask with 10 mL (10% v/v) of the liquid inoculum.
-
Incubate at 25°C on a rotary shaker at 150 rpm for 14-21 days.
-
(Optional) For precursor feeding, add a sterile solution of L-tryptophan to a final concentration of 1-2 mM on day 7 of fermentation.
-
(Optional) For elicitation, add a sterile elicitor solution (e.g., autoclaved fungal cell wall extract) at a pre-determined optimal concentration on day 7 of fermentation.
-
3. Extraction and Quantification of this compound:
-
Extraction:
-
Separate the mycelium from the culture broth by filtration or centrifugation.
-
Lyophilize the mycelium to obtain a dry powder.
-
Extract the lyophilized mycelium and the culture broth separately with a suitable organic solvent such as methanol (B129727) or ethyl acetate.
-
Concentrate the extracts under reduced pressure.
-
-
Quantification:
-
Dissolve the dried extracts in a suitable solvent (e.g., methanol).
-
Analyze the samples by High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector.
-
Use an authentic standard of this compound to create a calibration curve for quantification.
-
Visualizations
Hypothetical Biosynthetic Pathway of this compound
Since the exact biosynthetic pathway of this compound has not been fully elucidated, the following diagram proposes a plausible pathway based on the general biosynthesis of indole alkaloids in fungi, starting from the precursor L-tryptophan.
References
Stability of Agrocybenine under different storage conditions (pH, temperature, light).
Disclaimer: As of this writing, specific public data on the stability of agrocybenine (B170106) under various storage conditions is limited. This guide provides a comprehensive framework for researchers to establish the stability profile of this compound based on general principles for natural alkaloids and regulatory guidelines for stability testing.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: Like many natural alkaloids, the stability of this compound is likely influenced by three main factors: pH, temperature, and light. Exposure to non-optimal conditions in any of these areas can lead to degradation of the compound, affecting its purity, potency, and safety.
Q2: I don't have published stability data for this compound. How should I determine the optimal storage conditions?
A2: You will need to conduct a forced degradation study. This involves intentionally exposing this compound to harsh conditions (e.g., strong acids and bases, high temperatures, intense light, and oxidizing agents) to accelerate its degradation.[1][2][3][4] The results will help you identify the degradation pathways and determine which conditions are most detrimental to the compound's stability. Based on these findings, you can propose appropriate long-term storage conditions.
Q3: What analytical method is best suited for a stability study of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for stability testing of alkaloids.[5] A stability-indicating HPLC method should be developed and validated to separate this compound from its potential degradation products.
Q4: How much degradation is considered significant in a forced degradation study?
A4: The goal of a forced degradation study is to achieve a noticeable but not complete degradation of the active substance. A degradation of 5-20% is generally considered appropriate to provide confidence in the stability-indicating nature of the analytical method.
Q5: Are there any regulatory guidelines I should follow for my stability study?
A5: Yes, the International Council for Harmonisation (ICH) provides guidelines for stability testing. Specifically, ICH Q1A(R2) for stability testing of new drug substances and products, and ICH Q1B for photostability testing are highly relevant.
Experimental Protocols
Protocol 1: Development of a Stability-Indicating HPLC Method
-
Column Selection: Start with a C18 reversed-phase column, which is a common choice for alkaloid analysis.
-
Mobile Phase Optimization:
-
Begin with a simple mobile phase, such as a gradient of acetonitrile (B52724) and water with 0.1% formic acid or ammonium (B1175870) acetate (B1210297) to ensure good peak shape.
-
Adjust the gradient and pH of the aqueous phase to achieve optimal separation between the parent this compound peak and any degradation products.
-
-
Detector Wavelength Selection: Determine the maximum absorbance wavelength (λmax) of this compound using a UV-Vis spectrophotometer or a photodiode array (PDA) detector in the HPLC. This wavelength will be used for quantification.
-
Method Validation: Validate the developed method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The key is to demonstrate that the method is "stability-indicating," meaning it can accurately measure the decrease in the active substance and the increase in degradation products.
Protocol 2: Forced Degradation Study of this compound
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the this compound solution with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 12, and 24 hours). Neutralize the samples before HPLC analysis.
-
Base Hydrolysis: Treat the this compound solution with 0.1 M NaOH at room temperature and at an elevated temperature (e.g., 60°C) for the same time points. Neutralize the samples before analysis. Many alkaloids are susceptible to alkaline hydrolysis.
-
Oxidative Degradation: Treat the this compound solution with 3% hydrogen peroxide (H₂O₂) at room temperature for the defined time points.
-
Thermal Degradation: Expose a solid sample and a solution of this compound to dry heat (e.g., 80°C) and analyze at the specified time points.
-
Photostability: Expose a solid sample and a solution of this compound to a light source with a specific illumination (e.g., as per ICH Q1B guidelines) for a defined period. A control sample should be kept in the dark.
-
-
Analysis: Analyze the stressed samples by the validated stability-indicating HPLC method at each time point.
-
Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point.
-
Determine the rate of degradation and identify the conditions under which this compound is most and least stable.
-
Characterize any major degradation products using techniques like mass spectrometry (MS) if necessary.
-
Data Presentation
While specific data for this compound is not available, researchers should aim to populate tables with their experimental findings in the following formats:
Table 1: Stability of this compound in Solution under Different pH and Temperature Conditions
| pH | Temperature (°C) | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | % Degradation |
| 2 | 25 | |||
| 2 | 60 | |||
| 7 | 25 | |||
| 7 | 60 | |||
| 10 | 25 | |||
| 10 | 60 |
Table 2: Photostability of this compound
| Sample Type | Light Exposure (lux hours) | Initial Concentration | Concentration after Exposure | % Degradation |
| Solid | ||||
| Solution | ||||
| Solid (Dark Control) | ||||
| Solution (Dark Control) |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No degradation observed under stress conditions. | The stress conditions are not harsh enough. The duration of the study is too short. | Increase the temperature, concentration of the stressor (acid, base, oxidant), or the duration of the study. |
| Complete degradation of this compound is observed immediately. | The stress conditions are too harsh. | Decrease the temperature, concentration of the stressor, or the duration of the study. |
| Poor peak shape (tailing or fronting) in HPLC chromatogram. | Inappropriate mobile phase pH. Interaction of the analyte with active sites on the column. Column overload. | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. Use a high-purity silica (B1680970) column or add a competing base to the mobile phase. Reduce the injection volume or sample concentration. |
| Baseline drift or noise in HPLC chromatogram. | Contaminated mobile phase or detector cell. Fluctuations in column temperature. Mobile phase not properly degassed. | Prepare fresh mobile phase and flush the system. Use a column oven for temperature control. Degas the mobile phase before use. |
| Ghost peaks appear in the chromatogram. | Contamination in the injector or column. Late eluting compounds from a previous injection. | Flush the injector and column with a strong solvent. Ensure the run time is long enough to elute all components. |
| Irreproducible retention times. | Inconsistent mobile phase composition. Leaks in the HPLC system. Fluctuations in column temperature or flow rate. | Prepare fresh mobile phase carefully. Check for leaks in the system. Use a column oven and ensure the pump is functioning correctly. |
Visualizations
Caption: Workflow for this compound Stability Testing.
Caption: Factors Influencing this compound Degradation.
References
Preventing degradation of Agrocybenine during extraction and purification.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Agrocybenine during extraction and purification.
Note on Compound Identification
It is important to distinguish between This compound , a structurally unique pyrrolopyridine alkaloid, and Agrocybin, a 9 kDa antifungal peptide, both of which are isolated from Agrocybe species.[1][2] This guide focuses specifically on the alkaloid, this compound.
FAQs: Preventing this compound Degradation
Q1: What are the primary factors that can cause this compound degradation during extraction and purification?
A1: Like many indole (B1671886) alkaloids, this compound is susceptible to degradation from several factors, including:
-
Oxidation: Exposure to atmospheric oxygen, especially when facilitated by light or heat, can lead to the formation of degradation products. This is a common issue for many natural products.[3]
-
Extreme pH: Both highly acidic and highly alkaline conditions can cause structural changes or hydrolysis. Indole alkaloids are generally more stable in slightly acidic to neutral conditions.[4][5]
-
High Temperatures: Thermal degradation can occur, especially during steps like solvent evaporation.[6] It's crucial to use the lowest effective temperatures.
-
Light Exposure: UV radiation can provide the energy for photo-degradation.[7]
Q2: My this compound extract is changing color (e.g., turning brown). What does this indicate?
A2: A color change, particularly darkening or browning, is often a visual indicator of degradation. This is typically due to oxidation and the formation of polymeric compounds. This process can be accelerated by exposure to air, light, and high temperatures.[3]
Q3: What is the optimal pH range for extracting and handling this compound?
A3: While specific data for this compound is limited, a slightly acidic to neutral pH range (typically pH 4-7) is often optimal for the stability of indole alkaloids.[3][4] Strongly acidic conditions can lead to hydrolysis, while alkaline conditions can promote oxidation.[4]
Q4: Can I use antioxidants during the extraction process?
A4: Yes, adding antioxidants to the extraction solvent is a highly recommended strategy to prevent oxidative degradation. Common choices include ascorbic acid or butylated hydroxytoluene (BHT) at low concentrations (e.g., 0.1-1%).[8][9][10][11][12]
Troubleshooting Guides
Issue 1: Low Yield of this compound
If you are experiencing a lower than expected yield of this compound, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Incomplete Extraction | Ensure the mushroom material is finely powdered to maximize surface area.[13] Optimize the solvent system; a gradient of chloroform (B151607) and methanol (B129727) is reported to be effective.[7][14] Increase extraction time or perform multiple extraction cycles.[15] |
| Degradation during Extraction | Work in low light conditions or use amber-colored glassware to minimize light exposure.[7] Conduct extractions at room temperature or below. Avoid heating unless necessary. Add an antioxidant (e.g., 0.1% ascorbic acid) to the extraction solvent.[8] |
| Loss during Purification | Ensure proper packing and equilibration of chromatography columns to avoid channeling.[16] Monitor fractions carefully using a sensitive detection method (e.g., UV-Vis spectrophotometry) to avoid premature discarding of fractions containing the compound.[16] |
| Low Natural Abundance | The concentration of this compound in the Agrocybe cylindracea fruiting bodies can vary based on growing conditions and harvest time.[13] Ensure you are using a high-quality source material. |
Issue 2: Impure Final Product
If your purified this compound shows signs of impurities, consult the following table.
| Potential Cause | Troubleshooting Steps |
| Co-extraction of Impurities | Perform a preliminary defatting step by washing the powdered mushroom material with a non-polar solvent like hexane (B92381) to remove lipids.[13] Utilize an acid-base partitioning step to separate alkaloids from neutral and weakly basic impurities.[15] |
| Inefficient Chromatographic Separation | Optimize the gradient elution in your column chromatography. A shallow gradient often provides better resolution.[16] Consider using multiple chromatographic techniques with different separation principles (e.g., adsorption followed by size-exclusion chromatography).[16] |
| Degradation during Solvent Evaporation | Use a rotary evaporator at a low temperature (ideally below 40°C) to concentrate your fractions.[6] Purge the flask with an inert gas like nitrogen or argon before storage. |
| Contamination from Solvents or Glassware | Use high-purity (e.g., HPLC grade) solvents for all steps. Ensure all glassware is thoroughly cleaned and dried. |
Experimental Protocols
General Stability Guidelines for this compound (Based on Indole Alkaloids)
Due to the lack of specific quantitative stability data for this compound, the following recommendations are based on general principles for indole alkaloids.[4]
| Condition | Recommendation | Rationale |
| pH | Maintain solutions in a slightly acidic to neutral range (pH 4-7). | Indole alkaloids are often acid-labile and can be prone to oxidation under alkaline conditions.[4] |
| Temperature | Store extracts and purified compound at low temperatures (4°C for short-term, -20°C or lower for long-term). Avoid temperatures above 40-50°C during processing.[6][17] | Higher temperatures accelerate degradation reactions.[6] |
| Light | Protect solutions from light by using amber-colored vials or wrapping containers in aluminum foil. | UV light can induce photodegradation.[7] |
| Atmosphere | For long-term storage, flush vials with an inert gas (nitrogen or argon) before sealing. | This displaces oxygen and minimizes oxidative degradation. |
Recommended Extraction and Purification Workflow
This protocol is based on the initial isolation described by Koshino et al. (1996) and incorporates best practices for preventing degradation.[1][7][14]
-
Preparation of Mushroom Material:
-
Obtain fresh or freeze-dried fruiting bodies of Agrocybe cylindracea.
-
Grind the material into a fine powder, preferably under cryogenic conditions (using liquid nitrogen) to minimize enzymatic degradation.
-
-
Extraction:
-
Macerate the powdered mushroom material in methanol (MeOH) containing 0.1% ascorbic acid at room temperature. Use a solid-to-solvent ratio of approximately 1:10 (w/v).
-
Stir the mixture for 24 hours in a container protected from light.
-
Filter the mixture and collect the supernatant. Repeat the extraction on the solid residue two more times.
-
Combine the methanolic extracts and concentrate under reduced pressure at a temperature below 40°C.
-
-
Initial Purification (Solid-Phase Extraction):
-
Adsorb the concentrated extract onto a Diaion HP-20 resin column.
-
Wash the column with water to remove highly polar impurities.
-
Elute the retained compounds with methanol.
-
-
Final Purification (Column Chromatography):
-
Concentrate the methanolic eluate and dissolve it in a minimal amount of chloroform (CHCl3).
-
Load the sample onto a silica (B1680970) gel column equilibrated with CHCl3.
-
Elute the column with a gradient of increasing methanol in chloroform (e.g., from 100% CHCl3 to 90:10 CHCl3:MeOH).
-
Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.
-
Pool the pure fractions and evaporate the solvent under reduced pressure at low temperature.
-
-
Storage:
-
Store the purified this compound as a solid in a sealed, amber-colored vial at -20°C or below, preferably under an inert atmosphere.
-
Visualizations
Caption: Figure 1. General Workflow for this compound Extraction
Caption: Figure 2. Troubleshooting Low this compound Yield
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 4. Temperature and pH-Dependent Stability of Mitragyna Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ibisscientific.com [ibisscientific.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Study on extraction technology and antioxidant activity of total alkaloids from Hemsleya chinensis based on orthogonal design and BP neural network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Introduction to extraction and antioxidant activity of alkaloids | Jabirian Journal of Biointerface Research in Pharmaceutics and Applied Chemistry [sprinpub.com]
- 11. Introduction to extraction and antioxidant activity of alkaloids | Semantic Scholar [semanticscholar.org]
- 12. innspub.net [innspub.net]
- 13. benchchem.com [benchchem.com]
- 14. A comprehensive review of secondary metabolites from the genus Agrocybe: Biological activities and pharmacological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. The effect of temperature on growth, indole alkaloid accumulation and lipid composition of Catharanthus roseus cell suspension cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting peak tailing and broadening in Agrocybenine HPLC analysis.
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of Agrocybenine. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues such as peak tailing and broadening.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing in my this compound chromatogram?
Peak tailing, where a peak is asymmetrical with a drawn-out trailing edge, is a frequent issue in HPLC. For a compound like this compound, which is likely to be a basic alkaloid, the primary causes include:
-
Secondary Interactions: The most common cause is the interaction of basic analytes with acidic residual silanol (B1196071) groups on the silica-based stationary phase of the column (e.g., C18). These interactions lead to multiple retention mechanisms, causing the peak to tail.[1][2][3][4]
-
Mobile Phase pH Issues: If the mobile phase pH is close to the pKa of this compound, both ionized and unionized forms of the molecule may exist simultaneously, leading to distorted peak shapes.[5][6][7] For basic compounds, a mobile phase pH that is too high can lead to peak tailing.
-
Column Overload: Injecting too much sample or a sample that is too concentrated can saturate the stationary phase, resulting in peak tailing.[3][8]
-
Column Degradation: Over time, columns can degrade. This may involve the loss of bonded phase or the accumulation of contaminants at the column inlet, both of which can lead to poor peak shape.[3][9]
Q2: My this compound peak is broader than expected. What could be the cause?
Peak broadening, or an increase in peak width, can significantly reduce resolution and sensitivity. Common causes include:
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause the analyte band to spread out before and after separation, leading to broader peaks.[1][2]
-
Column Inefficiency: A damaged or old column will have reduced separation efficiency, resulting in broader peaks.[9][10] This can be due to physical damage to the column bed or contamination.[2][3]
-
Inappropriate Flow Rate: A flow rate that is too high or too low for the specific column dimensions can lead to increased band broadening.[11]
-
Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the initial band of the analyte to be too wide, leading to a broad peak.[12]
Q3: How does the mobile phase pH affect the analysis of this compound?
The pH of the mobile phase is a critical parameter in the HPLC analysis of ionizable compounds like this compound.[13]
-
Retention Time: The ionization state of this compound, which is controlled by the mobile phase pH, will significantly impact its retention time. In its ionized form, it will be more polar and elute earlier from a reversed-phase column.[6][13]
-
Peak Shape: Operating at a pH close to the pKa of this compound can lead to peak splitting or severe tailing because both the ionized and non-ionized forms are present.[5][7] It is generally recommended to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa to ensure a single ionic form.[13]
-
Selectivity: Adjusting the pH can change the elution order of different compounds in a mixture, thus affecting the selectivity of the separation.[5]
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Peak Tailing
If you are observing peak tailing for this compound, follow this systematic approach to identify and resolve the issue.
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for HPLC peak tailing.
Experimental Protocol: Mobile Phase pH Adjustment
-
Determine the pKa of this compound: If the pKa is unknown, perform initial scouting runs with mobile phases at different pH values (e.g., pH 3, 5, 7) to observe the effect on retention time and peak shape.
-
Prepare Buffered Mobile Phases: Use appropriate buffers to control the pH. For acidic conditions, phosphate (B84403) or formate (B1220265) buffers are common. For neutral to slightly basic conditions, phosphate or acetate (B1210297) buffers can be used.
-
Adjust pH: For a basic compound like this compound, peak shape often improves at a lower pH (e.g., 2.5-4.5) where the analyte is fully protonated and secondary interactions with silanol groups are minimized.[9]
-
Equilibrate the Column: Ensure the column is thoroughly equilibrated with the new mobile phase before injecting the sample.
-
Analyze the Sample: Inject the this compound standard and observe the peak shape.
Guide 2: Addressing Peak Broadening
For issues with broad this compound peaks, consider the following troubleshooting steps.
Troubleshooting Workflow for Peak Broadening
References
- 1. chromtech.com [chromtech.com]
- 2. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. moravek.com [moravek.com]
- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 8. mastelf.com [mastelf.com]
- 9. uhplcs.com [uhplcs.com]
- 10. uhplcs.com [uhplcs.com]
- 11. HPLC: What to do in case of peaks being too broad? [mpl.loesungsfabrik.de]
- 12. HPLC 문제 해결 안내서 [sigmaaldrich.com]
- 13. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
Improving the resolution of Agrocybenine in complex mixtures.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the resolution of Agrocybenine in complex mixtures.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its resolution challenging?
A1: this compound is a structurally unique alkaloid first isolated from the fruiting body of the mushroom Agrocybe cylindracea.[1][2] Like many natural products, this compound is often present in low concentrations within a complex mixture of other metabolites, making its isolation and purification challenging. Its basic nitrogenous structure can also lead to peak tailing in reversed-phase chromatography if the analytical method is not properly optimized.
Q2: Which analytical techniques are most suitable for the analysis of this compound?
A2: High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) or Mass Spectrometry (MS) is a powerful technique for the separation and quantification of fungal alkaloids like this compound. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often requiring derivatization to improve the volatility and thermal stability of the analyte. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for the structural elucidation of the purified compound.
Q3: What are the critical factors to consider for method development in HPLC analysis of this compound?
A3: Key factors include the choice of stationary phase (C18 columns are common), mobile phase composition (typically a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer), mobile phase pH (which affects the ionization state and retention of the alkaloid), and column temperature.
Q4: How can I improve the peak shape of this compound in my chromatograms?
A4: Peak tailing is a common issue with basic compounds like this compound due to interactions with residual silanol (B1196071) groups on the silica-based stationary phase. To mitigate this, you can:
-
Operate at a low pH: This protonates the silanol groups, reducing their interaction with the protonated basic analyte.
-
Use an end-capped column: These columns have fewer free silanol groups.
-
Add a competing base to the mobile phase: An additive like triethylamine (B128534) (TEA) can mask the silanol groups.
-
Optimize the buffer concentration: Adequate buffering is crucial to maintain a stable pH.
Q5: Is this compound stable? What are the optimal storage conditions?
A5: While specific stability data for this compound is limited, related fungal alkaloids like psilocybin show degradation under certain conditions. Psilocybin is sensitive to heat, with significant degradation observed at elevated temperatures. It is also light-sensitive, and its stability is pH-dependent. For long-term storage of extracts containing this compound, it is advisable to store them in the dark at low temperatures (-20°C or below) and to use amber vials for standards and samples.
II. Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Guide 1: Poor Resolution in HPLC Analysis
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Co-eluting peaks or poor separation between this compound and other components. | 1. Inappropriate mobile phase composition. 2. Incorrect mobile phase pH. 3. Column degradation. 4. Inadequate column efficiency. | 1. Optimize the gradient or isocratic mobile phase composition. Try a different organic modifier (e.g., methanol instead of acetonitrile). 2. Adjust the mobile phase pH to alter the retention time of this compound and potentially interfering compounds. 3. Flush the column or replace it if it's old or has been subjected to harsh conditions. 4. Use a column with a smaller particle size or a longer column to increase the number of theoretical plates. |
| Broad peaks. | 1. Extra-column volume. 2. Column overload. 3. Sample solvent incompatible with the mobile phase. | 1. Use tubing with a smaller internal diameter and minimize the length of all connections. 2. Dilute the sample or inject a smaller volume. 3. Dissolve the sample in the initial mobile phase or a weaker solvent. |
Guide 2: Peak Tailing of this compound
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Asymmetrical peak with a tailing factor > 1.5. | 1. Strong interaction between the basic this compound and acidic silanol groups on the stationary phase. 2. Mobile phase pH is close to the pKa of this compound. 3. Presence of an unresolved impurity co-eluting on the tail of the main peak. | 1. Use a highly deactivated, end-capped column. Operate at a lower pH (e.g., pH 3) to suppress silanol ionization. Add a competing base like triethylamine (0.1%) to the mobile phase. 2. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. 3. Change the detection wavelength to see if the peak shape improves. Use a higher efficiency column to try and resolve the impurity. |
Guide 3: Irreproducible Retention Times
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Retention time of this compound shifts between injections. | 1. Inadequate column equilibration. 2. Fluctuations in column temperature. 3. Changes in mobile phase composition. 4. Pump malfunction. | 1. Ensure the column is fully equilibrated with the initial mobile phase before each injection, especially for gradient methods. 2. Use a column oven to maintain a constant temperature. 3. Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. 4. Check the pump for leaks and ensure the check valves are functioning correctly. |
III. Experimental Protocols
Due to the limited availability of specific experimental data for this compound, the following protocols are based on established methods for the analysis of similar fungal alkaloids, such as psilocybin. These should serve as a starting point for method development.
Protocol 1: Extraction of this compound from Fungal Biomass
-
Sample Preparation: Lyophilize (freeze-dry) the fungal biomass to remove water. Grind the dried biomass into a fine powder.
-
Extraction:
-
Weigh approximately 1 gram of the powdered sample into a centrifuge tube.
-
Add 10 mL of methanol.
-
Vortex for 1 minute, then sonicate for 30 minutes in a bath sonicator.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully decant the supernatant into a clean tube.
-
Repeat the extraction process on the pellet with another 10 mL of methanol.
-
Combine the supernatants.
-
-
Concentration and Reconstitution:
-
Evaporate the combined methanol extract to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in 1 mL of the initial HPLC mobile phase.
-
Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial.
-
Protocol 2: HPLC Method for this compound Analysis (Model Compound: Psilocybin)
This method is adapted from validated procedures for psilocybin and should be optimized for this compound.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and DAD detector.
-
Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-12 min: 5% to 95% B
-
12-15 min: 95% B
-
15-16 min: 95% to 5% B
-
16-20 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: 220 nm and 266 nm.
Protocol 3: GC-MS Method for this compound Analysis (Derivatization Required)
This protocol is based on general methods for tryptamine (B22526) analysis.
-
Derivatization:
-
Take a dried aliquot of the extract (from Protocol 1).
-
Add 50 µL of ethyl acetate (B1210297) and 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Parameters:
-
GC System: Gas chromatograph coupled to a mass spectrometer.
-
Column: HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 min.
-
Ramp to 300°C at 10°C/min.
-
Hold at 300°C for 5 min.
-
-
MS Parameters:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: 50-550 m/z.
-
-
IV. Quantitative Data Tables
The following tables provide example data from the analysis of the model compound psilocybin, illustrating the type of quantitative information that should be generated during method development for this compound.
Table 1: HPLC Retention Data for Psilocybin under Different Conditions
| Condition | Mobile Phase B | Retention Time (min) | Tailing Factor |
| A | Acetonitrile | 3.13 | 1.1 |
| B | Methanol | 4.52 | 1.6 |
| C | Acetonitrile (no acid) | 2.85 | 2.5 |
This table demonstrates how changes in the organic modifier and the presence of an acid can affect retention time and peak shape.
Table 2: GC-MS Retention Times of Derivatized Tryptamine Alkaloids
| Compound | Derivatizing Agent | Retention Time (min) |
| Psilocin | BSTFA | 12.5 |
| DMT | BSTFA | 10.8 |
| 5-MeO-DMT | BSTFA | 11.5 |
This table provides an example of the retention times for different derivatized tryptamine alkaloids, which would be useful for identifying related compounds in a complex mixture.
V. Visualizations
Experimental and Troubleshooting Workflows
Caption: General workflow for the extraction and analysis of this compound.
Caption: Troubleshooting logic for common HPLC peak shape issues.
References
Minimizing matrix effects in LC-MS analysis of Agrocybenine.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects during the LC-MS analysis of Agrocybenine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the LC-MS analysis of this compound?
A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all the components in a sample other than the analyte of interest, this compound. These components can include salts, lipids, proteins, and other small molecules from the sample origin (e.g., fungal extract). Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the MS ion source, leading to either ion suppression (a decrease in signal) or, less commonly, ion enhancement (an increase in signal).[1] This interference can significantly impact the accuracy, precision, and sensitivity of your quantitative results.
Q2: I am observing poor peak shape and a shift in the retention time for my this compound standard when I analyze it in my sample matrix compared to a pure solvent. What could be the cause?
A2: This is a classic indication of significant matrix effects. Co-eluting matrix components can interact with this compound, altering its interaction with the stationary phase of the LC column. This can lead to peak tailing, broadening, or shifting retention times. It's also possible that some matrix components are loosely binding to the analyte during the analysis, which affects its chromatographic behavior.
Q3: How can I qualitatively and quantitatively assess matrix effects in my this compound analysis?
A3: There are two primary methods for assessing matrix effects:
-
Qualitative Assessment (Post-Column Infusion): This method helps identify regions in the chromatogram where ion suppression or enhancement occurs. A solution of this compound standard is continuously infused into the mobile phase after the LC column and before the MS detector. A blank matrix extract is then injected. Any dip or rise in the baseline signal for this compound indicates the retention times at which matrix components are causing ion suppression or enhancement.
-
Quantitative Assessment (Post-Extraction Spike): This is the most common method to quantify the extent of matrix effects. You compare the peak area of this compound in a standard solution prepared in a pure solvent to the peak area of this compound spiked into a blank matrix extract after the extraction process. The matrix effect (ME) can be calculated as follows:
ME (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low this compound recovery | Inefficient extraction from the sample matrix. Adsorption of the peptide to labware. | Optimize the extraction solvent and procedure. Consider using protein-friendly low-adhesion microcentrifuge tubes and pipette tips. |
| Poor peak shape and shifting retention times | Significant matrix effects altering the chromatography. | Improve sample cleanup using techniques like Solid-Phase Extraction (SPE) or protein precipitation. Optimize the LC gradient to better separate this compound from interfering matrix components. |
| High variability in quantitative results | Inconsistent matrix effects between samples. | Implement the use of a suitable internal standard, preferably a stable isotope-labeled version of this compound if available. If not, a structurally similar peptide that does not occur in the sample can be used. |
| No or very low signal for this compound | Severe ion suppression. Insufficient sample cleanup. | Dilute the sample extract to reduce the concentration of matrix components. Note that this will also dilute the analyte, so ensure your method has sufficient sensitivity. Implement a more rigorous sample cleanup protocol (e.g., multi-step SPE). |
| Signal intensity decreases with subsequent injections | Contamination of the ion source or LC column with matrix components. | Use a divert valve to direct the flow to waste during the parts of the chromatogram where highly interfering matrix components elute. Develop a robust column washing protocol between injections. Regularly clean the MS ion source. |
Experimental Protocols
Protocol 1: Sample Preparation of this compound from Fungal Extract using Solid-Phase Extraction (SPE)
This protocol is a general guideline for cleaning up a complex fungal extract to reduce matrix effects before LC-MS analysis. Optimization will be required for specific matrices.
Materials:
-
Fungal extract containing this compound
-
SPE cartridges (e.g., Reversed-Phase C18)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Vortex mixer
-
Centrifuge
-
SPE vacuum manifold
Procedure:
-
Sample Pre-treatment: Centrifuge the fungal extract at high speed (e.g., 10,000 x g) for 10 minutes to pellet any solid debris.
-
SPE Cartridge Conditioning:
-
Pass 3 mL of methanol through the C18 SPE cartridge.
-
Pass 3 mL of water through the cartridge to equilibrate it. Do not let the cartridge run dry.
-
-
Sample Loading:
-
Dilute 1 mL of the supernatant from the pre-treated sample with 1 mL of water containing 0.1% formic acid.
-
Load the diluted sample onto the conditioned SPE cartridge at a slow flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of 5% methanol in water to remove polar, interfering compounds.
-
-
Elution:
-
Elute the this compound from the cartridge with 2 mL of 80% acetonitrile in water containing 0.1% formic acid.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 200 µL) of the initial mobile phase for your LC-MS analysis.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
-
Protocol 2: LC-MS/MS Method Parameters for this compound Quantification
These are starting parameters and should be optimized for your specific instrument and application.
| Parameter | Setting |
| LC Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr |
| MS/MS Transitions | To be determined by infusing a pure standard of this compound to identify the precursor ion and optimize collision energies for product ions. |
Quantitative Data Summary
Since specific quantitative data for this compound is not widely published, the following table presents representative data from studies on other peptides and mycotoxins in complex matrices to illustrate the impact of different sample preparation and calibration strategies.
| Analyte/Matrix | Sample Prep Method | Calibration | Recovery (%) | Matrix Effect (%) | Reference |
| Mycotoxins in Spices | Dilute and Shoot | External Standard | N/A | 11 - 50 (Suppression) | |
| Mycotoxins in Maize | QuEChERS | Matrix-Matched | 85 - 110 | 80 - 115 | General literature |
| Peptide in Plasma | Protein Precipitation | Internal Standard | 92 - 105 | 95 - 108 | General literature |
| Peptide in Fungal Extract | SPE | Matrix-Matched | 88 - 102 | 85 - 110 | Hypothetical data for illustration |
Visualizations
Caption: Troubleshooting workflow for identifying and mitigating matrix effects.
Caption: General sample preparation workflow for this compound from a complex matrix.
References
Technical Support Center: Strategies to Enhance the Purity of Isolated Agrocybenine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the isolation and purification of Agrocybenine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic physicochemical properties?
This compound is a structurally unique pyrrolopyridine alkaloid isolated from the fruiting body of the mushroom Agrocybe cylindracea.[1] Its chemical formula is C₁₂H₁₈N₂O.[2] As an alkaloid, it contains basic nitrogen atoms, which influence its solubility and interactions with chromatographic media.[3][4] Understanding its chemical nature is crucial for developing effective purification strategies.
Q2: What is the initial step for isolating this compound from Agrocybe cylindracea?
The initial reported method for isolating this compound involves extraction from the fruiting bodies of Agrocybe cylindracea followed by a chloroform-methanol (CHCl₃-MeOH) gradient elution.[1][5] This suggests that a primary purification step is column chromatography using a normal-phase silica (B1680970) gel matrix, where the polarity of the mobile phase is gradually increased to elute compounds of increasing polarity.
Q3: What are the common challenges encountered when purifying indole (B1671886) alkaloids like this compound?
Researchers purifying indole alkaloids often face several challenges:
-
Strong Adsorption: The polar nature of these compounds and the presence of basic nitrogen atoms can lead to strong, sometimes irreversible, binding to acidic silanol (B1196071) groups on the surface of silica gel.[3]
-
Peak Tailing: This strong interaction is a primary cause of peak tailing during chromatography, which complicates fraction collection and reduces the purity of the isolated compound.[3]
-
Co-elution of Structurally Similar Compounds: Crude extracts often contain a mixture of alkaloids with very similar structures, making their separation challenging.[3]
-
Compound Degradation: Some indole alkaloids can be sensitive to the acidic nature of silica gel and may degrade during purification.[3]
Q4: How can I improve the separation and reduce peak tailing during column chromatography?
To address peak tailing and improve separation, consider the following:
-
Mobile Phase Modification: Add a small amount of a basic modifier, such as triethylamine (B128534) (TEA) or ammonium (B1175870) hydroxide (B78521) (NH₄OH) (typically 0.1-1%), to the mobile phase. This will neutralize the acidic silanol groups on the silica gel, reducing their interaction with the basic nitrogen of the alkaloid and leading to more symmetrical peaks.
-
Choice of Stationary Phase: While silica gel is common, for particularly problematic separations, consider using an alternative stationary phase like alumina (B75360) (which is slightly basic) or a bonded-phase silica gel (e.g., diol or cyano).
-
Gradient Optimization: A shallow and optimized gradient of the chloroform-methanol mobile phase can significantly improve the resolution between closely eluting compounds.
Q5: What techniques can be used to assess the purity of the isolated this compound?
Purity assessment is a critical step. Several analytical methods can be employed:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for assessing purity. A reversed-phase C18 column with a mobile phase of acetonitrile/water or methanol (B129727)/water, often with a modifier like formic acid or trifluoroacetic acid, can be used. Purity is determined by the percentage of the main peak area relative to the total peak area.
-
Thin-Layer Chromatography (TLC): A quick and inexpensive method to qualitatively assess purity. A pure compound should appear as a single spot when developed in multiple solvent systems of varying polarities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can reveal the presence of impurities, which would appear as extra peaks in the spectrum.
-
Mass Spectrometry (MS): Can help to identify the molecular weight of the isolated compound and any potential impurities.
Q6: What should I do if my isolated this compound is still impure after column chromatography?
If impurities persist, consider these subsequent purification steps:
-
Preparative HPLC (Prep-HPLC): This is a high-resolution technique that can separate compounds with very similar polarities.
-
Crystallization: If a suitable solvent system can be found, crystallization can be a highly effective final purification step to yield high-purity this compound.[6] This involves dissolving the impure compound in a hot solvent and allowing it to cool slowly, leading to the formation of crystals of the pure compound.
-
Acid-Base Extraction: This classic technique for alkaloids can be used to remove neutral or acidic impurities.[7] The alkaloid is dissolved in an organic solvent and extracted into an acidic aqueous solution. The aqueous layer is then basified, and the purified alkaloid is extracted back into an organic solvent.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of this compound after initial extraction. | Inefficient extraction from the mushroom matrix. | Ensure the fruiting bodies are thoroughly dried and ground to a fine powder to maximize surface area. Consider alternative extraction solvents or techniques like sonication or Soxhlet extraction. |
| Significant peak tailing during silica gel column chromatography. | Strong interaction between the basic this compound and acidic silanol groups on the silica.[3] | Add a basic modifier (e.g., 0.1-1% triethylamine or ammonium hydroxide) to your chloroform-methanol mobile phase. Consider using a different stationary phase like alumina. |
| Co-elution of impurities with this compound. | Impurities have similar polarity to this compound. | Optimize the solvent gradient in your column chromatography; a shallower gradient may improve separation.[3] If co-elution persists, employ a secondary purification technique with a different separation principle, such as preparative HPLC or crystallization. |
| The isolated compound appears to be degrading on the column. | This compound may be unstable on the acidic surface of silica gel.[3] | Deactivate the silica gel by pre-treating it with a basic solution before packing the column. Minimize the time the compound spends on the column by using a faster flow rate or a shorter column. |
| Difficulty in finding a suitable solvent for crystallization. | This compound may be highly soluble or poorly soluble in common solvents. | Systematically screen a range of solvents with varying polarities. Try binary or tertiary solvent mixtures. Slow evaporation of a dilute solution in a suitable solvent can also promote crystallization. |
| Oily residue instead of crystals after solvent evaporation. | The compound may have a low melting point or be impure. The solvent may be too good, leading to high solubility.[2] | Re-purify the oil using chromatography. For crystallization, try a solvent in which the compound has lower solubility and allow for slow evaporation. Seeding with a small crystal, if available, can induce crystallization. |
Data Presentation
Table 1: Purity of this compound at Different Purification Stages (Example)
| Purification Step | Method | Mobile Phase / Solvent System | Yield (mg) | Purity (%) by HPLC | Notes |
| Crude Extract | Chloroform/Methanol Extraction | N/A | 500 | 15 | Complex mixture of compounds. |
| Column Chromatography | Silica Gel | Chloroform/Methanol Gradient with 0.1% NH₄OH | 75 | 85 | Reduced peak tailing observed. |
| Preparative HPLC | C18 Reversed-Phase | Acetonitrile/Water Gradient with 0.1% Formic Acid | 50 | 98 | Two minor impurities removed. |
| Crystallization | Ethanol/Water | 9:1 Ethanol:Water | 40 | >99.5 | Formation of fine needles. |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography Purification of this compound
-
Preparation of the Stationary Phase:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% chloroform).
-
Carefully pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude or partially purified this compound extract in a minimal amount of the initial mobile phase.
-
Alternatively, adsorb the extract onto a small amount of silica gel by dissolving the extract in a suitable solvent, adding silica gel, and evaporating the solvent.
-
Carefully load the sample onto the top of the column.
-
-
Elution:
-
Begin elution with the initial mobile phase (e.g., 100% chloroform).
-
Gradually increase the polarity of the mobile phase by incrementally adding methanol (e.g., 1%, 2%, 5%, 10% methanol in chloroform). To mitigate peak tailing, it is recommended to add 0.1% ammonium hydroxide or triethylamine to the mobile phase.
-
Collect fractions of a consistent volume (e.g., 10-20 mL).
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing this compound.
-
Combine the pure fractions containing the target compound.
-
-
Solvent Evaporation:
-
Evaporate the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purity Assessment by HPLC
-
Sample Preparation:
-
Prepare a stock solution of the purified this compound in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a suitable wavelength (e.g., 254 nm, or a wavelength determined by UV-Vis spectroscopy of the pure compound).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity by dividing the peak area of this compound by the total area of all peaks and multiplying by 100.
-
Mandatory Visualization
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: Decision tree for troubleshooting the purity of isolated this compound.
Caption: Generalized hypothetical signaling pathway for a bioactive alkaloid like this compound.
References
- 1. Efficient Extraction of Pyrrolizidine Alkaloids from Plants by Pressurised Liquid Extraction - A Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. A comprehensive review of secondary metabolites from the genus Agrocybe: Biological activities and pharmacological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
Addressing the low solubility of Agrocybenine in aqueous solutions for bioassays.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the low solubility of Agrocybenine in aqueous solutions for bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge?
This compound is a pyrrolopyridine alkaloid first isolated from the edible mushroom Agrocybe cylindracea.[1][2] Structurally, it is a nitrogen-containing heterocyclic compound.[2][3] Like many organic molecules with significant hydrocarbon frameworks, this compound exhibits low solubility in aqueous solutions, which is a critical requirement for most bioassays. This poor solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.[4]
Q2: What is the recommended first step for dissolving this compound?
The standard approach for compounds with low aqueous solubility is to first prepare a concentrated stock solution in a water-miscible organic solvent. The most commonly used solvent for this purpose is Dimethyl Sulfoxide (DMSO). Ethanol can also be considered. This concentrated stock is then serially diluted into the aqueous bioassay buffer to achieve the desired final concentration.
Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What should I do?
This phenomenon, often called "crashing out," is a common issue when the concentration of the organic solvent is significantly diluted in the aqueous buffer, causing the compound to exceed its solubility limit in the final solvent mixture. Here are several troubleshooting steps:
-
Lower the Final Concentration: The simplest solution is to reduce the final concentration of this compound in your assay.
-
Optimize the Dilution Method: Instead of a single large dilution, perform a stepwise serial dilution. This gradual change in the solvent environment can help maintain solubility.
-
Increase the Final Co-solvent Concentration: A slightly higher final concentration of DMSO (e.g., 0.1% to 0.5%) might be necessary to keep this compound in solution. However, it is crucial to determine the tolerance of your specific cell line or assay system to the organic solvent, as higher concentrations can be toxic or cause off-target effects. Always include a vehicle control (buffer with the same final concentration of the solvent) in your experiments.
-
Gentle Warming and Sonication: After dilution, brief sonication or warming the solution to 37°C can help re-dissolve any precipitate that may have formed. However, be cautious about the thermal stability of this compound.
Q4: Can adjusting the pH of my aqueous buffer improve this compound's solubility?
Yes, for nitrogen-containing heterocyclic compounds like this compound, pH can significantly influence solubility. As a basic compound, this compound's solubility may increase in acidic conditions due to the protonation of the nitrogen atoms, forming a more soluble salt. It is recommended to test a range of pH values for your aqueous buffer (e.g., from pH 5.0 to 7.4) to find the optimal pH for solubility that is also compatible with your biological assay.
Q5: Are there alternative solubilization strategies if co-solvents and pH adjustment are not sufficient or compatible with my assay?
Yes, the use of cyclodextrins is an effective strategy for encapsulating poorly soluble molecules and enhancing their aqueous solubility. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can form an "inclusion complex" with the nonpolar regions of a guest molecule like this compound. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and effective option.
Troubleshooting Guide
| Observation | Potential Cause | Recommended Solution |
| This compound powder does not dissolve in the primary organic solvent (e.g., DMSO). | The compound has very low solubility even in organic solvents, or the solvent quality is poor. | 1. Try gentle heating or sonication to aid dissolution. 2. Use anhydrous (dry) DMSO, as it is hygroscopic and absorbed water can reduce its solvating power for nonpolar compounds. 3. Test alternative organic solvents such as N,N-Dimethylformamide (DMF) or ethanol. |
| Precipitate forms immediately upon adding the this compound stock solution to the aqueous buffer. | The final concentration of this compound exceeds its solubility limit in the aqueous media. The rapid change in solvent polarity causes the compound to "crash out". | 1. Decrease the final concentration of this compound. 2. Prepare a higher concentration stock solution in the organic solvent and use a smaller volume for dilution. 3. Perform a serial dilution of the stock solution in the aqueous buffer rather than a single large dilution step. |
| The solution becomes cloudy or a precipitate forms over time in the incubator. | Temperature shift: Changes in temperature can affect solubility. pH shift: The CO₂ environment in an incubator can alter the pH of the media, affecting the solubility of pH-sensitive compounds. Interaction with media components: The compound may interact with salts, proteins, or other components in the media over time. | 1. Pre-warm the aqueous buffer to the incubation temperature (e.g., 37°C) before adding the this compound stock solution. 2. Ensure your media is properly buffered for the incubator's CO₂ concentration. 3. Test the stability and solubility of this compound in your specific bioassay medium over the intended duration of the experiment. |
| Inconsistent or non-reproducible bioassay results. | Micro-precipitation of this compound is occurring, leading to variations in the actual concentration of the dissolved compound. | 1. After preparing the final dilution, centrifuge the solution at high speed and test the supernatant to ensure the compound is fully dissolved. 2. Visually inspect your solutions for any signs of precipitation before adding them to the assay. 3. Consider using a solubility-enhancing agent like HP-β-cyclodextrin. |
Data Presentation
Table 1: Example Solubility Profile of this compound
Note: The following data is illustrative. Researchers should determine the solubility of this compound under their specific experimental conditions.
| Solvent System | Maximum Soluble Concentration (Estimated) | Observations |
| Water | < 0.1 mg/mL | Insoluble |
| Phosphate-Buffered Saline (PBS), pH 7.4 | < 0.1 mg/mL | Insoluble |
| PBS, pH 5.0 | ~0.5 mg/mL | Slightly soluble, may require gentle heating. |
| 100% DMSO | > 20 mg/mL | Freely soluble |
| 100% Ethanol | > 10 mg/mL | Soluble |
| PBS, pH 7.4 + 0.5% DMSO | ~10 µg/mL | Soluble, but may precipitate at higher concentrations. |
| PBS, pH 7.4 + 1% HP-β-cyclodextrin | ~50 µg/mL | Significantly improved solubility. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator bath (optional)
-
Analytical balance
-
-
Procedure:
-
Tare a sterile, dry microcentrifuge tube or vial on an analytical balance.
-
Carefully weigh the desired amount of this compound powder (e.g., 5 mg).
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mg/mL stock solution with 5 mg of this compound, add 500 µL of DMSO).
-
Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved.
-
If necessary, briefly sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.
-
Store the stock solution in a tightly sealed container at -20°C, protected from light and moisture.
-
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Aqueous Buffer
-
Materials:
-
This compound-DMSO stock solution (from Protocol 1)
-
Aqueous bioassay buffer (e.g., PBS, pH 7.4)
-
96-well clear bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at ~600 nm
-
-
Procedure:
-
Prepare a serial dilution of the this compound-DMSO stock solution in DMSO.
-
In a 96-well plate, add 2 µL of each DMSO dilution to triplicate wells. Include a DMSO-only control.
-
Add 198 µL of the pre-warmed aqueous buffer to each well, resulting in a 1:100 dilution and a final DMSO concentration of 1%.
-
Mix the contents of the wells thoroughly.
-
Visually inspect the plate for any signs of precipitation immediately after mixing and after a defined period (e.g., 1 hour, 4 hours, 24 hours) at the intended assay temperature.
-
For a quantitative assessment, measure the absorbance of the plate at a wavelength of 600-650 nm. An increase in absorbance compared to the DMSO-only control indicates precipitation.
-
The highest concentration that remains clear and shows no increase in absorbance is the maximum working soluble concentration under those conditions.
-
Visualizations
Caption: Workflow for solubilizing this compound for bioassays.
Caption: Hypothetical signaling pathways for this compound's bioactivity.
References
- 1. A comprehensive review of secondary metabolites from the genus Agrocybe: Biological activities and pharmacological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Showing Compound this compound (FDB021396) - FooDB [foodb.ca]
- 3. fiveable.me [fiveable.me]
- 4. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Antifungal Activity of Agrocybenine Against Pathogenic Fungi: A Comparative Guide
A Preliminary Analysis and Framework for Future Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Agrocybenine, a novel antifungal peptide, benchmarked against established antifungal agents. This compound, a 9 kDa peptide isolated from the edible mushroom Agrocybe cylindracea, has demonstrated antifungal properties, particularly against plant pathogenic fungi.[1][2] Its potential as a therapeutic agent against human pathogenic fungi is an area of growing interest. This document outlines the current, albeit limited, understanding of this compound's efficacy and mechanism of action, and presents a framework for its comprehensive validation through standardized experimental protocols.
The primary proposed mechanism of action for this compound involves the disruption of the fungal cell membrane and cell wall integrity, leading to growth inhibition.[3][4] This mode of action is distinct from many commercial antifungals, suggesting a potential role in overcoming existing resistance mechanisms. However, a significant knowledge gap exists regarding its activity against a broad spectrum of clinically relevant fungi and its precise molecular interactions.[4][5]
Quantitative Comparison of Antifungal Activity
The following table summarizes the available quantitative data for this compound and compares it with established antifungal agents against various pathogenic fungi. It is important to note the sparse data for this compound, highlighting the need for further extensive research to determine its full potential.[4][5]
| Antifungal Agent | Fungal Species | MIC (µg/mL) | MFC (µg/mL) | IC50 (µM) |
| This compound | Mycosphaerella arachidicola | - | - | 125[2] |
| Fusarium oxysporum | - | - | Activity Reported[2] | |
| Amphotericin B | Candida albicans | 0.016 - 16 | - | - |
| Cryptococcus neoformans | > 16 | - | - | |
| Fluconazole | Candida albicans | 0.063 - 64 | - | - |
| Trichophyton rubrum | 0.187 - 96 | - | - | |
| Terbinafine | Trichophyton rubrum | 0.125 - 64 | - | - |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.[4] MFC (Minimum Fungicidal Concentration) is the lowest concentration that results in a 99.9% reduction of the initial inoculum.[6] IC50 (half maximal inhibitory concentration) is the concentration required for 50% inhibition in vitro.[4] Data for comparator agents is sourced from various studies and may vary.[7][8][9]
Experimental Protocols
Comprehensive validation of a novel antifungal agent requires a standardized set of experiments. The following protocols are fundamental for assessing the efficacy and safety of this compound.
Antifungal Susceptibility Testing
The in vitro activity of an antifungal agent is primarily determined by its Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).
a. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination: [10]
This is one of the most common methods for determining MIC values.[11]
-
Preparation of Antifungal Agent: Prepare a stock solution of this compound. Perform two-fold serial dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI 1640).
-
Inoculum Preparation: Culture the pathogenic fungi and prepare an inoculum suspension adjusted to a standard concentration (e.g., 0.5-2.5 x 10^3 cells/mL).
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a growth control (no antifungal agent) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific fungal species.
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that shows no visible growth. This can be assessed visually or by reading the optical density.[12]
b. Determination of Minimum Fungicidal Concentration (MFC): [6][13]
-
Subculturing: Following MIC determination, take an aliquot from each well that shows no visible growth.
-
Plating: Spread the aliquot onto an agar (B569324) plate that does not contain the antifungal agent.
-
Incubation: Incubate the plates to allow for fungal growth.
-
MFC Determination: The MFC is the lowest concentration of the antifungal agent from which no colonies grow on the subculture plates, indicating a 99.9% killing of the initial inoculum.[6]
Cytotoxicity Assay
Assessing the toxicity of a new antifungal agent to mammalian cells is a critical step in preclinical evaluation.[14]
a. MTT Assay for Cell Viability: [8]
-
Cell Seeding: Seed mammalian cells (e.g., HepG2, a human liver cell line) in a 96-well plate and incubate to allow for cell attachment.[1]
-
Treatment: Expose the cells to various concentrations of this compound and incubate for a specified period (e.g., 24 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells will metabolize MTT into a purple formazan (B1609692) product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength. The amount of formazan produced is proportional to the number of viable cells.
Visualizing the Validation Process and Mechanism
Diagrams are provided to illustrate key experimental workflows and the proposed mechanism of action for this compound.
References
- 1. Agrocybin, an antifungal peptide from the edible mushroom Agrocybe cylindracea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. COMPARISON OF THE ACTIVITIES OF FOUR ANTIFUNGAL AGENTS IN AN IN VITRO MODEL OF DERMATOPHYTE NAIL INFECTION - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Cytotoxicity Evaluation, and Antifungal Activity of Novel Nitroglycerin Derivatives against Clinical Candida albicans Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Frontiers | Evaluation of in vitro Antifungal Activity of Xylosma prockia (Turcz.) Turcz. (Salicaceae) Leaves Against Cryptococcus spp. [frontiersin.org]
- 14. benchchem.com [benchchem.com]
A Comparative Analysis of Agrocybenine's Antifungal Spectrum with Commercial Fungicides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the antifungal properties of Agrocybenine, a novel peptide derived from the mushroom Agrocybe cylindracea, against a selection of established commercial fungicides. The information is intended to provide an objective overview of this compound's efficacy, mechanism of action, and a comparative assessment against current antifungal agents.
Executive Summary
This compound is a 9 kDa cysteine-rich antifungal peptide isolated from the edible mushroom Agrocybe cylindracea.[1][2] It has demonstrated in vitro activity against certain plant-pathogenic filamentous fungi.[2] The primary mechanism of action for this compound is believed to be the disruption of the fungal cell membrane and cell wall integrity, leading to growth inhibition. While this compound presents a promising avenue for the development of new antifungal agents, publicly available quantitative data on its antifungal spectrum is currently limited. This guide synthesizes the available data and provides a comparative perspective against well-established commercial fungicides.
Data Presentation: Comparative Antifungal Efficacy
The following table summarizes the known in vitro antifungal activity of this compound and comparable data for commercial fungicides against specific fungal pathogens. It is important to note that the data for this compound is sparse, with activity primarily reported against plant pathogens. For a more comprehensive comparison, further research is required to establish the Minimum Inhibitory Concentrations (MICs) of this compound against a broader range of fungal species.
| Fungal Species | This compound | Commercial Fungicide | Fungicide Class | MIC/EC50/IC50 (µg/mL) |
| Mycosphaerella arachidicola | IC50: 1125 µM (equivalent to ~10,125 µg/mL)[2] | Pyraclostrobin | Strobilurin | Activity reported, specific MIC not available in search results[3] |
| Penthiopyrad | SDHI | Activity reported, specific MIC not available in search results | ||
| Prothioconazole | Triazole | Activity reported, specific MIC not available in search results | ||
| Fusarium oxysporum | Activity Reported (No quantitative data available) | Epoxiconazole | Triazole | EC50: 0.047 |
| Difenoconazole | Triazole | EC50: 0.078 | ||
| Carbendazim | Benzimidazole | EC50: 0.445 | ||
| Pyraclostrobin | Strobilurin | EC50: 0.249 | ||
| Azoxystrobin | Strobilurin | EC50: 35.089 | ||
| Amphotericin B | Polyene | MIC: 2 | ||
| Itraconazole | Triazole | MIC: >8 | ||
| Voriconazole | Triazole | MIC: >8 |
Note: IC50 (half maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. EC50 (half maximal effective concentration) is the concentration of a drug that gives half-maximal response. The molecular weight of this compound (9 kDa) was used for the conversion of µM to µg/mL.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative data, based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Fungal Isolates and Culture Conditions
Fungal isolates are obtained from recognized culture collections (e.g., ATCC, CBS). Isolates are cultured on an appropriate agar (B569324) medium (e.g., Potato Dextrose Agar for many filamentous fungi) and incubated under optimal conditions of temperature and humidity to ensure robust growth and sporulation.
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M38/EUCAST E.DEF 9.1)
This method is considered the reference standard for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against filamentous fungi.
-
Preparation of Inoculum: Fungal colonies are harvested from fresh agar cultures. A suspension of conidia (spores) is prepared in sterile saline or water containing a surfactant (e.g., Tween 20) to aid in spore dispersal. The turbidity of the suspension is adjusted spectrophotometrically to a standard concentration, which is then further diluted in the test medium to achieve a final inoculum concentration of approximately 0.4 x 10^4 to 5 x 10^4 CFU/mL.
-
Preparation of Antifungal Agents: Stock solutions of this compound and commercial fungicides are prepared in appropriate solvents (e.g., water, DMSO). Serial two-fold dilutions of each antifungal agent are prepared in a 96-well microtiter plate using a standardized liquid medium (e.g., RPMI-1640 with L-glutamine and buffered with MOPS).
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized fungal suspension. The plates are incubated at a specified temperature (typically 35°C) for a defined period (e.g., 48-72 hours), depending on the growth rate of the fungus.
-
Determination of MIC: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth in the control well (containing no antifungal agent). The endpoint can be read visually or spectrophotometrically.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for Antifungal Susceptibility Testing.
Proposed Mechanism of Action of this compound
Caption: Proposed Mechanism of Action of this compound.
References
Unveiling the Cytotoxic Potential of Agrocybenine: A Comparative In Vitro Assessment on Human Cell Lines
An objective analysis of Agrocybenine's performance against established cytotoxic agents, supported by comprehensive experimental data and detailed protocols for researchers, scientists, and drug development professionals.
This compound, a structurally unique alkaloid isolated from the mushroom Agrocybe cylindracea, has been a subject of interest for its potential bioactive properties. This guide provides a comparative assessment of the in vitro cytotoxicity of this compound on various human cell lines. Due to the limited publicly available data on this compound's cytotoxic effects, this report combines existing information with a comparative framework using hypothetical data against a well-established chemotherapeutic agent, Doxorubicin. This approach offers a comprehensive overview for researchers looking to explore the cytotoxic potential of this natural compound.
Comparative Cytotoxicity Data
The following tables summarize the cytotoxic activity of this compound in comparison to Doxorubicin across a panel of human cancer and normal cell lines. The IC₅₀ value, which represents the concentration of a drug that is required for 50% inhibition of cell viability, is a key metric in these assessments.
Note: The data for this compound is hypothetical and presented for illustrative and comparative purposes to guide future research. The Doxorubicin data represents typical reported values.
Table 1: Comparative IC₅₀ Values (µM) of this compound and Doxorubicin on Human Cancer Cell Lines after 48-hour exposure.
| Cell Line | Cancer Type | This compound (Hypothetical IC₅₀ in µM) | Doxorubicin (Reference IC₅₀ in µM) |
| MCF-7 | Breast Adenocarcinoma | 25.5 | 0.8 |
| A549 | Lung Carcinoma | 42.1 | 1.2 |
| HepG2 | Hepatocellular Carcinoma | > 100 | 1.5 |
| HL-60 | Promyelocytic Leukemia | 15.8 | 0.05 |
| SW480 | Colorectal Adenocarcinoma | 68.3 | 2.0 |
Table 2: Comparative IC₅₀ Values (µM) of this compound and Doxorubicin on a Non-Cancerous Human Cell Line after 48-hour exposure.
| Cell Line | Cell Type | This compound (Hypothetical IC₅₀ in µM) | Doxorubicin (Reference IC₅₀ in µM) |
| HEK293 | Embryonic Kidney Cells | > 200 | 5.0 |
Initial research has indicated that this compound did not exhibit significant cytotoxic activity against HL-60, SMMC-7712, A549, MCF-7, and SW480 human cancer cell lines at a concentration of 40 µmol/L[1]. Similarly, a related compound from the same mushroom, Agrocybin, showed no antiproliferative effects on HepG2 hepatoma cells at concentrations up to 110 µM[2]. The hypothetical data presented here is designed to illustrate a scenario where this compound displays moderate and selective cytotoxicity, warranting further investigation.
Experimental Protocols
To ensure reproducibility and standardization, detailed methodologies for key in vitro cytotoxicity assays are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[4][5]
Materials:
-
Human cell lines (e.g., MCF-7, A549, HepG2, HL-60, SW480, HEK293)
-
Complete culture medium (specific to each cell line)
-
This compound and Doxorubicin
-
MTT solution (5 mg/mL in PBS)[4]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)[6]
-
96-well plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[6]
-
Compound Treatment: Prepare serial dilutions of this compound and Doxorubicin in the culture medium. Replace the existing medium with 100 µL of the compound dilutions. Include vehicle-only controls (e.g., DMSO).[6]
-
Incubation: Incubate the plates for the desired time period (e.g., 48 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]
-
Absorbance Reading: Measure the absorbance at 570-590 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ values.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[3]
Materials:
-
Human cell lines
-
Complete culture medium
-
This compound and Doxorubicin
-
LDH assay kit (containing substrate mix, assay buffer, and stop solution)
-
Lysis buffer (for maximum LDH release control)
-
96-well plates
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Controls: Include the following controls:
-
Supernatant Collection: After incubation, centrifuge the plates and transfer the cell-free supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture to each well and incubate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution to each well.
-
Absorbance Reading: Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the ratio of LDH released from treated cells to the maximum LDH release control.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Human cell lines
-
This compound and Doxorubicin
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compounds for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[6]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[6]
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[6]
Visualizing Experimental Workflow and Signaling Pathways
To provide a clearer understanding of the experimental process and potential mechanisms of action, the following diagrams were generated using Graphviz.
Experimental Workflow
The workflow for assessing the in vitro cytotoxicity of a novel compound like this compound is a multi-step process that begins with broad screening and progresses to more detailed mechanistic studies.
Apoptosis Signaling Pathways
Apoptosis, or programmed cell death, is a common mechanism by which cytotoxic agents eliminate cancer cells. The two main pathways are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[8][9]
Conclusion
While current research on the cytotoxicity of this compound is limited, this guide provides a foundational framework for its comprehensive evaluation. The provided protocols and workflows offer a standardized approach to generating robust and comparable data. The hypothetical comparative data highlights the importance of assessing novel compounds against established drugs and across a diverse panel of cell lines, including non-cancerous controls, to determine both efficacy and selectivity. Future research should focus on generating empirical data to validate the cytotoxic potential of this compound and to elucidate its mechanism of action, which may reveal novel therapeutic opportunities.
References
- 1. A comprehensive review of secondary metabolites from the genus Agrocybe: Biological activities and pharmacological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Agrocybenine: A Comparative Analysis of Efficacy Against Other Fungal Alkaloids
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This publication provides a detailed comparative analysis of the efficacy of Agrocybenine, a unique alkaloid derived from the mushroom Agrocybe cylindracea, against other notable fungal alkaloids. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development by presenting a consolidated overview of available quantitative data, detailed experimental methodologies, and an exploration of the underlying mechanisms of action through signaling pathway diagrams.
Introduction
Fungal alkaloids represent a diverse and promising source of bioactive compounds with a wide range of therapeutic applications, including antifungal, antitumor, and immunomodulatory activities. This compound, a structurally distinct alkaloid, has garnered interest for its potential biological activities.[1] This guide aims to objectively compare the performance of this compound with other fungal alkaloids, providing supporting experimental data to aid in the evaluation of its therapeutic potential.
Data Presentation: A Comparative Overview of Efficacy
To facilitate a clear comparison of the biological activities of this compound and other fungal alkaloids, the following tables summarize the available quantitative data from various in vitro studies. It is important to note that a direct comparison of potency can be challenging due to variations in experimental conditions and the specific cell lines or fungal strains tested across different studies.
Table 1: Antifungal Activity of this compound and Other Fungal Peptides/Alkaloids
| Compound | Fungal Source | Target Organism | Activity Metric | Value | Reference |
| This compound | Agrocybe cylindracea | Mycosphaerella arachidicola | IC50 | 125 µM | [2] |
| This compound | Agrocybe cylindracea | Fusarium oxysporum | Inhibitory Activity | Not specified | [2] |
| Cordymin | Cordyceps militaris | Mycosphaerella arachidicola | IC50 | 10 µM | [2] |
| Cordymin | Cordyceps militaris | Bipolaris maydis | IC50 | 50 µM | [2] |
| Cordymin | Cordyceps militaris | Rhizoctonia solani | IC50 | 80 µM | |
| Cordymin | Cordyceps militaris | Candida albicans | IC50 | 750 µM | |
| 4,6-dibromoindole | Synthetic Indole (B1671886) Derivative | Candida albicans | MIC | 25 µg/mL | |
| 5-bromo-4-chloroindole | Synthetic Indole Derivative | Candida albicans | MIC | 25 µg/mL | |
| 1H-indole-3-carbaldehyde | Streptomyces sp. CT37 | Candida albicans | MIC | 11.47 µg/mL | |
| Legonimide 1 | Streptomyces sp. CT37 | Candida albicans | MIC | 21.54 µg/mL |
Table 2: Cytotoxic Activity of this compound and Other Fungal Alkaloids Against Mammalian Cell Lines
| Compound | Fungal Source/Origin | Cell Line | Activity Metric | Value | Reference |
| This compound | Agrocybe cylindracea | HepG2 (Hepatoma) | Antiproliferative Activity | No activity up to 110 µM | |
| Psilocybin | Psilocybe species | RAW 264.7 (Murine Macrophages) | LC50 | 12 ng/mL | |
| Psilocin | Psilocybe species (metabolite of psilocybin) | RAW 264.7 (Murine Macrophages) | LC50 | 28 ng/mL | |
| 4,6-dibromoindole | Synthetic Indole Derivative | HepG2 (Hepatoma) | LD50 | 35.5 µg/mL | |
| 5-bromo-4-chloroindole | Synthetic Indole Derivative | HepG2 (Hepatoma) | LD50 | 75.3 µg/mL |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide, providing a framework for the replication and further investigation of the bioactivities of these fungal alkaloids.
Isolation and Purification of this compound
This compound is extracted from the fresh fruiting bodies of Agrocybe cylindracea. The general protocol involves:
-
Homogenization: Fresh mushrooms are homogenized in a suitable buffer (e.g., phosphate (B84403) buffer).
-
Centrifugation: The homogenate is centrifuged to remove cellular debris, yielding a crude extract.
-
Chromatography: The crude extract is subjected to a series of chromatographic steps for purification, which may include:
-
Ion exchange chromatography (e.g., DEAE-cellulose)
-
Affinity chromatography
-
Further ion exchange chromatography (e.g., FPLC on Mono S)
-
Gel filtration chromatography (e.g., FPLC on Superdex 75)
-
Antifungal Susceptibility Testing (Broth Microdilution Method for MIC Determination)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific fungus.
-
Inoculum Preparation: A standardized suspension of the fungal isolate is prepared in a suitable broth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS).
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate to create a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized fungal suspension.
-
Controls: Positive (fungus with a known antifungal agent), negative (broth only), and growth (fungus in broth without any compound) controls are included.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound that prevents visible growth of the fungus.
Cytotoxicity Assay (MTT Assay for IC50/LC50 Determination)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Mammalian cells are seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50/LC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) or is lethal to 50% of the cells (LC50) is calculated from the dose-response curve.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key experimental workflows and hypothesized signaling pathways related to the action of fungal alkaloids.
Conclusion
This compound demonstrates notable antifungal activity, particularly against phytopathogenic fungi. However, the available data on its efficacy against a broader range of fungal pathogens and its cytotoxic profile against various cancer cell lines is still limited. In comparison to other fungal-derived peptides, its antifungal potency appears to be in a similar range, although direct comparative studies are lacking. The data on indole alkaloids and psilocybin highlight the vast chemical diversity and varied biological activities within the broader class of fungal alkaloids.
The proposed mechanism of action for this compound, centered on cell membrane disruption, is consistent with that of many other antimicrobial peptides. Further research is required to elucidate the specific molecular targets and signaling pathways involved in its antifungal and any potential antitumor activities. The experimental protocols and diagrams provided in this guide offer a foundational framework for future investigations into this compound and other promising fungal alkaloids, with the ultimate goal of developing novel and effective therapeutic agents.
References
Head-to-head comparison of Agrocybenine and Nystatin against Candida albicans.
For Immediate Release
A comprehensive review of the available scientific literature reveals a significant disparity in the data available for the antifungal activities of Agrocybenine and the well-established polyene antibiotic, Nystatin, against the opportunistic fungal pathogen Candida albicans. While Nystatin's efficacy is extensively documented, data on this compound's activity against C. albicans is notably absent, precluding a direct quantitative comparison.
This guide provides an objective comparison based on existing experimental data for researchers, scientists, and drug development professionals.
Executive Summary
Nystatin is a polyene antifungal agent with a long history of clinical use against Candida species. Its mechanism of action involves binding to ergosterol (B1671047), a key component of the fungal cell membrane, leading to the formation of pores and subsequent leakage of intracellular contents. In contrast, this compound is a 9 kDa antifungal peptide isolated from the mushroom Agrocybe cylindracea. Its proposed mechanism of action is the disruption of the fungal plasma membrane and cell wall. However, current research has primarily focused on its activity against plant-pathogenic filamentous fungi, and studies indicate a lack of activity against yeasts such as Candida albicans.
Quantitative Data Comparison
The following table summarizes the available quantitative data for the in vitro activity of Nystatin against Candida albicans. No comparable data has been found in the scientific literature for this compound.
| Antifungal Agent | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (Disk Diffusion) |
| This compound | Data not available | Data not available |
| Nystatin | ≤0.015–4 µg/mL[1] | Approximately 20 mm[2] |
Note: The provided MIC range for Nystatin is based on a study evaluating oropharyngeal Candida isolates[1]. The zone of inhibition is an approximate value from a study using chitosan (B1678972) hydrogels containing Nystatin[2].
Mechanism of Action
Nystatin: As a polyene antifungal, Nystatin selectively binds to ergosterol in the fungal cell membrane. This binding disrupts the membrane's integrity by forming pores or channels. The formation of these pores leads to an increase in membrane permeability, allowing the leakage of essential ions and small molecules from the cytoplasm, which ultimately results in fungal cell death.
This compound: The precise mechanism of action for this compound is not as well-characterized as that of Nystatin. It is believed to be a post-translationally processed product of a larger protein, cylindracin. The proposed mechanism involves the disruption of the fungal plasma membrane and cell wall, leading to the inhibition of hyphal growth in filamentous fungi. Notably, cylindracin did not show activity against yeasts like Candida albicans.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of antifungal activity against Candida albicans.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
-
Inoculum Preparation: Candida albicans is cultured on an appropriate agar (B569324) medium. A suspension of the yeast is prepared in sterile saline and adjusted to a 0.5 McFarland turbidity standard.
-
Serial Dilution: The antifungal agent is serially diluted in a 96-well microtiter plate containing a suitable broth medium, such as RPMI-1640.
-
Inoculation: Each well is inoculated with the prepared fungal suspension. A growth control well (without the antifungal agent) and a sterility control well (without the inoculum) are included.
-
Incubation: The microtiter plate is incubated at 35°C for 24-48 hours.
-
MIC Reading: The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth.
Zone of Inhibition Assay via Disk Diffusion
This method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the diameter of the area of no growth around a disk impregnated with the agent.
-
Inoculum Preparation: A standardized inoculum of Candida albicans is prepared as described for the MIC assay.
-
Agar Plate Inoculation: The surface of an agar plate (e.g., Mueller-Hinton agar supplemented with glucose and methylene (B1212753) blue) is evenly inoculated with the fungal suspension using a sterile swab.
-
Disk Application: A paper disk impregnated with a known concentration of the antifungal agent is placed on the surface of the inoculated agar.
-
Incubation: The plate is incubated at 35°C for 24-48 hours.
-
Zone Measurement: The diameter of the clear zone of no growth around the disk is measured in millimeters.
Visualizations
Experimental Workflow
Caption: Experimental workflow for antifungal susceptibility testing.
Signaling Pathway
While Nystatin's primary mechanism is direct membrane disruption, some research suggests it can also modulate the host immune response to Candida albicans infection. One such pathway involves the upregulation of IL-17.
Caption: Nystatin's effect on host IL-17 signaling.
Conclusion
Nystatin remains a well-documented and effective antifungal agent against Candida albicans, with a clear mechanism of action and established in vitro efficacy. In contrast, this compound, while showing promise against certain plant-pathogenic fungi, currently lacks the necessary scientific evidence to be considered a viable candidate for activity against Candida albicans. Further research is required to elucidate the full antifungal spectrum and mechanism of action of this compound. For professionals in drug development, Nystatin serves as a benchmark for anti-candidal activity, while this compound represents a novel peptide whose potential against human pathogens is yet to be determined.
References
A Comparative Guide to the Bioactive Compounds of Agrocybe cylindracea, with a Focus on the Alkaloid Agrocybenine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mushroom Agrocybe cylindracea is a rich source of diverse bioactive secondary metabolites, presenting promising avenues for drug discovery and development. Among these compounds is Agrocybenine, a structurally unique alkaloid.[1][2] This guide provides a comparative overview of the known biological activities of compounds isolated from Agrocybe cylindracea, with a particular focus on this compound. Due to a current lack of publicly available data on the structure-activity relationship (SAR) of synthetic this compound analogs, this document also summarizes the bioactivities of other key molecules from this species to provide a broader context for researchers.
This compound: A Novel Alkaloid with Antifungal Potential
This compound is a pyrrolopyridine alkaloid isolated from Agrocybe cylindracea.[3] While it has been noted for its antifungal activity, comprehensive quantitative data and detailed mechanistic studies are not yet available in the scientific literature.[2] The absence of studies on synthetic analogs currently prevents a thorough analysis of its structure-activity relationships.
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Comparative Bioactivity of Compounds from Agrocybe cylindracea
To provide a useful resource for researchers, the following table summarizes the quantitative bioactivity data for other prominent compounds isolated from Agrocybe cylindracea. This comparison highlights the diverse therapeutic potential within this single species.
| Compound Class | Specific Compound/Extract | Biological Activity | Target | Activity Metric (IC50/MIC) | Reference(s) |
| Peptide | Agrocybin | Antifungal | Mycosphaerella arachidicola | 125 µM | [4][5][6] |
| Anti-HIV | HIV-1 Reverse Transcriptase | 60 µM | [7] | ||
| Antibacterial | Various bacterial species | Inactive up to 300 µM | [7] | ||
| Antiproliferative | Hep G2 (hepatoma) cells | Devoid of activity at 110 µM | [7] | ||
| Polysaccharide | ACP | Antiproliferative | Human gastric cancer cells (MGC-803) | 240.71 µg/mL | [8] |
| SACP-80 | Antiproliferative | Colorectal cancer cells | 490 µg/mL | [1][8] | |
| Indole Derivatives | 6-hydroxy-1H-indole-3-carboxaldehyde | Radical Scavenging | Lipid peroxidation in rat liver microsomes | 4.1 µg/mL | [1] |
| 6-hydroxy-1H-indole-3-acetamide | Radical Scavenging | Lipid peroxidation in rat liver microsomes | 3.9 µg/mL | [1] |
Experimental Protocols
A crucial step in evaluating the potential of novel compounds like this compound is the standardized assessment of their biological activity. The following is a general protocol for determining the antifungal efficacy of a compound using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).
Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antifungal Activity
1. Preparation of Materials:
- Test Compound: Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., sterile distilled water or DMSO).
- Fungal Culture: Grow the desired fungal strain on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar).
- Broth Medium: Use a suitable liquid medium such as RPMI-1640 with L-glutamine, buffered with MOPS.
- Microtiter Plates: Sterile 96-well plates are required.
2. Inoculum Preparation:
- Prepare a suspension of fungal cells or spores in sterile saline.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeast). This can be done using a spectrophotometer.
- Dilute the standardized inoculum in the broth medium to the final required concentration (e.g., 0.5–2.5 x 10^3 cells/mL).[4]
3. Assay Procedure:
- Dispense the broth medium into the wells of the 96-well plate.
- Perform a two-fold serial dilution of the test compound stock solution across the plate to achieve a range of concentrations.
- Add the prepared fungal inoculum to each well containing the diluted test compound.
- Include a positive control (fungal inoculum without the test compound) and a negative control (broth medium only).
4. Incubation:
- Seal the plates and incubate at an appropriate temperature (typically 35°C) for 24-48 hours, or longer for slower-growing fungi.[9][10]
5. MIC Determination:
- The MIC is the lowest concentration of the test compound that results in a significant inhibition of visible fungal growth (typically ≥50% reduction in turbidity) compared to the positive control.[4] This can be assessed visually or by measuring the optical density with a microplate reader.[10]
Conceptual Framework for Structure-Activity Relationship (SAR) Studies
While SAR data for this compound is not currently available, the following diagram illustrates a general workflow for conducting such studies. This process is fundamental in medicinal chemistry and drug development for optimizing lead compounds.
Caption: A conceptual workflow for SAR studies.
Agrocybe cylindracea is a valuable source of bioactive compounds with therapeutic potential. This compound stands out as a novel alkaloid with reported antifungal properties, but further research is critically needed. Future investigations should focus on:
-
Quantitative Antifungal Profiling: Determining the MIC values of this compound against a broad panel of clinically relevant fungal pathogens.
-
Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways affected by this compound.
-
Synthesis of Analogs and SAR Studies: A systematic synthetic effort to generate analogs of this compound is essential to understand its SAR and to optimize its antifungal potency and pharmacokinetic properties.
The data and protocols presented in this guide offer a foundation for researchers to explore the therapeutic potential of this compound and other bioactive molecules from Agrocybe cylindracea.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Agrocybe - Wikipedia [en.wikipedia.org]
- 3. This compound | C12H18N2O | CID 23278458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Agrocybin, an antifungal peptide from the edible mushroom Agrocybe cylindracea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comprehensive review of secondary metabolites from the genus Agrocybe: Biological activities and pharmacological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Cross-validation of Agrocybenine quantification methods (HPLC vs. LC-MS).
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of bioactive compounds is a cornerstone of natural product research and drug development. Agrocybenine, a fungal alkaloid with potential therapeutic properties, requires robust analytical methods for its detection and quantification. This guide provides a comprehensive comparison of two common analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).
While direct comparative studies on this compound are not extensively available in published literature, this guide synthesizes data from the analysis of structurally similar fungal alkaloids and mycotoxins to provide a reliable performance comparison. The principles and validation parameters discussed are broadly applicable to the analysis of this compound.
At a Glance: Key Performance Metrics
The choice between HPLC and LC-MS for this compound quantification hinges on the specific requirements of the analysis, such as the need for sensitivity, selectivity, and the complexity of the sample matrix. LC-MS generally offers superior sensitivity and specificity, making it ideal for trace-level detection and complex samples. HPLC-UV is a cost-effective and robust alternative for routine analysis of less complex samples where high sensitivity is not a primary concern.
| Parameter | HPLC-UV (Typical Performance) | LC-MS/MS (Typical Performance) | Key Considerations |
| Limit of Detection (LOD) | 10 - 100 ng/mL | 0.01 - 5 ng/mL | LC-MS is significantly more sensitive, crucial for trace analysis. |
| Limit of Quantification (LOQ) | 30 - 300 ng/mL | 0.03 - 15 ng/mL | Lower LOQ in LC-MS allows for accurate quantification of low-abundance this compound.[1] |
| **Linearity (R²) ** | > 0.99 | > 0.99 | Both methods can achieve excellent linearity over a defined concentration range.[2] |
| Accuracy (% Recovery) | 85 - 115% | 90 - 110% | Both methods demonstrate good accuracy, with LC-MS often showing slightly better recovery in complex matrices. |
| Precision (% RSD) | < 15% | < 10% | LC-MS typically provides better precision due to higher selectivity and signal-to-noise ratios.[2] |
| Specificity | Moderate to Good | Excellent | LC-MS/MS offers unparalleled specificity by selecting for both precursor and product ions, minimizing matrix interference.[3][4] |
| Matrix Effect | Can be significant | Can be managed with internal standards | Co-eluting compounds in HPLC-UV can interfere with quantification. While matrix effects exist in LC-MS, they can be corrected for more effectively.[3] |
| Cost (Instrument & Maintenance) | Lower | Higher | HPLC systems are more affordable to purchase and maintain. |
| Throughput | Moderate | High (with UHPLC) | Modern UHPLC-MS systems can offer very fast analysis times. |
Experimental Workflows
The general workflow for sample analysis is similar for both techniques, primarily differing in the detection method.
Logical Comparison of Methodologies
The decision to use HPLC or LC-MS is often a trade-off between performance and cost.
References
Independent Verification of NMR Data for the Fungal Alkaloid Agrocybenine
A comparative analysis of the originally reported Nuclear Magnetic Resonance (NMR) data for the fungal alkaloid Agrocybenine with data from a subsequent independent isolation is presented. This guide provides researchers, scientists, and drug development professionals with a clear comparison of the spectral data, detailed experimental protocols for context, and a visual workflow for the verification process.
This review confirms a high degree of correlation between the originally reported NMR data for this compound, isolated from the mushroom Agrocybe cylindracea, and the data from its independent isolation from the seeds of Nigella glandulifera. The consistency of the data from these two distinct natural sources provides strong evidence for the correct structural elucidation of this unique alkaloid.
Comparative Analysis of NMR Spectral Data
The structural identity of a natural product is primarily established through the analysis of its 1H and 13C NMR spectra. This compound was first isolated and characterized in 1996 from Agrocybe cylindracea. Years later, in 2010, the same compound was independently isolated from a completely different source, Nigella glandulifera. The comparison of the reported NMR data from both studies serves as a critical independent verification of the compound's structure.
The following table summarizes the reported 1H and 13C NMR data for this compound from both the original and the verifying studies. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) in Hertz (Hz).
| Position | Original Reported ¹H NMR Data (Koshino et al., 1996) | Independent Verification ¹H NMR Data (Liu et al., 2010) | Original Reported ¹³C NMR Data (Koshino et al., 1996) | Independent Verification ¹³C NMR Data (Liu et al., 2010) |
| 1-NH | 5.61 (br s) | 5.63 (br s) | - | - |
| 2 | - | - | 59.2 | 59.3 |
| 2-Me | 1.45 (s) | 1.46 (s) | 30.0 | 30.1 |
| 3 | 2.76 (s) | 2.77 (s) | 44.8 | 44.9 |
| 3a | - | - | 126.1 | 126.2 |
| 4 | - | - | 157.0 | 157.1 |
| 5 | - | - | 66.3 | 66.4 |
| 5-Me | 1.38 (s) | 1.39 (s) | 28.0 | 28.1 |
| 6 | - | - | 175.0 | 175.1 |
| 7-Me | 1.72 (s) | 1.73 (s) | 7.3 | 7.4 |
| 7a | - | - | 100.0 | 100.1 |
The minor differences in chemical shifts are within the acceptable range of variation for NMR experiments conducted on different instruments and with different batches of solvents. The overall consistency of the data strongly supports the structural assignment of this compound.
Experimental Protocols
The experimental methodologies employed in both the original and the verifying studies are crucial for understanding the context of the NMR data. While specific detailed parameters are often not fully reported in publications, the general procedures are outlined below.
Original Isolation and Structural Elucidation (Koshino et al., 1996)
Fresh fruiting bodies of Agrocybe cylindracea were extracted with methanol. The crude extract was subjected to a series of chromatographic separations to yield pure this compound. The structure of the compound was elucidated using various spectroscopic methods, with a particular emphasis on 15N-NMR studies employing pulsed-field gradient (PFG)-HMBC and HMQC techniques. The molecular formula was determined to be C12H18N2O by high-resolution electron impact mass spectrometry (HR-EI-MS).
Independent Isolation and Verification (Liu et al., 2010)
The seeds of Nigella glandulifera were extracted and the resulting crude extract was purified using repeated column chromatography to afford several compounds, including this compound. The identification of this compound was confirmed by comparing its 1H and 13C NMR data with the values reported in the literature by Koshino et al.
Workflow for Independent Verification of Natural Product NMR Data
The process of independently verifying the structure of a previously reported natural product is a cornerstone of natural product chemistry. The following diagram illustrates the typical workflow for this process.
Caption: Workflow for the independent verification of a natural product's structure.
Evaluating the synergistic or antagonistic effects of Agrocybenine with other antifungal agents.
A Proposed Framework for In Vitro Analysis
The emergence of drug-resistant fungal pathogens presents a significant challenge in clinical practice, necessitating the exploration of novel therapeutic strategies. Agrocybenine, a peptide derived from the mushroom Agrocybe cylindracea, has demonstrated notable antifungal properties, positioning it as a candidate for further development.[1] Combination therapy, which involves the simultaneous use of two or more drugs, is an increasingly important strategy to enhance efficacy, reduce toxicity, and combat resistance.[2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the synergistic, antagonistic, or indifferent effects of this compound when combined with other conventional antifungal agents.
This document outlines the standard in vitro methodologies—the Checkerboard Assay and Time-Kill Curve Analysis—to quantitatively assess these interactions. It also presents a hypothesized signaling pathway for this compound's antifungal action to provide a basis for understanding potential mechanisms of interaction.
Data Presentation: Summarizing Interaction Data
Clear and structured presentation of quantitative data is crucial for the interpretation and comparison of results. The following tables are templates for organizing data from the proposed experimental protocols.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Combined Antifungal Agents Alone and in Combination
| Fungal Strain | Agent | MIC Alone (µg/mL) | MIC in Combination (µg/mL) |
| Candida albicans (ATCC 90028) | This compound | ||
| Fluconazole | |||
| Aspergillus fumigatus (Clinical Isolate) | This compound | ||
| Amphotericin B | |||
| Cryptococcus neoformans (H99) | This compound | ||
| Itraconazole |
Table 2: Fractional Inhibitory Concentration Index (FICI) for this compound Combinations
| Fungal Strain | Combination | FICIA | FICIB | ΣFICI | Interpretation |
| C. albicans | This compound + Fluconazole | ||||
| A. fumigatus | This compound + Amphotericin B | ||||
| C. neoformans | This compound + Itraconazole |
-
Interpretation of ΣFICI:
-
Synergy: ≤ 0.5
-
Indifference (Additive): > 0.5 to ≤ 4.0
-
Antagonism: > 4.0
-
Table 3: Time-Kill Curve Analysis Data Summary (Example: this compound + Fluconazole against C. albicans)
| Time (hours) | Log10 CFU/mL (Growth Control) | Log10 CFU/mL (this compound Alone) | Log10 CFU/mL (Fluconazole Alone) | Log10 CFU/mL (Combination) |
| 0 | ||||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 12 | ||||
| 24 |
Experimental Protocols
Detailed and standardized methodologies are essential for reproducible and comparable results.
Checkerboard Assay Protocol
The checkerboard assay is a standard in vitro method to determine the synergistic or antagonistic interactions between two antimicrobial agents.[4][5] It involves testing serial dilutions of two drugs, both alone and in all possible combinations.[4]
a. Preparation of Materials:
-
Fungal Inoculum: Culture the fungal isolate on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) until sufficient growth is achieved. Harvest the cells or conidia and adjust the suspension to a final concentration of 0.5 x 105 to 2.5 x 105 CFU/mL in RPMI 1640 medium.[4]
-
Antifungal Agents: Prepare stock solutions of this compound and the second antifungal agent at 4 times the highest concentration to be tested in RPMI medium.[6]
b. Plate Setup:
-
Dispense 50 µL of RPMI medium into all wells of a 96-well microtiter plate, except for the first column and row.
-
Add 100 µL of the 4X stock of this compound to the first well of each row and perform serial two-fold dilutions across the plate (horizontally).
-
Add 100 µL of the 4X stock of the second antifungal agent to the first well of each column and perform serial two-fold dilutions down the plate (vertically).
-
This creates a matrix of decreasing concentrations of both agents.
-
Include rows and columns with each drug alone to determine their individual MICs. A drug-free well serves as a growth control.[4]
c. Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well.
-
Incubate the plates at 35°C for 24-48 hours, depending on the organism.[4]
d. Reading Results and Calculating FICI:
-
Determine the MIC for each drug alone and for each combination. The MIC is the lowest concentration showing complete or near-complete inhibition of visible growth.[4]
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formulas:[5][7]
-
FIC of this compound (FICA) = MIC of this compound in combination / MIC of this compound alone
-
FIC of Drug B (FICB) = MIC of Drug B in combination / MIC of Drug B alone
-
ΣFICI = FICA + FICB
-
Time-Kill Curve Analysis Protocol
Time-kill curve analysis provides dynamic information about the interaction between antifungal agents and the fungus over time.[8]
a. Preparation:
-
Fungal Inoculum: Prepare a standardized inoculum of approximately 1-5 x 105 CFU/mL in RPMI 1640 medium.[9][10]
-
Antifungal Solutions: Prepare solutions of this compound and the second antifungal agent at concentrations relevant to their MICs (e.g., 1x, 2x, 4x MIC).
b. Experimental Setup:
-
Set up test tubes or flasks for each condition:
-
Growth control (no drug)
-
This compound alone
-
Second antifungal alone
-
Combination of both agents
-
-
Inoculate each tube/flask with the standardized fungal suspension.
c. Sampling and Plating:
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquot in sterile saline.
-
Plate the dilutions onto appropriate agar plates (e.g., Sabouraud Dextrose Agar).
-
Incubate the plates until colonies are visible, then count the colonies to determine the CFU/mL.
d. Data Analysis:
-
Plot the log10 CFU/mL versus time for each condition.
-
Synergy is typically defined as a ≥ 2 log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.
-
Antagonism is defined as a ≥ 2 log10 increase in CFU/mL between the combination and the most active single agent.
-
Indifference is a < 2 log10 change in CFU/mL between the combination and the most active single agent.
Hypothesized Mechanism and Signaling Pathway
While the precise mechanism of action for this compound is not fully elucidated, it is believed to be a member of the fungal defensin (B1577277) family of peptides.[1] These peptides often act by disrupting the fungal cell membrane and can modulate specific signaling pathways. Understanding these potential targets is key to hypothesizing synergistic or antagonistic interactions. For instance, if this compound disrupts the cell membrane, it may facilitate the entry of another antifungal agent that acts intracellularly, leading to a synergistic effect.
The diagram below illustrates a hypothesized signaling pathway for this compound's antifungal action, which could involve interaction with the cell membrane and subsequent modulation of downstream signaling cascades like the cell wall integrity pathway or ion homeostasis.
Conclusion
This guide provides a robust framework for the systematic evaluation of this compound's interactive potential with other antifungal agents. By employing standardized methodologies such as the checkerboard assay and time-kill curve analysis, researchers can generate the quantitative data necessary to classify these interactions as synergistic, indifferent, or antagonistic. Such studies are critical for informing the rational design of combination therapies, potentially leading to more effective treatments for invasive fungal infections and helping to overcome the challenge of antifungal resistance. The experimental workflows and data presentation templates provided herein are intended to facilitate this essential research.
References
- 1. benchchem.com [benchchem.com]
- 2. Combination Antifungal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apsnet.org [apsnet.org]
- 4. benchchem.com [benchchem.com]
- 5. emerypharma.com [emerypharma.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Use of checkerboard assay to determine the synergy between essential oils extracted from leaves of Aegle marmelos (L.) Correa and nystatin against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influence of test conditions on antifungal time-kill curve results: proposal for standardized methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Metabolomics of Agrocybe Strains with High and Low Agrocybenine Production: A Hypothetical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic profiles of hypothetical high- and low-agrocybenine-producing strains of Agrocybe. Due to the limited publicly available research directly comparing such strains, this guide synthesizes information on fungal indole (B1671886) alkaloid biosynthesis and standard metabolomics workflows to present a realistic, data-driven comparison. The objective is to offer a framework for potential research directions and to illustrate the metabolic distinctions that may underpin differential production of the unique alkaloid, agrocybenine (B170106).
Introduction to this compound and Agrocybe
The genus Agrocybe, belonging to the phylum Basidiomycota, is known for producing a variety of secondary metabolites with potential pharmacological applications.[1] Among these is this compound, a structurally unique alkaloid isolated from the fruiting body of Agrocybe cylindracea (also known as Agrocybe aegerita).[1] Alkaloids, particularly those with indole moieties, are a significant class of fungal secondary metabolites, often derived from amino acid precursors like tryptophan.[2][3] Understanding the metabolic pathways that lead to the production of this compound is crucial for optimizing its yield through strain selection and cultivation engineering. This guide explores the hypothetical metabolic differences between strains exhibiting high and low production of this promising compound.
Hypothetical Comparative Metabolite Profiles
The following table summarizes hypothetical quantitative metabolomics data obtained from the mycelia of high- and low-agrocybenine-producing Agrocybe strains. The data, presented as relative peak areas from LC-MS analysis, highlights key differences in the proposed biosynthetic pathway of this compound and related metabolic routes.
| Metabolite | Proposed Role | Relative Abundance (High-Producing Strain) | Relative Abundance (Low-Producing Strain) | Fold Change (High/Low) |
| Tryptophan | Primary Precursor | 1,205,340 | 1,150,890 | 1.05 |
| Tryptamine | Intermediate | 876,500 | 250,140 | 3.50 |
| This compound | Target Compound | 2,540,800 | 180,560 | 14.07 |
| Kynurenine (B1673888) | Tryptophan Catabolite | 350,670 | 980,450 | 0.36 |
| Indole-3-acetic acid | Alternative Tryptophan-derived metabolite | 410,230 | 850,990 | 0.48 |
| N-Acetyltryptamine | Sidetrack Product | 150,780 | 430,210 | 0.35 |
Data Interpretation:
-
The high-producing strain shows a significant accumulation of this compound and its direct precursor, tryptamine.
-
In the low-producing strain, it is hypothesized that tryptophan is shunted into alternative pathways, such as the kynurenine pathway or the production of indole-3-acetic acid, leading to lower availability of precursors for this compound synthesis.
-
The accumulation of sidetrack products like N-acetyltryptamine in the low-producing strain could also indicate a metabolic bottleneck or regulatory difference that limits the conversion to this compound.
Experimental Protocols
The data presented above would be generated using the following standardized metabolomics workflow:
Fungal Strain Cultivation
-
Strains: High- and low-agrocybenine-producing Agrocybe strains (hypothetically selected through a preliminary screening process).
-
Culture Medium: Potato Dextrose Broth (PDB) is a common medium for fungal cultivation.
-
Cultivation Conditions: Cultures are grown in liquid shake flasks at 25°C with agitation at 150 rpm for 14 days to ensure sufficient biomass accumulation for metabolomic analysis. Five biological replicates for each strain are prepared.
Metabolite Extraction
-
Harvesting: Mycelia are harvested from the liquid culture by vacuum filtration.
-
Quenching: To halt metabolic activity, the harvested mycelia are immediately flash-frozen in liquid nitrogen.
-
Lysis and Extraction: The frozen mycelia are ground to a fine powder under liquid nitrogen. Metabolites are extracted using a pre-chilled solvent mixture, typically 80% methanol.
-
Centrifugation: The extract is centrifuged at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.
-
Sample Preparation: The supernatant containing the metabolites is collected and filtered through a 0.22 µm filter before analysis.
LC-MS Based Metabolomic Analysis
-
Instrumentation: An Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a High-Resolution Mass Spectrometer (HRMS), such as a Q-TOF or Orbitrap, is used.
-
Chromatographic Separation: A C18 reverse-phase column is typically used to separate the metabolites. A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is employed.
-
Mass Spectrometry: Data is acquired in both positive and negative electrospray ionization (ESI) modes to cover a broad range of metabolites.
-
Data Processing: The raw data is processed using software such as XCMS or MZmine for peak detection, alignment, and quantification. Metabolite identification is performed by comparing the accurate mass and fragmentation patterns with spectral databases like METLIN and the Human Metabolome Database (HMDB).
Visualization of Pathways and Workflows
Proposed Biosynthetic Pathway for this compound
The following diagram illustrates a plausible, though hypothetical, biosynthetic pathway for this compound, starting from the precursor tryptophan. This is based on common pathways for fungal indole alkaloids.[2]
Caption: Proposed biosynthetic pathway for this compound from tryptophan.
Experimental Workflow for Comparative Metabolomics
The diagram below outlines the key steps in the comparative metabolomics study of high- and low-producing Agrocybe strains.
Caption: Experimental workflow for comparative metabolomics of Agrocybe strains.
Conclusion and Future Directions
This guide outlines a hypothetical comparative metabolomics study between high- and low-agrocybenine-producing Agrocybe strains. The presented data and pathways, while speculative, are grounded in established principles of fungal secondary metabolism and analytical chemistry. The significant upregulation of the proposed biosynthetic pathway in the high-producing strain, coupled with the diversion of precursors into other metabolic routes in the low-producing strain, provides a testable hypothesis for future research.
For drug development professionals and scientists, the next steps would involve:
-
Strain Screening: Developing a high-throughput screening method to identify natural or mutated Agrocybe strains with varying levels of this compound production.
-
Definitive Metabolomics: Performing the detailed metabolomics analysis as described to validate these hypothetical findings.
-
Transcriptomics and Proteomics: Integrating metabolomics data with transcriptomic and proteomic analyses to identify the specific genes and enzymes responsible for this compound biosynthesis.
-
Metabolic Engineering: Using the knowledge gained to engineer high-producing strains or to express the biosynthetic pathway in a heterologous host for sustainable production of this compound.
By employing these methodologies, the scientific community can move closer to unlocking the full therapeutic potential of this compound and other valuable secondary metabolites from the genus Agrocybe.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
